molecular formula C7H4I2O3 B122350 3,5-Diiodosalicylic acid CAS No. 133-91-5

3,5-Diiodosalicylic acid

Cat. No.: B122350
CAS No.: 133-91-5
M. Wt: 389.91 g/mol
InChI Key: DHZVWQPHNWDCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodosalicylic acid serves as a crucial synthetic intermediate in modern pharmaceutical research and development, enabling the creation of several specialized therapeutic agents. Its primary application lies in the synthesis of broad-spectrum anthelmintic drugs, such as Rafoxanide and Closantel, which are highly effective against liver flukes and other parasites in livestock . These veterinary medicines leverage the unique halogenated structure of this compound for their potent activity. Beyond veterinary medicine, this compound is investigated for its role in the development of iodinated contrast media, which are essential for enhancing visibility in diagnostic imaging techniques like X-rays and CT scans . The strategic placement of iodine atoms on the salicylic acid core makes it a valuable building block for constructing molecules with specific biological activity and diagnostic utility. Furthermore, research into halogenated salicylate derivatives suggests potential for allosteric modulation of biological targets, indicating a broader scope for future therapeutic applications . As a versatile chemical building block, this compound continues to be a compound of significant interest for advancing pharmaceutical synthesis and exploring new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZVWQPHNWDCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt)
Record name 3,5-Diiodosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3059636
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-91-5, 1321-04-6
Record name 3,5-Diiodosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diiodosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diiodosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DIIODOSALICYLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diiodosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIIODOSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1496OH15B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Diiodosalicylic Acid: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid (3,5-DISA) is a halogenated derivative of salicylic (B10762653) acid.[1][2] This synthetic organic compound is notable for its structure, which features a benzene (B151609) ring substituted with two iodine atoms, a hydroxyl group, and a carboxylic acid group.[3] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the veterinary field, and is also investigated for its own biological activities.[4]

Historically, halogenated salicylates have been explored for their antimicrobial properties.[5] More recently, 3,5-DISA has gained attention as a metabolite of aspirin (B1665792) and for its activity as an agonist at the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammation and metabolic regulation.[1] This guide provides an in-depth overview of the fundamental chemical, physical, and pharmacological properties of this compound, along with detailed experimental protocols and visualizations of its synthetic and biological pathways.

Core Properties of this compound

The core properties of 3,5-DISA are summarized below, providing essential data for laboratory and developmental use.

Physical and Chemical Properties

3,5-DISA typically appears as a white to off-white, beige, or cream-colored crystalline powder.[3][4][6]

PropertyValueReference(s)
Appearance White to off-white/beige/grey crystalline powder[3][4][6]
Melting Point 220-236 °C (with decomposition)[4][7][8]
Boiling Point 380.8 °C at 760 mmHg[7]
Density 2.697 g/cm³[6]
pKa 2.07 ± 0.14 (Predicted)[9]
Flash Point 184.1 °C[7]
Refractive Index 1.784[7]
Identifiers and Molecular Data
IdentifierValueReference(s)
CAS Number 133-91-5[2][3][10]
Molecular Formula C₇H₄I₂O₃[2][3][10]
Molecular Weight 389.91 g/mol [2][10]
IUPAC Name 2-Hydroxy-3,5-diiodobenzoic acid[2]
Synonyms Diiodosalicylic acid, 3,5-Diiodo-2-hydroxybenzoic acid[2][3][10]
SMILES C1=C(C=C(C(=C1C(=O)O)O)I)I[2]
InChI Key DHZVWQPHNWDCFS-UHFFFAOYSA-N[2]
Solubility Profile
SolventSolubilityReference(s)
Water Sparingly soluble (0.02 g/100 mL at 25 °C)[6][7]
Alcohol (Ethanol) Freely soluble[2]
Ether Freely soluble[2]
Acetone (B3395972) Soluble[5][9]
Chloroform Practically insoluble[2]
Benzene Practically insoluble[2]
Dimethyl sulfoxide (B87167) (DMSO) Soluble[5]

Pharmacological and Biological Activities

This compound is primarily recognized as a key building block in pharmaceutical manufacturing. However, it also possesses intrinsic biological activities that are a subject of ongoing research.

Role as a Pharmaceutical Intermediate

The most significant application of 3,5-DISA is as a precursor for the synthesis of anthelmintic (anti-parasitic) veterinary drugs.[4] It is the starting material for producing salicylanilide (B1680751) compounds such as:

  • Closantel : Used to treat parasitic infections in sheep and cattle.[4]

  • Rafoxanide : A potent flukicide used in veterinary medicine.[11]

The presence of iodine atoms in the molecule is critical for the biological activity of these downstream APIs.

G DISA This compound Intermediate Chemical Modification DISA->Intermediate Precursor Closantel Closantel Intermediate->Closantel Rafoxanide Rafoxanide Intermediate->Rafoxanide VetDrugs Veterinary Anthelmintic Drugs Closantel->VetDrugs Rafoxanide->VetDrugs

Role of 3,5-DISA as a key pharmaceutical intermediate.
GPR35 Agonist Activity

This compound is an agonist for the G protein-coupled receptor 35 (GPR35).[1] GPR35 is considered an orphan receptor, as its endogenous ligands are not fully characterized, though kynurenic acid is a proposed candidate.[12] This receptor is highly expressed in the gastrointestinal tract and on immune cells.[12] GPR35 activation is linked to various signaling pathways, including the activation of extracellular signal-regulated kinase (ERK) and interactions with β-arrestin.[11] Its involvement in inflammation suggests that GPR35 agonists could be potential therapeutic targets.[13]

G cluster_membrane Cell Membrane GPR35 GPR35 Receptor G_protein G-Protein (e.g., Gαi/o) GPR35->G_protein Couples to ERK ERK Pathway Activation G_protein->ERK Modulates DISA 3,5-Diiodosalicylic Acid (Ligand) DISA->GPR35 Binds & Activates Response Cellular Response (e.g., Anti-inflammatory) ERK->Response

Proposed GPR35 signaling pathway activated by 3,5-DISA.
Other Potential Activities

  • Anti-inflammatory and Antimicrobial Effects : As a derivative of salicylic acid, 3,5-DISA is suggested to have potential anti-inflammatory and antimicrobial properties, though detailed mechanistic studies are limited.[3] The anti-inflammatory action may be partly explained by its agonist activity at GPR35.[13]

  • Metabolite of Aspirin : 3,5-DISA has been identified as a metabolite of aspirin, which may contribute to the overall pharmacological profile of this widely used drug.[1]

Experimental Protocols

Synthesis of this compound

Multiple methods for the synthesis of 3,5-DISA have been reported, commonly involving the electrophilic iodination of salicylic acid.[7] A well-established laboratory-scale protocol is adapted from Organic Syntheses.[7]

Materials:

  • Salicylic acid (0.18 mole, 25 g)

  • Glacial acetic acid (390 cc total)

  • Iodine monochloride (ICl) (0.38 mole, 62 g)

  • Acetone (100 cc)

  • Deionized water

  • 2 L beaker with mechanical stirrer, Büchner funnel, filter flask, hot plate

Procedure:

  • Dissolution : Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2 L beaker equipped with a mechanical stirrer.

  • Addition of Iodinating Agent : While stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.

  • Precipitation : Add 725 cc of water to the mixture. A yellow precipitate of this compound will form.

  • Heating : Gradually heat the reaction mixture to 80°C with continuous stirring. Maintain this temperature for approximately 20 minutes. The total heating period should be around 40 minutes.

  • Cooling and Filtration : Cool the mixture to room temperature. Collect the precipitate by filtration using a Büchner funnel.

  • Washing : Wash the filter cake first with a small amount of acetic acid and then thoroughly with water.

  • Recrystallization (Purification) : Dissolve the crude solid (approx. 75 g) in 100 cc of warm acetone and filter by gravity to remove any insoluble impurities.

  • Final Precipitation : Slowly add 400 cc of water to the acetone filtrate while shaking. A fine, flocculent precipitate will form.

  • Final Collection and Drying : Filter the purified product by suction, wash with water, and dry thoroughly. The expected yield is 91–92%.[7]

G cluster_synthesis Synthesis cluster_purification Purification start Salicylic Acid + Glacial Acetic Acid add_icl Add ICl Solution & Water start->add_icl heat Heat to 80°C (40 min) add_icl->heat cool Cool to RT & Filter heat->cool crude Crude Product cool->crude dissolve Dissolve in Warm Acetone reprecipitate Add Water to Filtrate dissolve->reprecipitate filter_dry Filter, Wash & Dry reprecipitate->filter_dry final Pure 3,5-DISA filter_dry->final crude->dissolve

General workflow for the synthesis and purification of 3,5-DISA.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Purity assessment of 3,5-DISA is commonly performed using reverse-phase HPLC. While specific, validated methods are often proprietary, a general protocol can be outlined based on standard practices for analyzing aromatic carboxylic acids.

Instrumentation & Conditions:

  • HPLC System : A standard system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection : UV detection at a wavelength around 254 nm.

  • Sample Preparation : Dissolve a precisely weighed sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration.

  • Analysis : Inject the sample and compare the peak area of 3,5-DISA against a reference standard to determine purity, typically specified as ≥98% or ≥99%.[4]

Safety and Handling

This compound is classified as an irritant.[2] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat.

  • Handling : Avoid breathing dust. Use in a well-ventilated area or under a fume hood.

  • Storage : Store in a tightly closed container in a cool, dry place.[7]

Conclusion

This compound is a compound of significant interest in both industrial and research settings. Its primary value lies in its role as an indispensable intermediate for synthesizing important veterinary pharmaceuticals. Furthermore, its emerging profile as a GPR35 agonist opens new avenues for research into its potential anti-inflammatory and metabolic modulatory effects. The detailed properties and protocols provided in this guide offer a foundational resource for professionals engaged in drug discovery, process chemistry, and biomedical research.

References

An In-depth Technical Guide to 3,5-Diiodosalicylic Acid: Chemical Structure, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid is a halogenated derivative of salicylic (B10762653) acid. This white to off-white crystalline powder holds significance as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the veterinary field. Its chemical structure, characterized by the presence of two iodine atoms on the benzene (B151609) ring, imparts unique properties that are leveraged in organic synthesis and biological applications. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in-depth analysis of this compound, including detailed experimental protocols and an exploration of its biological activity as an agonist of the G protein-coupled receptor 35 (GPR35).

Chemical Structure and Properties

This compound is systematically named 2-Hydroxy-3,5-diiodobenzoic acid. The molecule consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and two iodine atoms at positions 3 and 5 relative to the carboxylic acid group.

Chemical Structure Diagram

Caption: Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 2-Hydroxy-3,5-diiodobenzoic acid[1]
CAS Number 133-91-5[2]
Molecular Formula C₇H₄I₂O₃[2]
Molecular Weight 389.91 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 220-230 °C (decomposes)[2]
Solubility Sparingly soluble in water; soluble in ethanol (B145695), ether, and acetone (B3395972)[4][5]
pKa Not readily available

Synthesis

This compound is typically synthesized through the electrophilic iodination of salicylic acid. Several methods have been reported, with variations in the iodinating agent and reaction conditions.

Synthesis Workflow

synthesis_workflow General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification SalicylicAcid Salicylic Acid ReactionVessel Reaction in a suitable solvent (e.g., Glacial Acetic Acid, Ethanol) SalicylicAcid->ReactionVessel IodinatingAgent Iodinating Agent (e.g., I₂, ICl) IodinatingAgent->ReactionVessel OxidizingAgent Oxidizing Agent (e.g., H₂O₂, Iodic Acid) OxidizingAgent->ReactionVessel Precipitation Precipitation ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis using Iodine Monochloride

This protocol is adapted from a well-established method for the synthesis of this compound.[6]

Materials:

  • Salicylic acid

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Acetone

  • Distilled water

  • Mechanical stirrer

  • Heating plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a beaker equipped with a mechanical stirrer, dissolve salicylic acid in glacial acetic acid.

  • With continuous stirring, add a solution of iodine monochloride in glacial acetic acid to the salicylic acid solution.

  • Add water to the reaction mixture to induce the precipitation of a yellow solid.

  • Gradually heat the mixture to approximately 80°C while stirring and maintain this temperature for about 20 minutes. The total heating period should be around 40 minutes.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold glacial acetic acid, followed by a thorough wash with distilled water.

  • For purification, dissolve the crude product in warm acetone and filter to remove any insoluble impurities.

  • Slowly add water to the acetone filtrate with shaking to reprecipitate the purified this compound.

  • Collect the purified product by vacuum filtration, wash with distilled water, and dry thoroughly.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of this compound, ensuring its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for monitoring the progress of its synthesis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation from impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance, which can be determined from its UV-Vis spectrum (e.g., around 300-310 nm).

  • Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount in a suitable solvent (e.g., the mobile phase or a compatible organic solvent) to a concentration within the linear range of the detector.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Typical Spectrum: The ¹H NMR spectrum is expected to show two aromatic protons as singlets or doublets with a small coupling constant, in addition to the acidic protons of the hydroxyl and carboxylic acid groups, which may appear as broad singlets. The chemical shifts will be downfield due to the deshielding effects of the iodine atoms and the carboxylic acid group.

¹³C NMR Spectroscopy

  • Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

  • Typical Spectrum: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the iodine atoms will be significantly affected.

Spectroscopic Data Observed Values
¹H NMR (DMSO-d₆) Aromatic Protons: ~8.0-8.5 ppm; OH and COOH protons: broad signals
¹³C NMR (DMSO-d₆) Aromatic Carbons: ~90-160 ppm; Carboxylic Carbon: ~170 ppm

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Interpretation: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=C stretching vibrations of the aromatic ring.

Functional Group **Characteristic Absorption (cm⁻¹) **
O-H (Carboxylic Acid)Broad band, ~2500-3300
O-H (Phenol)~3200-3600
C=O (Carboxylic Acid)~1680-1710
C=C (Aromatic)~1450-1600
C-I~500-600

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Procedure: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) can be used for quantitative measurements based on the Beer-Lambert law. Salicylic acid derivatives typically show strong absorbance in the UV region.

Melting Point Determination

The melting point is a crucial physical property for the identification and purity assessment of this compound.

Experimental Protocol:

  • Instrumentation: A melting point apparatus (capillary or hot-stage).

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is increased gradually. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[7][8][9][10][11] A sharp melting point range is indicative of a pure compound.

Biological Activity: GPR35 Agonism

Recent research has identified this compound as an agonist for the G protein-coupled receptor 35 (GPR35).[12] GPR35 is an orphan receptor, meaning its endogenous ligand is not definitively known, and it is expressed in various tissues, including immune cells and the gastrointestinal tract.[11] The activation of GPR35 can trigger complex downstream signaling cascades with both pro- and anti-inflammatory effects, making it a potential therapeutic target.[7][8]

GPR35 Signaling Pathways

The signaling pathways activated by GPR35 agonists like this compound are multifaceted and can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.

GPR35_Signaling Simplified GPR35 Signaling Pathways cluster_membrane Cell Membrane cluster_gprotein G Protein-Dependent cluster_arrestin β-Arrestin-Dependent cluster_cellular_response Cellular Responses Agonist This compound (Agonist) GPR35 GPR35 Receptor Agonist->GPR35 binds G_protein Gαi/o / Gα12/13 GPR35->G_protein activates b_arrestin β-Arrestin GPR35->b_arrestin recruits AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates RhoA RhoA Activation G_protein->RhoA cAMP ↓ cAMP AC->cAMP Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Pro_inflammatory Pro-inflammatory Effects Ca2->Pro_inflammatory Cell_migration Cell Migration RhoA->Cell_migration ERK12 ERK1/2 Activation b_arrestin->ERK12 Akt Akt Activation b_arrestin->Akt NFkB NF-κB Modulation b_arrestin->NFkB ERK12->Anti_inflammatory Akt->Cell_migration NFkB->Pro_inflammatory NFkB->Anti_inflammatory

Caption: Simplified GPR35 Signaling Pathways.

The activation of Gαi/o proteins typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, which can have anti-inflammatory consequences. Conversely, coupling to other G proteins can activate phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C, which can mediate pro-inflammatory responses. The β-arrestin pathway, which is activated upon agonist binding and receptor phosphorylation, can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, which can have diverse cellular effects, including both pro- and anti-inflammatory outcomes depending on the cellular context.[7][8]

Applications

The primary application of this compound is as a crucial intermediate in the synthesis of anthelmintic drugs for veterinary use, most notably closantel.[3][4] Its role as a GPR35 agonist also opens up avenues for its use in research to probe the function of this receptor and to serve as a lead compound for the development of novel therapeutics targeting GPR35-mediated pathways in inflammatory diseases and potentially other conditions.

Conclusion

This compound is a well-characterized molecule with established synthetic routes and a growing body of knowledge regarding its analytical characterization and biological activity. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and a comprehensive suite of analytical methodologies. The elucidation of its role as a GPR35 agonist has unveiled a new dimension to its biological significance, positioning it as a valuable tool for researchers in pharmacology and drug development. The detailed protocols and data presented herein are intended to serve as a valuable resource for scientists working with this important chemical entity.

References

Synthesis of 3,5-diiodosalicylic acid from salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,5-diiodosalicylic acid from salicylic (B10762653) acid, a crucial transformation for the development of various pharmaceutical compounds. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and key quantitative data, offering a comprehensive resource for laboratory and developmental applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the anthelmintic drugs rafoxanide (B1680503) and closantel.[1][2] It is also utilized in the study of biological systems and as a reagent in organic synthesis.[3][4] The synthesis of this compound from salicylic acid is a classic example of electrophilic aromatic substitution, where the hydroxyl and carboxyl groups of salicylic acid direct the incoming iodine substituents to the 3 and 5 positions of the benzene (B151609) ring. This guide will explore the most common and effective methods for this iodination reaction.

Synthetic Methodologies

The primary methods for the synthesis of this compound from salicylic acid involve direct iodination using an iodinating agent in a suitable solvent. The most frequently employed methods include:

  • Iodination with Iodine Monochloride (ICl): This is a highly effective method that typically provides high yields and purity.[1][5] The reaction is generally carried out in glacial acetic acid.

  • Iodination with Elemental Iodine (I₂): This method often requires an oxidizing agent, such as hydrogen peroxide or potassium iodate (B108269), to generate the electrophilic iodine species in situ.[6][7][8] Solvents such as ethanol (B145695) or aqueous solutions are commonly used.

  • Other Iodinating Agents: Other reagents like N-iodosuccinimide or a combination of an iodide salt and an oxidizing agent have also been reported, though they are less common for this specific transformation.[2]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of salicylic acid is a strong activating group, directing the electrophilic iodine to the ortho and para positions. Due to steric hindrance from the carboxylic acid group, iodination occurs at the C3 and C5 positions.

Reaction Pathway

Reaction_Pathway Salicylic_Acid Salicylic Acid Intermediate Mono-iodinated Intermediate Salicylic_Acid->Intermediate + I+ Iodinating_Agent Iodinating Agent (e.g., ICl or I+/oxidant) Product This compound Intermediate->Product + I+

Caption: Electrophilic aromatic substitution pathway for the synthesis of this compound.

General Experimental Workflow

The typical workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow Start Start: Salicylic Acid Reaction Reaction with Iodinating Agent Start->Reaction Precipitation Precipitation of Crude Product Reaction->Precipitation Filtration1 Filtration and Washing Precipitation->Filtration1 Purification Purification (e.g., Recrystallization) Filtration1->Purification Filtration2 Final Filtration and Drying Purification->Filtration2 End End: Pure this compound Filtration2->End

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

Below are detailed protocols for the synthesis of this compound using two common methods.

Method 1: Iodination using Iodine Monochloride

This protocol is adapted from a well-established procedure and is known for its high yield.[5]

Materials:

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, dissolve 25 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid. Gentle warming may be required.

  • In a separate beaker, prepare a solution of 62 g (0.38 mol) of iodine monochloride in 165 mL of glacial acetic acid.

  • With continuous stirring, add the iodine monochloride solution to the salicylic acid solution.

  • To the reaction mixture, add 725 mL of water. A yellow precipitate of this compound will form.

  • Gradually heat the mixture to 80°C with stirring and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration using a Büchner funnel and wash it sequentially with a small amount of acetic acid and then with water.

  • For purification, dissolve the crude product in a minimal amount of warm acetone (approximately 100 mL) and filter to remove any insoluble impurities.

  • Slowly add 400 mL of water to the filtrate with shaking to induce recrystallization.

  • Collect the fine, flocculent precipitate by suction filtration, wash with water, and dry to obtain the final product. If free iodine is present, a wash with a 5% sodium sulfite solution can be performed before the final water wash.[5]

Method 2: Iodination using Elemental Iodine and an Oxidant

This method avoids the use of the more corrosive iodine monochloride.

Materials:

  • Salicylic acid

  • Iodine (I₂)

  • Potassium iodate (KIO₃) or Hydrogen Peroxide (H₂O₂)

  • Ethanol or other suitable polar solvent

  • Deionized water

  • Sodium bisulfite or sodium thiosulfate (B1220275) solution

Procedure:

  • Dissolve salicylic acid in ethanol in a reaction flask.

  • Add elemental iodine to the solution.

  • Slowly add an aqueous solution of the oxidizing agent (e.g., potassium iodate or hydrogen peroxide) to the reaction mixture with stirring.

  • Heat the reaction mixture at a controlled temperature, typically between 40-60°C, for a specified period (e.g., 1-20 hours), monitoring the reaction progress by a suitable method like TLC.[1][2][7]

  • After the reaction is complete, cool the mixture and add a large volume of water to precipitate the crude product.

  • Filter the crude product and wash it with water.

  • To remove any unreacted iodine, wash the filter cake with a dilute solution of sodium bisulfite or sodium thiosulfate until the color of the filtrate is no longer brown.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an acetone/water mixture.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

ParameterSalicylic AcidThis compound
Molar Mass ( g/mol ) 138.12389.91[9]
Melting Point (°C) 159 - 160230 - 236[5][6]
Appearance White crystalline solidWhite to off-white crystalline solid[4][7]
Solubility Sparingly soluble in water, soluble in ethanol, acetoneSparingly soluble in water, soluble in ethanol, acetone, DMSO[7]

Table 1: Physical Properties of Reactant and Product.

MethodIodinating AgentSolventReaction Temperature (°C)Reaction TimeYield (%)Purity (HPLC)Reference
1Iodine MonochlorideGlacial Acetic Acid8040 min91 - 92>98%[5]
2Iodine / FerratePolar Solvent20 - 1501 - 20 h93 - 9797 - 98%[2]
3Iodine / H₂O₂EthanolNot specifiedNot specified96.797.7%[2]
4Elemental IodineEthanolNot specifiedNot specifiedup to 98.5>99.5%[6][10]

Table 2: Comparison of Synthetic Methods and Yields.

Safety and Handling

  • Salicylic acid: Can cause skin irritation. Avoid inhalation of dust.

  • Iodine monochloride: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Glacial acetic acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

  • This compound: May be harmful if swallowed. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from salicylic acid is a well-documented and efficient process. The choice of method often depends on the available reagents, desired scale, and safety considerations. The iodine monochloride method consistently provides high yields, while methods employing elemental iodine with an oxidant offer a less corrosive alternative. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably synthesize this important pharmaceutical intermediate for their developmental needs.

References

An In-depth Technical Guide to 3,5-Diiodosalicylic Acid (CAS: 133-91-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Diiodosalicylic acid (CAS: 133-91-5), a halogenated derivative of salicylic (B10762653) acid. This document details its physicochemical properties, spectral data, and synthesis methodologies. It further explores its applications in pharmaceutical research and drug development, with a focus on its role as a key intermediate and its biological activities, including its function as a GPR35 agonist. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate practical application in a research setting.

Chemical and Physical Properties

This compound, also known as 2-Hydroxy-3,5-diiodobenzoic acid, is a white to off-white crystalline solid.[1] Its structure consists of a salicylic acid core with two iodine atoms substituted at the 3 and 5 positions of the benzene (B151609) ring. This substitution significantly influences its chemical reactivity and physical properties.

PropertyValueReference(s)
CAS Number 133-91-5[2]
Molecular Formula C₇H₄I₂O₃[2]
Molecular Weight 389.91 g/mol [2]
Melting Point 220-230 °C (decomposes)[3]
Boiling Point 380.8 °C at 760 mmHg[3]
Density 2.7 g/cm³[3]
Solubility Sparingly soluble in water; freely soluble in alcohol and ether.[2]
Appearance Colorless, odorless needles or slightly yellow crystalline powder.[2]

Spectral Data

The structural features of this compound have been characterized using various spectroscopic techniques.

Technique Observed Peaks / Data Reference(s)
¹H NMR Spectra available, specific chemical shifts require database access.[4]
¹³C NMR Spectra available, specific chemical shifts require database access.[4]
Infrared (IR) Spectroscopy Spectra available, specific absorption bands require database access.[4]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 390. Major fragments at m/z 372 [M-H₂O]⁺, and others resulting from decarboxylation and loss of iodine.[5][6]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Iodination using Iodine Monochloride

This method is adapted from Organic Syntheses.[1]

Reaction:

G Salicylic_Acid Salicylic Acid DISA This compound Salicylic_Acid->DISA + 2 ICl H₂O ICl Iodine Monochloride (in Glacial Acetic Acid)

Caption: Synthesis of this compound from Salicylic acid.

Experimental Protocol:

  • Dissolve 25 g (0.18 mole) of salicylic acid in 225 mL of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer.

  • With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 mL of glacial acetic acid.

  • Add 725 mL of water to the mixture. A yellow precipitate of this compound will form.

  • Gradually heat the reaction mixture to 80°C with stirring and maintain this temperature for approximately 20 minutes. The total heating period should be about 40 minutes.

  • Cool the mixture to room temperature.

  • Filter the precipitate using a Büchner funnel and wash it sequentially with acetic acid and then with water.

  • Dissolve the crude product (approximately 75 g) in 100 mL of warm acetone (B3395972) and filter by gravity.

  • Slowly add 400 mL of water to the filtrate with shaking to precipitate the purified product.

  • Filter the fine, flocculent precipitate by suction, wash with water, and dry. The expected yield is 64-64.5 g (91-92%).[1]

Method 2: Iodination using Iodine and Hydrogen Peroxide

This method is based on a patented industrial synthesis process.[2]

Experimental Workflow:

G A Dissolve Salicylic Acid in Ethanol (B145695) B Add Hydrochloric Acid A->B C Heat to ~50°C B->C D Add Iodine-Ethanol Solution & H₂O₂ C->D E Reflux for 4 hours D->E F Cool and Crystallize E->F G Centrifuge and Wash F->G H Dry the Product G->H

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

  • In a 1000L iodination kettle, add 400L of 80% ethanol solution.

  • With stirring, add 100 kg (724 mol) of salicylic acid in batches.

  • Add 25 kg of 36.5% hydrochloric acid.

  • Slowly heat the mixture to 51°C.

  • Begin the dropwise addition of an iodine-ethanol solution (184 kg iodine in 92L of 95% ethanol).

  • Simultaneously, begin the dropwise addition of 98.5 kg of 27.5% hydrogen peroxide.

  • Maintain the reaction under reflux conditions (around 58-83°C) for approximately 4 hours after the additions are complete.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to induce crystallization.

  • The crystallized product is then centrifuged, washed, and dried to yield this compound.[2]

Applications in Drug Development and Research

This compound serves as a versatile building block and a biologically active molecule in its own right.

  • Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various pharmaceuticals, including the anthelmintic drug Rafoxanide and other salicylanilide (B1680751) derivatives.[4]

  • Thyroid-Related Drug Development: Due to its iodine content, it is a precursor in the development of drugs targeting thyroid-related disorders.[7]

  • Analytical Reagent: It is employed as a reagent in analytical chemistry.[7]

  • GPR35 Agonist: this compound is a known agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammation and metabolic regulation.[8]

Biological Activities and Signaling Pathways

GPR35 Signaling Pathway

This compound activates GPR35, which can couple to multiple G protein subtypes, leading to diverse downstream signaling events. The primary signaling pathways involve Gαi/o, Gα12/13, and β-arrestin recruitment, which can mediate both pro- and anti-inflammatory responses depending on the cellular context.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_Galpha G Protein Signaling cluster_downstream Downstream Effectors cluster_arrestin β-Arrestin Signaling GPR35 GPR35 Gai Gαi/o GPR35->Gai Gaq Gα12/13 GPR35->Gaq B_Arrestin β-Arrestin GPR35->B_Arrestin ligand This compound ligand->GPR35 AC Adenylyl Cyclase Gai->AC Inhibition Rho RhoA Gaq->Rho PLC PLCβ Gaq->PLC BetaGamma Gβγ cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i PLC->Ca2 ERK ERK1/2 Activation B_Arrestin->ERK Internalization Receptor Internalization B_Arrestin->Internalization

Caption: GPR35 signaling pathways activated by this compound.

Antimicrobial and Antioxidant Activity

Derivatives of this compound have been investigated for their antimicrobial and antioxidant properties.[7]

Experimental Protocols for Biological Assays

GPR35 Agonist Activity: β-Arrestin Recruitment Assay

This protocol is a generalized method for measuring β-arrestin recruitment upon GPR35 activation.

Experimental Workflow:

G A Plate GPR35 & β-arrestin expressing cells B Incubate overnight A->B C Add this compound B->C D Incubate for 60-90 min C->D E Add Detection Reagent D->E F Incubate for 60 min E->F G Measure Luminescence F->G

Caption: Workflow for a β-arrestin recruitment assay.

Protocol:

  • Cell Plating: Seed cells stably co-expressing a tagged GPR35 receptor and a β-arrestin-enzyme fragment fusion protein into 96-well or 384-well microplates.

  • Incubation: Incubate the cell plates overnight at 37°C in a humidified CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the compound dilutions to the cell plate.

  • Incubation: Incubate the plates for 60-90 minutes at 37°C.

  • Detection: Add a chemiluminescent substrate for the enzyme fragment complementation system.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Data Acquisition: Measure the luminescent signal using a plate reader. An increase in signal intensity corresponds to β-arrestin recruitment to the activated GPR35 receptor.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant capacity.

Protocol:

  • DPPH Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[9] It may also cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or a fume hood.[10]

Conclusion

This compound is a valuable compound for the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its utility as a synthetic intermediate and its intrinsic biological activity as a GPR35 agonist make it a subject of continued research interest. The data and protocols presented in this guide are intended to support and facilitate further investigation into the properties and applications of this versatile molecule.

References

A Technical Guide to the Biological Activity of 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid (3,5-DISA) is a halogenated derivative of salicylic (B10762653) acid, characterized by iodine atoms at the 3 and 5 positions of the benzene (B151609) ring.[1][2] Its chemical structure, C₇H₄I₂O₃, gives it a molecular weight of 389.91 g/mol .[1][3][4][5] This compound typically appears as a white to off-white crystalline solid with a melting point in the range of 220-235°C.[1][4] While sparingly soluble in water, it shows better solubility in organic solvents like ethanol (B145695) and acetone.[2][6]

Historically investigated for antimicrobial properties, 3,5-DISA has emerged as a molecule of significant interest in medicinal chemistry and drug development.[6][7] Its applications range from being a crucial intermediate in the synthesis of veterinary antiparasitic drugs like Closantel and Rafoxanide to a powerful agent in preventing protein aggregation in amyloid diseases.[8][9] This guide provides a comprehensive overview of its key biological activities, supported by quantitative data, experimental protocols, and pathway visualizations.

Interaction with Transport Proteins

The ability of 3,5-DISA to bind to major transport proteins like transthyretin and serum albumin is central to its therapeutic potential and pharmacokinetic profile.

Transthyretin (TTR) Stabilization

Transthyretin (TTR) is a homotetrameric protein found in plasma that is associated with amyloid diseases such as senile systemic amyloidosis and familial amyloidotic polyneuropathy.[10][11] The disease pathology involves the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[10][11]

3,5-DISA has been identified as a potent inhibitor of TTR amyloidogenesis.[1][12] It functions by binding to the thyroxine-binding pockets within the central channel of the TTR tetramer.[1][10] This binding stabilizes the native tetrameric conformation, preventing its dissociation into amyloidogenic monomers. The presence of iodine atoms is crucial for this high-affinity interaction, fitting into the halogen binding pockets within the TTR channel.[10][12]

dot

TTR_Stabilization cluster_0 Normal Pathophysiology cluster_1 Therapeutic Intervention TTR_tetramer TTR Tetramer Monomers Unstable Monomers TTR_tetramer->Monomers Dissociation Amyloid Amyloid Fibrils (Toxic Aggregates) Monomers->Amyloid Misfolding & Aggregation DISA 3,5-Diiodosalicylic Acid (3,5-DISA) Stabilized_TTR Stabilized TTR-DISA Complex DISA->Stabilized_TTR Binding No_Dissociation No_Dissociation Stabilized_TTR->No_Dissociation Dissociation Blocked TTR_tetramer_2 TTR Tetramer TTR_tetramer_2->Stabilized_TTR

Caption: Mechanism of TTR stabilization by this compound.
CompoundParameterValueReference
This compoundIC₅₀~50 µM[1]

This protocol outlines the Thioflavin T (ThT) fluorescence assay used to monitor TTR aggregation.

  • Protein Preparation: Recombinant human TTR is prepared and stored at a concentration of 10 µM in a 10 mM phosphate (B84403) buffer (pH 7.4).

  • Incubation: TTR is incubated at 37°C in the presence of varying concentrations of 3,5-DISA (e.g., 20–100 µM). A control sample without the inhibitor is run in parallel.

  • Aggregation Monitoring: The aggregation process is monitored over a period of 72 hours.[1]

  • Fluorescence Measurement: At specified time points, aliquots are taken from each sample and mixed with a Thioflavin T solution. ThT fluorescence, which increases significantly upon binding to amyloid fibrils, is measured using a spectrofluorometer with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.[1]

  • Data Analysis: The fluorescence intensity of samples with 3,5-DISA is compared to the control to determine the percentage of inhibition. The IC₅₀ value is calculated from the dose-response curve.

  • Confirmation: Transmission Electron Microscopy (TEM) can be used to visually confirm the reduction of fibril formation in the presence of the inhibitor.[1]

dot

TTR_Workflow start Start: Prepare TTR Solution (10 µM in Phosphate Buffer, pH 7.4) incubate Incubate TTR with varying concentrations of 3,5-DISA (20-100 µM) and a control start->incubate conditions Incubation Conditions: 37°C for 72 hours incubate->conditions aliquot Take aliquots at specified time points conditions->aliquot tht Mix aliquot with Thioflavin T (ThT) solution aliquot->tht measure Measure Fluorescence (λex = 450 nm, λem = 485 nm) tht->measure analyze Calculate % Inhibition and determine IC₅₀ measure->analyze end End: Quantify Inhibition analyze->end

Caption: Experimental workflow for TTR amyloidogenesis inhibition assay.
Human Serum Albumin (HSA) Binding

3,5-DISA also demonstrates significant binding to human serum albumin (HSA), the most abundant protein in blood plasma. This interaction is critical as it directly influences the compound's pharmacokinetics, including its distribution and half-life in vivo.[1] Studies using circular dichroism (CD) spectroscopy have shown that the binding of 3,5-DISA to HSA induces chirality in the otherwise achiral compound.[1]

Protein TargetParameterValueCooperativity (Hill Coeff.)Reference
Human Serum Albumin (HSA)Dissociation Constant (Kd)~0.023 mM3.1 (Positive Cooperativity)[1]
  • Solution Preparation: Prepare stock solutions of HSA in a phosphate buffer (pH 7.4) and 3,5-DISA in a suitable solvent (e.g., ethanol).

  • Titration: A fixed concentration of HSA is titrated with increasing concentrations of 3,5-DISA.

  • CD Spectra Acquisition: For each titration point, the CD spectrum is recorded in the far-UV (200-250 nm) and near-UV (250-350 nm) regions to monitor changes in the secondary and tertiary structure of HSA upon ligand binding.

  • Data Analysis: The change in molar ellipticity at a specific wavelength is plotted against the ligand concentration.

  • Kd Determination: The dissociation constant (Kd) is determined by fitting the binding isotherm data to a suitable binding model (e.g., the Hill equation), which also provides the Hill coefficient to assess cooperativity.[1]

Enzyme and Receptor Interactions

Beyond transport proteins, 3,5-DISA interacts with specific enzymes and receptors, suggesting a broader range of biological activities.

  • Enzymatic Inhibition: The compound has been shown to inhibit 20α-hydroxysteroid dehydrogenase (AKR1C1), an enzyme involved in steroid metabolism.[1]

  • Receptor Agonism: 3,5-DISA exhibits agonist activity at GPR35, an orphan G protein-coupled receptor implicated in various physiological processes.[13][]

TargetActivityParameterValueReference
20α-hydroxysteroid dehydrogenase (AKR1C1)InhibitionIC₅₀Value not specified in results[1]
GPR35Agonism-Activity confirmed[13][]

Applications in Plant Biology and Agriculture

Research has also explored the effects of 3,5-DISA in plants, particularly in the context of iodine biofortification of crops like lettuce and tomato.

Studies show that 3,5-DISA is absorbed by plant roots, although less efficiently than inorganic iodine (KI).[1] It tends to accumulate more in the roots than in the leaves. At higher concentrations, it can exhibit phytotoxic effects, such as a reduction in shoot biomass in tomatoes.[1] Furthermore, it influences plant metabolism by decreasing sugar accumulation at high doses and altering antioxidant responses.[1] In lettuce, 3,5-DISA induces the synthesis of iodinated phenolic derivatives and upregulates genes associated with stress responses.[1]

PlantCompoundConcentrationEffect on Shoot BiomassEffect on Sugar ContentReference
Tomato3,5-DISA10–25 µM IReduced-[1]
Tomato3,5-DISA50 µM I-Decreased[1]
Lettuce3,5-DISA-No effectReduced[1]

Synthesis and Purification

The synthesis of high-purity 3,5-DISA is essential for research and pharmaceutical applications. Several methods have been established.

Common Synthesis Method: Iodination with Iodine Monochloride

A prevalent method involves the direct electrophilic iodination of salicylic acid using iodine monochloride (ICl).[1]

  • Dissolution: Salicylic acid (0.18 mole) is dissolved in glacial acetic acid (225 cc).[15]

  • Addition of Reagent: A solution of iodine monochloride (0.38 mole) in glacial acetic acid (165 cc) is added with stirring, followed by the addition of water (725 cc), which causes a yellow precipitate to form.[15]

  • Reaction: The mixture is heated to approximately 80°C and maintained at this temperature for about twenty minutes with continuous stirring.[15]

  • Isolation: After cooling, the precipitate is filtered and washed with acetic acid and then water.[15]

  • Purification: The crude solid is dissolved in warm acetone, filtered, and then reprecipitated by the slow addition of water. The final product is filtered, washed with water, and dried.[15] This method yields this compound with a melting point of 235–236°C and a yield of 91–92%.[15]

Synthesis_Workflow reactants Reactants: - Salicylic Acid - Iodine Monochloride (ICl) - Glacial Acetic Acid (Solvent) mixing Mix reactants and add water to initiate precipitation reactants->mixing heating Heat mixture to 80°C for ~20 minutes with stirring mixing->heating cooling Cool to room temperature heating->cooling filtration1 Filter and wash precipitate (Acetic Acid, then Water) cooling->filtration1 purification Purification Step: Dissolve in warm acetone, filter, then reprecipitate with water filtration1->purification filtration2 Filter, wash with water, and dry the final product purification->filtration2 product Product: High-Purity this compound filtration2->product

References

Technical Guide on Aspirin Metabolism and the Chemical Profile of 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document addresses the inquiry regarding 3,5-diiodosalicylic acid as a metabolite of aspirin (B1665792). Based on established scientific literature, it is crucial to clarify that This compound is not a metabolite of aspirin (acetylsalicylic acid) . Aspirin does not contain iodine, and its metabolic pathways do not involve iodination. The primary metabolic route for aspirin is hydrolysis to salicylic (B10762653) acid, followed by conjugation and hydroxylation. This guide provides a detailed overview of the established metabolic pathways of aspirin, including quantitative pharmacokinetic data and experimental methodologies. Additionally, it presents a technical profile of this compound as a distinct chemical entity.

Part 1: The Metabolism of Aspirin

Aspirin is rapidly absorbed and metabolized in the body. The biotransformation process is efficient, with the parent compound having a short half-life.

Metabolic Pathways

The metabolism of aspirin primarily occurs in the liver, although some hydrolysis to salicylic acid happens in the gut wall and blood.[1] The main steps are:

  • Deacetylation: Aspirin is rapidly hydrolyzed by esterases to its main active metabolite, salicylic acid.[1][2]

  • Conjugation: Salicylic acid undergoes conjugation with glycine (B1666218) to form salicyluric acid, which is the major metabolite, accounting for about 75% of the dose.[3][4] It also conjugates with glucuronic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide.[3][5] These conjugation pathways are capacity-limited, meaning they can become saturated at higher doses.[3][5]

  • Hydroxylation: A minor portion of salicylic acid is hydroxylated by cytochrome P450 enzymes (such as CYP2C9) to form gentisic acid (2,5-dihydroxybenzoic acid) and other dihydroxybenzoic acids.[2][3][6]

The metabolites, being more water-soluble, are then primarily excreted by the kidneys.[2]

Signaling Pathway Diagram

The following diagram illustrates the established metabolic cascade of aspirin.

Aspirin_Metabolism Aspirin Aspirin (Acetylsalicylic Acid) SA Salicylic Acid Aspirin->SA Hydrolysis (Esterases) SUA Salicyluric Acid (Glycine Conjugate) SA->SUA Glycine Conjugation SPG Salicyl Phenolic Glucuronide (Glucuronide Conjugate) SA->SPG Glucuronidation (UGTs) SAG Salicyl Acyl Glucuronide (Glucuronide Conjugate) SA->SAG Glucuronidation (UGTs) GA Gentisic Acid (2,5-DHBA) SA->GA Hydroxylation (CYP450s) DHBA 2,3-Dihydroxybenzoic Acid SA->DHBA Hydroxylation (CYP450s) Excretion Renal Excretion SUA->Excretion SPG->Excretion SAG->Excretion GA->Excretion DHBA->Excretion

Caption: Metabolic pathway of aspirin.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for aspirin and its primary metabolite, salicylic acid.

ParameterAspirin (Acetylsalicylic Acid)Salicylic AcidNotes
Bioavailability 80–100%-Rapidly hydrolyzed post-absorption.[3]
Protein Binding 80–90%>90% (concentration-dependent)Primarily binds to albumin.[7]
Half-life (t½) ~15-20 minutes2–3 hours (low doses)Salicylate half-life is dose-dependent and can increase to 15-30 hours in overdose due to saturation of metabolic pathways.[3]
Time to Peak (Tmax) 0.5–2 hours1–3 hoursDependent on formulation (e.g., enteric-coated).
Metabolism Hydrolysis in gut wall, blood, and liver.[1]Hepatic conjugation and oxidation.[2]Major metabolites include salicyluric acid, glucuronides, and gentisic acid.[3]
Excretion -Primarily renal.Excretion is pH-dependent; alkaline urine increases clearance.[5]
Experimental Protocols for Metabolite Analysis

The identification and quantification of aspirin metabolites typically involve a combination of in vivo or in vitro sample generation, followed by analytical separation and detection.

1.4.1 In Vitro Metabolism (Human Liver Microsomes)

  • Objective: To identify oxidative metabolites of salicylic acid.

  • Methodology:

    • Incubation: Salicylic acid is incubated with human liver microsomes, a source of cytochrome P450 enzymes.

    • Cofactor Addition: The reaction mixture is supplemented with an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to fuel the enzymatic reactions.

    • Reaction Termination: The reaction is stopped after a set time (e.g., 60 minutes) by adding a cold organic solvent like acetonitrile, which also precipitates proteins.

    • Sample Preparation: The sample is centrifuged to remove precipitated proteins, and the supernatant is collected for analysis.

  • Reference Study: The formation of 2,3-DHBA and 2,5-DHBA from salicylic acid has been demonstrated using this method.[6]

1.4.2 In Vivo Metabolite Profiling (Human Urine)

  • Objective: To quantify the major metabolites of aspirin after oral administration.

  • Methodology:

    • Dosing: Human volunteers are administered a therapeutic dose of aspirin (e.g., 600 mg).

    • Sample Collection: Urine samples are collected over a specified period (e.g., 24-48 hours).

    • Sample Preparation: Urine samples may undergo enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

    • Analysis: The prepared samples are analyzed using analytical techniques.

  • Reference Study: Studies have used this approach to show that salicyluric acid is the major urinary metabolite.[8]

1.4.3 Analytical Workflow Diagram

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Biological Sample (Plasma, Urine, Microsomes) Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC HPLC / UPLC Derivatization->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS UV UV/Fluorescence Detection HPLC->UV Quant Quantification MS->Quant Ident Metabolite Identification MS->Ident UV->Quant

Caption: General workflow for aspirin metabolite analysis.

Part 2: Technical Profile of this compound

While not a metabolite of aspirin, this compound is a distinct chemical compound with its own properties and applications. It is a halogenated derivative of salicylic acid.

Chemical Properties and Synthesis
PropertyValue
CAS Number 133-91-5[9]
Molecular Formula C₇H₄I₂O₃[10]
Molecular Weight 389.91 g/mol [10]
Appearance White to off-white crystalline powder.[11]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and other organic solvents.[11]
Melting Point 220-230 °C (with decomposition).[9]

Synthesis: this compound is synthesized via the electrophilic iodination of salicylic acid. This can be achieved using reagents like iodine monochloride or a combination of iodine and an oxidizing agent (e.g., hydrogen peroxide) under appropriate conditions.[12]

Synthesis Diagram

Synthesis_Diiodosalicylic_Acid SalicylicAcid Salicylic Acid Reagents + 2 ICl (Iodine Monochloride) Product This compound Reagents->Product Electrophilic Aromatic Substitution Byproduct + 2 HCl

Caption: Synthesis of this compound.

Known Biological Activities and Uses

Information on the specific biological activities of this compound is limited in mainstream pharmacological literature. It is not used as a therapeutic agent in the same way as aspirin. Its documented uses are primarily in chemical and biochemical research:

  • Reagent: It has been used as a reagent for the solubilization of membrane proteins and antigens in biochemical studies.[13]

  • Chemical Intermediate: It serves as a starting material or intermediate in the synthesis of other more complex organic molecules.[11]

Some vendor-supplied information suggests it may have agonist activity at the orphan G protein-coupled receptor GPR35, but this requires further validation in peer-reviewed studies.[14]

Conclusion

The biotransformation of aspirin is a well-characterized process that does not involve the formation of iodinated metabolites such as this compound. The primary metabolic products are salicylic acid and its subsequent conjugates. This compound is a synthetic, iodinated derivative of salicylic acid with applications in chemical synthesis and biochemical research, and should be regarded as a chemical entity entirely separate from the metabolic profile of aspirin. This distinction is critical for accuracy in drug metabolism and development research.

References

3,5-Diiodosalicylic Acid and GPR35: An Examination of Unsubstantiated Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical evaluation of available data is paramount. While 3,5-diiodosalicylic acid has been anecdotally referenced as an agonist of the G protein-coupled receptor 35 (GPR35), a thorough review of peer-reviewed scientific literature reveals a significant lack of empirical evidence to support this claim. This technical guide addresses the current informational landscape, highlighting the absence of quantitative data and detailed experimental validation for the purported agonist activity of this compound at GPR35.

At present, the assertion that this compound acts as a GPR35 agonist appears to originate from chemical supplier databases and product descriptions rather than from primary scientific research. Comprehensive searches of established scientific publication databases have failed to identify any studies that provide crucial quantitative metrics, such as EC50 or Ki values, which are essential for characterizing the potency and affinity of a compound for its receptor.

The Missing Data: A Critical Gap

The core requirements for a technical understanding of a compound's receptor activity include:

  • Quantitative Potency and Efficacy Data: There is no published data detailing the concentration-response relationship of this compound at GPR35. Metrics such as EC50 (half-maximal effective concentration) and Emax (maximum effect) are fundamental for classifying a compound as a full or partial agonist and for comparing its potency to other known ligands.

  • Detailed Experimental Protocols: The scientific literature lacks any description of the specific experimental conditions under which this compound has been tested for GPR35 activity. Standard functional assays for GPR35, such as calcium mobilization or β-arrestin recruitment assays, have not been reported for this compound.

  • Elucidation of Signaling Pathways: Without experimental data, the downstream signaling cascade initiated by the potential binding of this compound to GPR35 remains unknown. GPR35 is known to couple to multiple G protein pathways (e.g., Gα13, Gαi/o) and to recruit β-arrestins, leading to diverse cellular responses. The specific pathway(s) that might be activated by this compound have not been investigated.

Context from Salicylic (B10762653) Acid Derivatives

While direct evidence is lacking for the 3,5-diiodo- derivative, some context can be drawn from broader discussions on salicylic acid and its analogs in relation to GPR35. One study has noted that aspirin (B1665792) metabolites, as a class, may exhibit agonist activity at GPR35. However, this general statement is not accompanied by specific data for this compound. Conversely, another study focusing on the structure-activity relationship of GPR35 agonists suggested that the removal of a distal aromatic ring from a known potent agonist to yield a simple salicylic acid structure resulted in a "total loss of activity." This finding might imply that simple halogenated salicylic acids like the 3,5-diiodo- variant may not be effective GPR35 agonists.

Experimental Approaches for Future Investigation

To definitively determine the GPR35 agonist activity of this compound, a series of well-established experimental protocols would need to be employed.

Calcium Mobilization Assay

This assay is a primary method for detecting GPR35 activation, which often leads to an increase in intracellular calcium levels.

Workflow:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used and can be transiently or stably transfected to express human GPR35.

  • Dye Loading: The GPR35-expressing cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Addition: A dilution series of this compound is prepared and added to the cells.

  • Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Below is a conceptual workflow for a calcium mobilization assay.

GPR35_Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfect with human GPR35 HEK293->Transfection Dye_Loading Load with Fluo-4 AM Transfection->Dye_Loading FLIPR Measure Fluorescence (FLIPR) Dye_Loading->FLIPR Compound_Prep Prepare 3,5-diiodosalicylic acid dilutions Compound_Prep->FLIPR Curve Generate Dose-Response Curve FLIPR->Curve EC50 Calculate EC50 Curve->EC50

Conceptual workflow for a GPR35 calcium mobilization assay.
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a key event in receptor desensitization and signaling.

Workflow:

  • Specialized Cell Line: A cell line engineered to express GPR35 fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used.

  • Compound Stimulation: The cells are stimulated with various concentrations of this compound.

  • Signal Measurement: Agonist-induced recruitment of β-arrestin brings the enzyme fragments together, generating a detectable signal (e.g., chemiluminescence).

  • Data Analysis: The signal is plotted against the compound concentration to determine potency.

The following diagram illustrates the principle of a β-arrestin recruitment assay.

GPR35_Beta_Arrestin_Recruitment cluster_inactive Inactive State cluster_active Active State GPR35_inactive GPR35 (with enzyme fragment 1) BetaArrestin_inactive β-Arrestin (with enzyme fragment 2) Agonist 3,5-Diiodosalicylic acid GPR35_active Activated GPR35 Agonist->GPR35_active Recruitment Recruitment Complex GPR35-β-Arrestin Complex (Enzyme Complementation) Recruitment->Complex Signal Detectable Signal Complex->Signal

Principle of a GPR35 β-arrestin recruitment assay.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Diiodosalicylic Acid: Discovery, History, and Applications

This technical guide provides a comprehensive overview of this compound, a halogenated derivative of salicylic (B10762653) acid. The document covers its historical emergence, detailed synthesis protocols, physicochemical properties, and its role in significant biological interactions, particularly with transthyretin.

Discovery and History

This compound does not have a single attributed discoverer or a precise date of discovery but rather emerged in the chemical literature during the early 20th century. Its development is situated within the broader context of research into iodinated aromatic compounds for pharmaceutical and analytical purposes. It is a synthetic compound and does not occur naturally in any significant quantities.[1]

Historically, the synthesis of this compound has been achieved through the electrophilic iodination of salicylic acid. The hydroxyl group of salicylic acid directs the iodine atoms to the ortho and para positions. Since the para position to the hydroxyl group is occupied by the carboxyl group, the iodination occurs at the available ortho (position 3) and the other para position relative to the carboxyl group (position 5). Early methods involved heating salicylic acid with iodine in alcohol or in the presence of mercuric oxide or alkali.[2] A significant and well-documented synthetic procedure using iodine monochloride was published in Organic Syntheses in 1943.[2][3] Later methods focused on using iodine in the presence of an oxidizing agent, such as hydrogen peroxide or sodium periodate, to generate the electrophilic iodine species in situ.[1][3]

The primary applications of this compound have been as a synthetic intermediate in the production of radiocontrast agents, active pharmaceutical ingredients (APIs), and as an analytical reagent.[1] It is a key starting material for the synthesis of anthelmintic drugs like rafoxanide (B1680503) and closantel.[4] More recently, its ability to interact with proteins, such as transthyretin, has garnered interest in the field of drug development for amyloid diseases.[5][6]

Physicochemical and Spectral Data

The quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄I₂O₃
Molecular Weight 389.91 g/mol [3]
Appearance White to off-white or slightly yellow crystalline powder/needles[1][3]
Melting Point 220-230 °C (decomposes)[7]
Solubility in Water 0.02 g/100mL (25 °C) (sparingly soluble)[3][7]
Solubility in Organic Solvents Freely soluble in ethanol (B145695), ether, and acetone (B3395972); Practically insoluble in chloroform (B151607) and benzene[1][3]
Density 2.7 ± 0.1 g/cm³[7]
logP 4.56[7]
pKa Not readily available

Table 2: Spectral Data of this compound

Spectral Data TypeKey FeaturesReference
¹H NMR Spectra available in databases.[8][9]
¹³C NMR Spectra available in databases.[10]
Infrared (IR) Spectroscopy Spectra available in databases.[11]
Mass Spectrometry (MS) Exact Mass: 389.824951[10][7]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are detailed protocols for some of the key methods.

Method 1: Iodination using Iodine Monochloride (from Organic Syntheses) [2]

This procedure is a classic and reliable method for the preparation of this compound.

  • Materials:

    • Salicylic acid (25 g, 0.18 mole)

    • Glacial acetic acid (225 mL and 165 mL)

    • Iodine monochloride (62 g, 0.38 mole)

    • Water

    • Acetone

    • 5% Sodium sulfite (B76179) solution (optional)

  • Procedure:

    • Dissolve 25 g of salicylic acid in 225 mL of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer.

    • Separately, dissolve 62 g of iodine monochloride in 165 mL of glacial acetic acid.

    • With stirring, add the iodine monochloride solution to the salicylic acid solution.

    • Add 725 mL of water to the reaction mixture, which will result in the formation of a yellow precipitate of diiodosalicylic acid.

    • Gradually heat the mixture with stirring to 80 °C and maintain this temperature for approximately 20 minutes. The total heating time should be about 40 minutes.

    • Allow the mixture to cool to room temperature.

    • Filter the precipitate using a Büchner funnel and wash it first with acetic acid and then with water.

    • For purification, dissolve the crude solid (approximately 75 g) in 100 mL of warm acetone and filter by gravity.

    • Slowly add 400 mL of water to the filtrate with shaking to precipitate the purified product.

    • Filter the fine, flocculent precipitate by suction, wash with water, and dry.

    • The expected yield is 64–64.5 g (91–92% of the theoretical amount) with a melting point of 235–236 °C.

    • If free iodine is present (indicated by color), it can be removed by washing with a 5% sodium sulfite solution.

Method 2: Iodination using Iodine and an Oxidizing Agent

This method avoids the use of the corrosive iodine monochloride and is considered a greener alternative.

  • General Principle: Salicylic acid is reacted with elemental iodine in the presence of an oxidizing agent such as hydrogen peroxide or a ferrate salt in a suitable solvent.[1][4] The oxidizing agent converts iodide (I⁻) formed during the reaction back to the electrophilic iodine species (I⁺), allowing for the efficient use of the iodine source.

  • Example Protocol using Iodine and Hydrogen Peroxide: [12]

    • Salicylic acid is dissolved in an ethanol solution.

    • Elemental iodine is added as the iodinating agent.

    • Hydrogen peroxide is added dropwise to the reaction mixture, which is typically heated to reflux.

    • The reaction proceeds for several hours.

    • The crude product is isolated, often by precipitation upon addition of water.

    • Purification is achieved by an alkalization-acid precipitation method. The crude product is dissolved in an alkaline solution and then re-precipitated by the addition of acid, which helps to remove impurities.

    • The purified product is then filtered, washed, and dried. This method can achieve high purity (>99.5%) and conversion rates (up to 98.5%).[12]

Visualizations: Synthesis, Biological Interactions, and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key aspects of this compound's synthesis, its interaction with transthyretin, and a general workflow for studying such protein-ligand interactions.

Synthesis_of_3_5_Diiodosalicylic_acid Salicylic_acid Salicylic Acid Reaction Electrophilic Aromatic Substitution Salicylic_acid->Reaction Iodinating_agent Iodinating Agent (e.g., ICl or I₂ + Oxidant) Iodinating_agent->Reaction Solvent Solvent (e.g., Acetic Acid or Ethanol) Solvent->Reaction Intermediate Reaction Intermediate Reaction->Intermediate Iodination Product This compound Intermediate->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthesis pathway for this compound.

TTR_Binding_Mechanism cluster_0 Pathogenic Pathway cluster_1 Inhibitory Pathway TTR_tetramer TTR Tetramer (Stable) TTR_monomer Dissociation to Monomers (Rate-limiting step) TTR_tetramer->TTR_monomer Stabilized_TTR Stabilized TTR Tetramer TTR_tetramer->Stabilized_TTR Misfolded_monomer Monomer Misfolding TTR_monomer->Misfolded_monomer Amyloid_fibrils Aggregation into Amyloid Fibrils Misfolded_monomer->Amyloid_fibrils DISA This compound DISA->TTR_tetramer Binds to thyroxine-binding sites No_dissociation Inhibition of Dissociation Stabilized_TTR->No_dissociation

Caption: Mechanism of TTR stabilization by this compound.

Protein_Ligand_Binding_Workflow start Start protein_prep Protein Preparation (e.g., TTR purification, structure determination) start->protein_prep ligand_prep Ligand Preparation (e.g., 3,5-DISA synthesis, purity analysis) start->ligand_prep binding_assay In Vitro Binding Assay (e.g., Isothermal Titration Calorimetry, Fluorescence Quenching) protein_prep->binding_assay modeling Computational Modeling (Molecular docking, MD simulations) protein_prep->modeling ligand_prep->binding_assay ligand_prep->modeling data_analysis Data Analysis (Determination of Kd, stoichiometry) binding_assay->data_analysis structural_studies Structural Studies (X-ray crystallography, NMR spectroscopy) binding_assay->structural_studies results Elucidation of Binding Mode and Affinity data_analysis->results structural_studies->results modeling->results end End results->end

Caption: Experimental workflow for a protein-ligand binding study.

Biological Significance and Applications

The biological activity of this compound is a subject of ongoing research. Two key areas of interest have emerged: its interaction with transthyretin (TTR) and its activity as a G protein-coupled receptor 35 (GPR35) agonist.

  • Transthyretin (TTR) Stabilization: TTR is a protein found in the blood and cerebrospinal fluid that transports thyroxine and retinol. Under certain conditions, including genetic mutations, the TTR tetramer can dissociate into monomers, which can then misfold and aggregate into amyloid fibrils.[5][6] This process is implicated in several amyloid diseases, such as familial amyloid polyneuropathy and senile systemic amyloidosis.[5][6] this compound has been shown to bind to the thyroxine-binding sites in the central channel of the TTR tetramer.[5][6] This binding stabilizes the tetrameric structure, preventing its dissociation into monomers and thereby inhibiting the formation of amyloid fibrils.[5][6] The iodine atoms of this compound play a crucial role in its high-affinity binding within the halogen-binding pockets of the TTR channel.[5]

  • GPR35 Agonist Activity: this compound has been identified as an agonist for GPR35, an orphan G protein-coupled receptor. GPR35 is expressed in various tissues, including immune cells and the gastrointestinal tract, and is implicated in inflammatory processes.[13][14] The activation of GPR35 by ligands can trigger downstream signaling pathways, although the precise mechanisms and physiological consequences are still under investigation.

References

Spectroscopic Analysis of 3,5-Diiodosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Diiodosalicylic acid (CAS No. 133-91-5), a compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This document also outlines detailed, representative experimental protocols for acquiring such data, and includes a workflow diagram for the spectroscopic analysis of chemical compounds.

Chemical Structure and Properties

  • IUPAC Name: 2-hydroxy-3,5-diiodobenzoic acid

  • Molecular Formula: C₇H₄I₂O₃

  • Molecular Weight: 389.91 g/mol

  • Appearance: Colorless, odorless needles or a slightly yellow crystalline powder.[1]

  • Melting Point: 235-236 °C with decomposition.[1]

  • Solubility: Freely soluble in alcohol and ether; practically insoluble in chloroform (B151607) and benzene.[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableAromatic Protons (H-4, H-6)
Data not availableData not availableData not availableHydroxyl Proton (-OH)
Data not availableData not availableData not availableCarboxylic Acid Proton (-COOH)

¹³C NMR Data

Chemical Shift (ppm)Assignment
Data not availableC1 (C-COOH)
Data not availableC2 (C-OH)
Data not availableC3 (C-I)
Data not availableC4 (C-H)
Data not availableC5 (C-I)
Data not availableC6 (C-H)
Data not availableC7 (COOH)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Broad band, ~3000StrongO-H stretch (Carboxylic acid and Phenol)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid/Phenol)
~800-600StrongC-I stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
390Data not available[M]⁺ (Molecular ion)
372Data not available[M - H₂O]⁺
Data not availableData not availableFurther fragmentation patterns

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its chemical structure.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 500 MHz)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a small vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Materials and Equipment:

  • This compound sample (solid)

  • FT-IR spectrometer with an ATR accessory

  • Spatula

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorbances.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • This compound sample

  • GC-MS system with an electron ionization (EI) source

  • A suitable solvent for sample dissolution (e.g., methanol (B129727) or dichloromethane)

  • GC vial

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Method:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Set the carrier gas (usually helium) flow rate.

  • MS Method:

    • Set the ion source to electron ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

  • Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data acquisition will be initiated by the instrument software.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow A Compound Synthesis or Isolation B Purification (e.g., Crystallization, Chromatography) A->B Initial Product C Purity Assessment (e.g., HPLC, TLC) B->C Purified Compound D Mass Spectrometry (MS) - Molecular Weight - Elemental Composition C->D Purity Confirmed E Infrared (IR) Spectroscopy - Functional Group Identification C->E F NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation C->F G Data Interpretation & Structure Confirmation D->G E->G F->G H Technical Report & Data Archiving G->H Confirmed Structure

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid (3,5-DISA) is a halogenated derivative of salicylic (B10762653) acid. It is recognized as a metabolite of aspirin (B1665792) and has garnered interest in various research and pharmaceutical applications.[1][2] Its utility spans from being a tool in biochemical assays to acting as a ligand for G protein-coupled receptors (GPCRs) and an agent for protein solubilization. These application notes provide detailed protocols for some of the key experimental uses of this compound.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₄I₂O₃[3]
Molecular Weight 389.91 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 220-230 °C (decomposes)[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[4]

Application 1: GPR35 Receptor Activation and Signaling

This compound has been shown to exhibit agonist activity at the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes, including inflammation.[2][5][6] Activation of GPR35 can trigger downstream signaling cascades involving G proteins such as Gα13 and the recruitment of β-arrestin-2.[7][8]

Signaling Pathway

Activation of GPR35 by an agonist like this compound can initiate signaling through multiple pathways. One key pathway involves the activation of the Gα13 subunit, which in turn activates downstream effectors like RhoA.[9][10] Another important pathway is the recruitment of β-arrestin-2, which can mediate both receptor desensitization and G protein-independent signaling.[8][11]

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 3_5_DISA This compound GPR35 GPR35 3_5_DISA->GPR35 G_alpha13 Gα13 GPR35->G_alpha13 Activation beta_arrestin β-arrestin-2 GPR35->beta_arrestin Recruitment G_betagamma Gβγ RhoGEF RhoGEF (e.g., p115RhoGEF) G_alpha13->RhoGEF Downstream_Effectors_B Downstream Effectors (e.g., ERK1/2) beta_arrestin->Downstream_Effectors_B RhoA RhoA RhoGEF->RhoA Downstream_Effectors_G Downstream Effectors RhoA->Downstream_Effectors_G

Caption: GPR35 signaling cascade initiated by this compound.

Experimental Protocols

1. β-Arrestin Recruitment Assay (Adapted from PathHunter® Assay Principles)

This assay measures the recruitment of β-arrestin-2 to GPR35 upon agonist stimulation using enzyme fragment complementation technology.[11][12]

  • Cell Line: A stable cell line co-expressing a ProLink™ (PK)-tagged GPR35 and an Enzyme Acceptor (EA)-tagged β-arrestin-2 (e.g., PathHunter® CHO-K1 or HEK293 cells).

  • Reagents:

    • Assay medium (e.g., Opti-MEM)

    • This compound stock solution (in DMSO)

    • Control agonist (e.g., Zaprinast)

    • PathHunter® Detection Reagents

  • Procedure:

    • Seed the GPR35 β-arrestin cells in a 384-well white, solid-bottom plate and incubate overnight.

    • Prepare serial dilutions of this compound and control agonist in assay medium.

    • Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.

    • Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well and incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the agonist concentration.

2. Gα13 Activation Assay (Adapted from NewEast Biosciences Protocol)

This assay measures the activation of Gα13 by quantifying the amount of GTP-bound Gα13.[10]

  • Cell Line: A cell line endogenously or recombinantly expressing GPR35 (e.g., HEK293, CHO).

  • Reagents:

    • Cell lysis buffer

    • Anti-Gα13-GTP mouse monoclonal antibody

    • Protein A/G agarose (B213101) beads

    • GTPγS (positive control)

    • GDP (negative control)

    • Anti-Gα13 rabbit polyclonal antibody for Western blotting

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Stimulate cells with varying concentrations of this compound for a predetermined time.

    • Lyse the cells and collect the supernatant.

    • Incubate the cell lysates with the anti-Gα13-GTP antibody.

    • Pull down the antibody-Gα13-GTP complex using Protein A/G agarose beads.

    • Wash the beads and elute the bound proteins.

    • Analyze the eluted proteins by Western blotting using the anti-Gα13 polyclonal antibody.

  • Data Analysis:

    • Quantify the band intensity of the GTP-bound Gα13.

    • Compare the signal from stimulated cells to unstimulated controls to determine the extent of activation.

Application 2: Interaction with Human Serum Albumin (HSA)

This compound binds to human serum albumin (HSA), the most abundant protein in blood plasma. This interaction can be studied using techniques like circular dichroism (CD) spectroscopy, which detects changes in the protein's secondary and tertiary structure upon ligand binding.[1]

Quantitative Data
ParameterValueMethodReference
Dissociation Constant (Kd) 0.023 mMCircular Dichroism[1]
Hill Coefficient ~3.1Circular Dichroism[1]

Experimental Workflow: Circular Dichroism Titration

CD_Titration_Workflow cluster_prep Sample Preparation cluster_exp CD Measurement cluster_analysis Data Analysis Prepare_HSA Prepare 0.0228 mM HSA in 100 mM acetate (B1210297) buffer (pH 6.3) Initial_Spectrum Record initial CD spectrum of HSA solution (2 mL) Prepare_HSA->Initial_Spectrum Prepare_DISA Prepare 0.025 mM 3,5-DISA solution Titration Titrate with 50 µL aliquots of 3,5-DISA (20 additions) Prepare_DISA->Titration Initial_Spectrum->Titration Record_Spectra Record CD spectrum after each addition (260-360 nm, monitor at 320 nm) Titration->Record_Spectra Plot_Data Plot change in CD signal at 320 nm vs. 3,5-DISA concentration Record_Spectra->Plot_Data Hill_Plot Construct Hill plot Plot_Data->Hill_Plot Calculate_Parameters Determine Kd and Hill coefficient Hill_Plot->Calculate_Parameters

Caption: Workflow for analyzing HSA and this compound interaction.

Protocol: Circular Dichroism (CD) Spectroscopy

This protocol details the method for analyzing the binding of this compound to HSA using CD spectroscopy.[1][14]

  • Instrumentation:

    • CD Spectrometer (e.g., Jasco J-1500)

    • Automatic titrator (e.g., ATS-530)

    • 10 mm path length quartz cuvette

  • Reagents:

    • Human Serum Albumin (HSA)

    • This compound

    • Acetate buffer (100 mM, pH 6.3)

  • Procedure:

    • Prepare a 0.0228 mM solution of HSA in 100 mM acetate buffer (pH 6.3).

    • Prepare a 0.025 mM solution of this compound in the same buffer.

    • Place 2 mL of the HSA solution into the quartz cuvette.

    • Set the CD spectrometer parameters:

      • Wavelength range: 360 to 260 nm

      • Monitoring wavelength: 320 nm

      • Data acquisition interval: 2 sec

      • Scan speed: 100 nm/min

      • Spectral bandwidth: 1 nm

      • Data pitch: 0.1 nm

      • Accumulations: 2

    • Record the initial CD spectrum of the HSA solution.

    • Using the automatic titrator, add 50 µL aliquots of the this compound solution to the HSA solution.

    • After each addition, mix the solution and record the CD spectrum. Repeat for a total of 20 additions.

  • Data Analysis:

    • Plot the change in the CD signal at 320 nm as a function of the this compound concentration.

    • Use this data to construct a Hill plot to determine the dissociation constant (Kd) and the Hill coefficient, which provides information on the cooperativity of binding.[1]

Application 3: Protein Solubilization

The lithium salt of this compound (Lithium 3,5-diiodosalicylate) has been used as a chaotropic agent for the solubilization of proteins, particularly from complex biological structures like the porcine zona pellucida.[3]

Experimental Workflow: Protein Solubilization

Protein_Solubilization_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_downstream Downstream Analysis Isolate_Sample Isolate biological sample (e.g., zona pellucida) Add_LIS Incubate sample with Lithium 3,5-diiodosalicylate solution Isolate_Sample->Add_LIS Centrifuge Centrifuge to remove insoluble material Add_LIS->Centrifuge Collect_Supernatant Collect supernatant containing solubilized proteins Centrifuge->Collect_Supernatant Purification Purify solubilized proteins (e.g., chromatography) Collect_Supernatant->Purification Characterization Characterize proteins (e.g., SDS-PAGE, Western Blot) Purification->Characterization

References

Application Notes and Protocols: The Role of 3,5-Diiodosalicylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodosalicylic acid is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique structure, featuring iodine atoms and reactive carboxylic acid and hydroxyl groups, allows for its incorporation into a diverse range of therapeutic molecules. These application notes provide a comprehensive overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on anthelmintic drugs. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to the active pharmaceutical ingredients (APIs) Rafoxanide and Closantel (B1026) are presented.

Introduction

This compound is a key intermediate in the pharmaceutical industry, primarily utilized in the manufacturing of veterinary drugs and potentially in the development of other therapeutic agents such as thyroid hormone analogs and anti-inflammatory drugs.[1][2] The presence of two iodine atoms on the salicylic (B10762653) acid backbone enhances the lipophilicity and biological activity of the resulting molecules.[1] This document outlines detailed methodologies for the synthesis of this compound and its application in the preparation of commercially important anthelmintics.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two common and effective protocols are detailed below, offering different solvent systems and iodinating agents.

Quantitative Data for Synthesis of this compound
MethodIodinating AgentSolventReaction TemperatureReaction TimeYield (%)Purity (%)Reference
1Iodine monochloride (ICl)Glacial Acetic Acid80°C40 minutes91-92Not specified[3]
2Elemental Iodine (I₂)Ethanol (B145695)Reflux4 hoursup to 98.5 (conversion rate)>99.5[4][5]
Experimental Protocols for Synthesis of this compound

Method 1: Iodination with Iodine Monochloride [3]

  • Dissolve 25 g (0.18 mole) of salicylic acid in 225 mL of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer.

  • With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 mL of glacial acetic acid.

  • Add 725 mL of water to the mixture, which will result in the precipitation of a yellow solid.

  • Gradually heat the reaction mixture to 80°C on a hot plate while stirring and maintain this temperature for 20 minutes. The total heating period should be approximately 40 minutes.

  • Cool the mixture to room temperature.

  • Filter the precipitate using a Büchner funnel and wash it sequentially with acetic acid and then with water.

  • Dissolve the solid (approximately 75 g) in 100 mL of warm acetone (B3395972) and filter by gravity.

  • Slowly add 400 mL of water to the filtrate while shaking to precipitate the fine, flocculent product.

  • Filter the product by suction, wash with water, and dry to obtain 64-64.5 g (91-92%) of this compound.

Method 2: Iodination with Elemental Iodine in Ethanol [6]

  • To a 1000L iodination kettle, add 400L of 80% ethanol solution.

  • While stirring, add 100kg of salicylic acid (724mol) in batches.

  • Add 25kg of 36.5% hydrochloric acid.

  • Slowly heat the mixture to 51°C.

  • Begin the dropwise addition of an iodine-ethanol solution (184kg iodine, 725mol, in 92L of 95% ethanol).

  • After adding approximately 5L of the iodine solution, increase the temperature to 58°C to initiate reflux.

  • Maintain the reflux and continue the dropwise addition of the iodine-ethanol solution. Simultaneously, add 98.5kg of 27.5% hydrogen peroxide dropwise over 3 hours.

  • After the addition is complete, continue to reflux for 4 hours, at which point the kettle temperature should reach 83°C.

  • Continue refluxing for an additional hour until the fraction in the reflux tube is clear.

  • Cool the reaction mixture and proceed with purification by alkalized acid precipitation, crystallization, centrifugation, and drying to obtain the final product.

Application in the Synthesis of Anthelmintic Drugs

This compound is a pivotal intermediate in the synthesis of salicylanilide (B1680751) anthelmintics, such as Rafoxanide and Closantel, which are effective against various parasitic worms in livestock.

Synthesis of Rafoxanide

The synthesis of Rafoxanide involves the condensation of this compound with an aminoether intermediate. This can be achieved by first converting the salicylic acid to its more reactive acid chloride derivative.

StepReactantsReagentSolventYield (%)Reference
1This compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzenePhosphorus trichloride (B1173362) (PCl₃)Xylene82[2]
  • To a mixture of 3-(chloro-4-(4´-chlorophenoxy)aminobenzene (0.316 g, 1.24 mmol) and this compound (0.485 g, 1.24 mmol) in xylene (12 mL) at room temperature, add phosphorus trichloride (0.11 µL, 1.24 mmol).

  • Heat the resulting mixture to 110°C and stir for 1.5 hours.

  • Allow the reaction to cool to room temperature and then concentrate the mixture.

  • Purify the crude residue by flash chromatography (SiO₂, 10–20% EtOAc/hexanes) to afford N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) as a white solid (0.637 g, 82% yield).

Synthesis of Closantel

Closantel is synthesized through the condensation of 3,5-diiodosalicyloyl chloride with a specific aminobenzonitrile intermediate.

StepReactantsSolventYield (%)Reference
14-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzene acetonitrile (B52724), 2-hydroxy-3,5-diiodo-benzoyl chlorideToluene (B28343)89.1[7]
2 (Improved)2-hydroxy-3,5-diiodobenzoic acid, 4-amino-2-chloro-5-methyl-α-(4-chlorphenyl)phenylacetonitrileTriphosgeneNot specified94.3
  • In a 1000mL four-necked reaction flask, dissolve 291.2 grams of 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzene acetonitrile in 500mL of toluene with stirring until the solution is clear.

  • Control the temperature at 50°C and add a solution of 389.9 grams of 2-hydroxy-3,5-diiodo-benzoyl chloride in toluene dropwise over 1 hour.

  • After the addition is complete, raise the temperature to reflux and continue stirring for 5 hours.

  • After the reaction is complete, recover the toluene to obtain 590.8 grams of a greyish-yellow solid of Closantel (yield 89.1%).

Visualizing the Synthesis Pathways

The following diagrams illustrate the key synthetic transformations described in these application notes.

Synthesis_of_3_5_Diiodosalicylic_Acid salicylic_acid Salicylic Acid reaction Iodination salicylic_acid->reaction iodinating_agent Iodinating Agent (ICl or I₂/H₂O₂) iodinating_agent->reaction solvent Solvent (Glacial Acetic Acid or Ethanol) solvent->reaction diiodosalicylic_acid This compound reaction->diiodosalicylic_acid

Caption: Synthesis of this compound.

Synthesis_of_Rafoxanide diiodosalicylic_acid This compound condensation Condensation diiodosalicylic_acid->condensation aminoether 3-chloro-4-(4'- chlorophenoxy)aminobenzene aminoether->condensation pcl3 PCl₃ pcl3->condensation rafoxanide Rafoxanide condensation->rafoxanide

Caption: Synthesis of Rafoxanide from this compound.

Synthesis_of_Closantel diiodosalicyloyl_chloride 2-hydroxy-3,5-diiodo- benzoyl chloride condensation Condensation diiodosalicyloyl_chloride->condensation aminobenzonitrile 4-amino-2-chloro-5-methyl- α-(4-chlorophenyl)benzene acetonitrile aminobenzonitrile->condensation closantel Closantel condensation->closantel

Caption: Synthesis of Closantel.

Other Potential Applications

While well-established in the synthesis of anthelmintics, this compound also holds potential as a precursor for other classes of pharmaceuticals. Its structural similarity to thyroid hormones suggests its utility in the synthesis of thyromimetic compounds.[1] The salicylic acid moiety is a well-known pharmacophore in anti-inflammatory drugs, indicating that derivatives of this compound could be explored for novel anti-inflammatory agents.[5] Further research is warranted to explore these synthetic avenues and unlock the full potential of this versatile intermediate.

Conclusion

This compound is a valuable and reactive intermediate in pharmaceutical synthesis. The protocols detailed in this document provide robust and high-yielding methods for its preparation and subsequent use in the manufacture of the veterinary drugs Rafoxanide and Closantel. The adaptability of its functional groups suggests a broader potential for this molecule in the development of new therapeutic agents, marking it as a compound of continued interest for researchers and professionals in the field of drug development.

References

Application Notes & Protocols: 3,5-Diiodosalicylic Acid in the Synthesis of Closantel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Closantel (B1026) is a broad-spectrum salicylanilide (B1680751) anthelmintic agent used in veterinary medicine to treat and control parasitic infections, including liver flukes, nematodes, and arthropods in sheep and cattle.[1][2] Its mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation in parasites.[3][4] The chemical structure of Closantel, N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide, is derived from the formal condensation of an aniline (B41778) derivative with 3,5-diiodosalicylic acid.[2][5] This makes this compound a critical starting material and a key intermediate in the synthesis of this important veterinary drug.[6][7] This document provides detailed application notes and experimental protocols for the synthesis of Closantel using this compound.

Overall Synthetic Workflow

The synthesis of Closantel is a multi-step process that can be broadly divided into two key stages. The first stage involves the preparation of the complex aniline intermediate, N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-methylphenyl)amine, often referred to as "Closantel Amine". The second stage is the crucial amide condensation of this amine with this compound or its activated derivative to yield the final Closantel product.

G cluster_0 Stage 1: Synthesis of Amine Intermediate cluster_1 Stage 2: Amide Condensation start1 p-Chloro-2-nitrotoluene intermediate Condensation Product start1->intermediate Condensation start2 p-Chlorobenzyl cyanide start2->intermediate amine Closantel Amine Intermediate intermediate->amine Reduction closantel Closantel amine->closantel disa This compound (DISA) disa->closantel Amidation (e.g., with PCl3 or Triphosgene)

Caption: Overall workflow for the synthesis of Closantel.

Application Note 1: Synthesis of this compound

This compound (DISA) is the cornerstone reagent that forms the salicylanilide moiety of Closantel.[8] It is typically synthesized by the direct iodination of salicylic (B10762653) acid. An efficient laboratory-scale preparation utilizes iodine monochloride in an acetic acid medium.

Protocol 1: Synthesis of this compound from Salicylic Acid

This protocol is adapted from a standard organic synthesis procedure.[9]

Reagents and Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
Salicylic Acid 138.12 25.0 g 0.18
Iodine Monochloride 162.36 62.0 g 0.38
Glacial Acetic Acid 60.05 ~390 cc -
Acetone (B3395972) 58.08 100 cc -

| Water | 18.02 | As needed | - |

Equipment

  • 2 L beaker

  • Mechanical stirrer

  • Hot plate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure

  • In a 2 L beaker equipped with a mechanical stirrer, dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid. Complete dissolution may occur after the next step.[9]

  • With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.[9]

  • Add 725 cc of water to the mixture. A yellow precipitate of diiodosalicylic acid will form.[9]

  • Gradually heat the reaction mixture to 80°C on a hot plate while stirring. Maintain this temperature for approximately 20 minutes. The total heating period should be around 40 minutes.[9]

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate using a Büchner funnel and wash the filter cake first with a small amount of acetic acid, followed by water.[9]

  • For purification, dissolve the crude solid (approx. 75 g) in 100 cc of warm acetone and filter by gravity to remove any insoluble impurities.[9]

  • Slowly add 400 cc of water to the filtrate while shaking to precipitate the purified product.[9]

  • Filter the fine, flocculent precipitate by suction, wash with water, and dry thoroughly. The expected yield is 64–64.5 g (91–92%).[9]

Application Note 2: Synthesis of Closantel via Amide Condensation

The final step in Closantel synthesis is the formation of an amide bond between the carboxyl group of this compound and the amino group of the N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-methylphenyl)amine intermediate. This reaction requires the activation of the carboxylic acid, which can be achieved in several ways.

G Amine Closantel Amine (Nucleophile) Closantel Closantel (Amide Product) Amine->Closantel Nucleophilic Acyl Substitution DISA This compound (Electrophile Precursor) Activated_DISA Activated Intermediate (e.g., Acyl Chloride) DISA->Activated_DISA Activation (PCl3, Triphosgene (B27547), etc.) Activated_DISA->Closantel

Caption: Key bond formation in Closantel synthesis.

Protocol 2.1: Two-Stage Synthesis of Closantel

This protocol describes a common industrial synthesis route.

Stage A: Synthesis of Closantel Amine Intermediate

  • Condensation: Para-chloro-2-nitrotoluene is condensed with p-chlorobenzyl cyanide in a methanol (B129727) medium, often in the presence of bases like sodium bicarbonate and sodium sulfide.[10]

  • Reduction: The resulting nitro intermediate is then reduced to form the primary amine, "Closantel Amine". This reduction can be achieved using various methods, including hydrazine (B178648) hydrate (B1144303) and sodium hydroxide (B78521) in a high-temperature solvent like diethylene glycol[3][11] or through catalytic hydrogenation.[12]

Stage B: Condensation with this compound This step involves the reaction of the amine intermediate from Stage A with DISA.

Reagents and Materials

Reagent Purpose
Closantel Amine Intermediate Starting Material
This compound (DISA) Starting Material
Phosphorus Trichloride (B1173362) (PCl₃) Activating Agent

| Toluene (B28343) | Solvent |

Procedure

  • Dissolve the Closantel Amine Intermediate in toluene in a suitable reaction vessel.

  • Add this compound to the solution.

  • Slowly add phosphorus trichloride (PCl₃) to the mixture. PCl₃ acts as an activating agent, converting the carboxylic acid in-situ to a more reactive acyl chloride or related species.[10]

  • Heat the reaction mixture, typically under reflux, to drive the condensation reaction to completion.

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction mixture is worked up to isolate the crude Closantel product. This typically involves washing, solvent removal, and precipitation.

Protocol 2.2: Improved "One-Pot" Synthesis using Triphosgene

An improved synthesis method utilizes triphosgene as a highly efficient activating agent, leading to higher yields.[13]

Procedure

  • A "one-pot" reaction is performed by combining 2-hydroxy-3,5-diiodobenzoic acid (DISA) and the Closantel Amine Intermediate.[13]

  • Triphosgene is introduced as the activating agent. This reaction is carefully controlled due to the hazardous nature of phosgene, which can be generated from triphosgene.

  • The reaction proceeds to form Closantel, which is then subjected to salification with sodium hydroxide to produce Closantel Sodium.[13]

Quantitative Data Summary

The yield of Closantel synthesis can vary significantly depending on the chosen methodology and reaction conditions.

Synthesis MethodKey ReagentsReported YieldReference
Amidation with PCl₃PCl₃, Toluene(Not specified)[10]
Amidation using HydrotropesXylene Sulfonic Acid (XSA)17.2% to 56.5%[14]
Amidation using HydrotropesCumene Sulfonic Acid (CSA)20.6% to 60.2%[14]
Condensation with Acyl Chloride3,5-diiodo salicyloyl chloride79.6%[11]
"One-Pot" AmidationTriphosgene94.3% (Amidation Step)[13]
"One-Pot" Overall YieldTriphosgene, NaOH77% (Total Yield)[13]

Purification and Characterization

Purification of the crude Closantel product is essential to meet pharmaceutical standards. A combination of chromatography and recrystallization is commonly employed.

Protocol 3: Purification of Crude Closantel

G start Crude Closantel (from reaction work-up) adsorb Preadsorb onto Silica (B1680970) Gel start->adsorb column Column Chromatography (Silica Gel) adsorb->column elute Elute with Solvent Gradient (e.g., Pet. Ether:EtOAc) column->elute fractions Collect Fractions elute->fractions tlc Analyze Fractions by TLC fractions->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate Under Reduced Pressure pool->concentrate recrystallize Recrystallization (e.g., from Methanol) concentrate->recrystallize final_product Pure Closantel Crystals recrystallize->final_product

Caption: Experimental workflow for the purification of Closantel.

Procedure

  • Column Chromatography: The crude reaction product is concentrated under reduced pressure to yield a crude mass.[14]

  • This mass is preadsorbed onto silica gel (100-200 mesh).[14]

  • The adsorbed material is loaded onto a silica gel column and purified by column chromatography.[14]

  • Elution is performed using a solvent system, typically with an increasing concentration of ethyl acetate (B1210297) (EtOAc) in petroleum ether (Pet. Ether). A common starting system is Pet. Ether:EtOAc (85:15).[14]

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Fractions with similar Rf values corresponding to the pure product are pooled together and concentrated.[14]

  • Recrystallization: The purified solid is further recrystallized from a suitable solvent, such as methanol, to yield pure crystals of Closantel.[5]

Characterization

  • Appearance: White to yellowish-brown crystalline powder.[3]

  • Melting Point: 217.8°C.[5]

  • Spectroscopic Analysis: The final product should be characterized using techniques such as IR and ¹H NMR spectroscopy to confirm its structure.[15]

References

Application of 3,5-Diiodosalicylic Acid in Protein Binding Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid (DISA) is a halogenated derivative of salicylic (B10762653) acid. Its interaction with proteins is of significant interest in biochemical and pharmaceutical research. The presence of iodine atoms and the carboxyl and hydroxyl groups on the aromatic ring allows DISA to participate in various non-covalent interactions with proteins, including hydrophobic and electrostatic interactions. These binding characteristics make DISA a useful tool in several types of protein binding assays, from characterizing protein-ligand interactions to potentially quantifying and precipitating proteins.

This document provides detailed application notes and protocols for the use of this compound in protein binding assays, including biophysical characterization of binding, competitive binding assays, and protein precipitation.

I. Biophysical Characterization of Protein-DISA Interaction using Circular Dichroism

One of the well-documented applications of this compound is in the study of its binding to serum albumins, such as Human Serum Albumin (HSA). Although DISA itself is an achiral molecule, its binding to a chiral protein like HSA can induce a conformational change in either the protein or the ligand, resulting in an induced circular dichroism (CD) signal. This phenomenon can be exploited to monitor the binding event and determine key binding parameters.

Application Note: Induced Circular Dichroism for Binding Affinity Determination

The interaction between an achiral ligand and a chiral protein can lead to a measurable change in the CD spectrum. In the case of DISA and HSA, the binding event induces a CD signal in the near-UV region (around 320 nm), a region where HSA itself does not exhibit a significant CD signal. The intensity of this induced CD signal is proportional to the concentration of the protein-ligand complex. By titrating the protein with increasing concentrations of the ligand and monitoring the change in the CD signal, a binding isotherm can be generated. From this isotherm, the dissociation constant (Kd) and the Hill coefficient (a measure of cooperativity in binding) can be calculated.

Experimental Protocol: Determination of HSA-DISA Binding Affinity by CD Spectroscopy

This protocol is based on the established methodology for analyzing the interaction between Human Serum Albumin and this compound.

Materials:

  • Human Serum Albumin (HSA), lyophilized powder

  • This compound (DISA)

  • Acetate (B1210297) buffer (100 mM, pH 6.3)

  • High-purity water

  • Circular Dichroism (CD) spectrometer equipped with an automatic titrator

  • Quartz cuvette with a 10 mm path length

  • Standard laboratory glassware and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of HSA (e.g., 0.0228 mM) in 100 mM acetate buffer (pH 6.3). To ensure accuracy, determine the precise concentration of the HSA solution spectrophotometrically.

    • Prepare a stock solution of DISA (e.g., 0.025 mM) in the same acetate buffer.

  • CD Spectrometer Setup:

    • Set the CD spectrometer to measure in the near-UV range, scanning from 360 nm to 260 nm.

    • Key measurement parameters:

      • Data Acquisition Interval: 2 seconds

      • Scan Speed: 100 nm/min

      • Spectral Bandwidth: 1 nm

      • Data Pitch: 0.1 nm

      • Path Length: 10 mm

      • Accumulations: 2

  • Titration:

    • Place a known volume (e.g., 2 mL) of the HSA solution into the quartz cuvette.

    • Record the initial CD spectrum of the HSA solution.

    • Using an automatic titrator, perform sequential additions of the DISA stock solution (e.g., 50 µL aliquots) into the HSA solution.

    • After each addition, allow the solution to equilibrate (as determined by a stable CD signal) and then record the CD spectrum.

    • Continue the titration until the change in the CD signal at 320 nm reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • For each titration point, determine the change in the CD signal (ellipticity) at 320 nm.

    • Correct the data for dilution by multiplying the observed ellipticity by a dilution factor (V_total / V_initial).

    • Plot the change in ellipticity at 320 nm as a function of the total DISA concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., the Hill equation) to determine the dissociation constant (Kd) and the Hill coefficient.

G cluster_prep Preparation cluster_cd CD Measurement cluster_analysis Data Analysis HSA_sol Prepare HSA Solution (0.0228 mM in Acetate Buffer) HSA_cuvette HSA in Cuvette HSA_sol->HSA_cuvette DISA_sol Prepare DISA Solution (0.025 mM in Acetate Buffer) Titration Titrate with DISA DISA_sol->Titration HSA_cuvette->Titration Record_CD Record CD Spectrum (260-360 nm) Titration->Record_CD Record_CD->Record_CD Repeat after each DISA addition Plot_data Plot ΔEllipticity @ 320 nm vs. [DISA] Record_CD->Plot_data Fit_curve Fit to Hill Equation Plot_data->Fit_curve Kd_Hill Determine Kd and Hill Coefficient Fit_curve->Kd_Hill

Workflow for determining HSA-DISA binding affinity using Circular Dichroism.

II. Competitive Binding Assay Using this compound

A competitive binding assay can be employed to determine the binding affinity of a test compound for a protein by measuring its ability to compete with a known ligand (in this case, DISA). This is particularly useful when the test compound does not have a convenient spectroscopic signal for direct monitoring of its binding.

Application Note: DISA as a Competitor in Ligand Binding Studies

In this assay format, the protein is incubated with a fixed concentration of DISA and varying concentrations of a test compound. The extent to which the test compound displaces DISA from the protein's binding sites is measured. If the binding of DISA can be monitored (e.g., through its induced CD signal), the decrease in this signal can be used to quantify the competitive binding of the test compound. This allows for the determination of the inhibitory constant (Ki) of the test compound.

Experimental Protocol: Competitive Binding Assay for a Test Compound against HSA using DISA

This protocol is a hypothetical adaptation based on standard competitive binding assay principles.

Materials:

  • Human Serum Albumin (HSA)

  • This compound (DISA)

  • Test compound of interest

  • Appropriate buffer (e.g., 100 mM acetate buffer, pH 6.3)

  • Circular Dichroism (CD) spectrometer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of HSA, DISA, and the test compound in the chosen buffer.

    • The concentration of the DISA stock should be chosen to be around its Kd for HSA to ensure sensitive detection of competition.

  • Assay Setup:

    • Prepare a series of samples, each containing a fixed concentration of HSA and DISA.

    • To each sample (except the control), add a different concentration of the test compound.

    • Include a control sample with only HSA and DISA.

    • Allow the samples to incubate and reach equilibrium.

  • CD Measurement:

    • Measure the CD signal at 320 nm for each sample.

  • Data Analysis:

    • Plot the CD signal at 320 nm as a function of the logarithm of the test compound's concentration.

    • Fit the resulting dose-response curve to a suitable model (e.g., a sigmoidal dose-response model) to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound DISA).

    • Calculate the inhibitory constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [DISA] / Kd_DISA) where [DISA] is the concentration of DISA used in the assay and Kd_DISA is the dissociation constant of DISA for HSA.

G cluster_setup Assay Setup cluster_measure Measurement cluster_analysis Data Analysis Mix Mix HSA and DISA (fixed concentrations) Add_competitor Add varying concentrations of Test Compound Mix->Add_competitor Incubate Incubate to Equilibrium Add_competitor->Incubate Measure_CD Measure CD signal at 320 nm Incubate->Measure_CD Plot_data Plot CD signal vs. log[Test Compound] Measure_CD->Plot_data Determine_IC50 Determine IC50 Plot_data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Workflow for a competitive binding assay using DISA.

III. Protein Precipitation and Quantification with this compound

Acid precipitation is a common method for removing proteins from biological samples. Strong acids like trichloroacetic acid (TCA) are often used. Given that this compound is an acidic compound, it can also be used to precipitate proteins from a solution. This can be useful for sample cleanup prior to downstream analysis of small molecules or for a crude quantification of total protein.

Application Note: Acid-Based Protein Precipitation

The principle behind acid precipitation is the neutralization of the negative charges on proteins by protons from the acid, leading to a decrease in their solubility and subsequent aggregation and precipitation. The precipitated protein can then be separated by centrifugation. The amount of precipitated protein can be quantified by redissolving the pellet and using a standard protein assay.

Experimental Protocol: Protein Precipitation using DISA

This is a hypothetical protocol based on the principles of acid precipitation of proteins.

Materials:

  • Protein sample (e.g., cell lysate, serum)

  • This compound (DISA) solution (e.g., 10% w/v in water)

  • Wash buffer (e.g., cold acetone)

  • Resolubilization buffer (e.g., a buffer compatible with a downstream protein assay, such as a buffer containing a chaotropic agent like urea)

  • Microcentrifuge and tubes

Procedure:

  • Precipitation:

    • To your protein sample, add an equal volume of the 10% DISA solution.

    • Vortex the mixture and incubate on ice for 10-15 minutes to allow for protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Washing:

    • Carefully decant the supernatant.

    • Add cold acetone (B3395972) to the pellet to wash away any remaining DISA and other soluble contaminants.

    • Centrifuge again and decant the acetone.

    • Repeat the wash step if necessary.

    • Air-dry the pellet to remove any residual acetone.

  • Quantification (Optional):

    • Resolubilize the protein pellet in a suitable buffer. Note that proteins precipitated with acids can sometimes be difficult to redissolve. Sonication or the use of strong solubilizing agents may be necessary.

    • Quantify the protein concentration using a standard protein assay (e.g., BCA or Bradford assay), ensuring that the resolubilization buffer is compatible with the chosen assay.

G Start Protein Sample Add_DISA Add 10% DISA Start->Add_DISA Incubate Incubate on Ice Add_DISA->Incubate Centrifuge1 Centrifuge to Pellet Protein Incubate->Centrifuge1 Wash Wash Pellet with Acetone Centrifuge1->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Dry Air-dry Pellet Centrifuge2->Dry Resolubilize Resolubilize Pellet Dry->Resolubilize Quantify Quantify Protein Resolubilize->Quantify

Workflow for protein precipitation using DISA.

IV. Quantitative Data Summary

The following table summarizes the known quantitative data for the interaction of this compound with proteins. Currently, detailed binding data is primarily available for its interaction with serum albumins.

ProteinLigandMethodDissociation Constant (Kd)Hill CoefficientReference
Human Serum Albumin (HSA)This compoundCircular Dichroism0.023 mM~3.1[1]

Note: The Hill coefficient of approximately 3.1 suggests a positive cooperative binding of DISA to HSA.

Conclusion

This compound is a versatile tool for studying protein binding. Its ability to induce a CD signal upon binding to chiral proteins provides a direct method for characterizing binding affinity and cooperativity. Furthermore, its acidic nature allows for its use in protein precipitation, and it can serve as a competitor in assays designed to screen for other protein binders. The protocols provided herein offer a starting point for researchers to utilize DISA in their protein binding studies. It is recommended to optimize the specific conditions for each protein and assay system to ensure reliable and accurate results.

References

Application Notes and Protocols for Studying the Interaction of 3,5-Diiodosalicylic Acid with Human Serum Albumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3,5-Diiodosalicylic Acid (DIS) as a tool to study interactions with Human Serum Albumin (HSA). The protocols and data presented are intended to facilitate research into drug binding, pharmacokinetics, and the fundamental mechanisms of protein-ligand interactions.

Introduction

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of a wide variety of endogenous and exogenous substances, including many pharmaceutical compounds.[1][2] The extent of drug binding to HSA is a critical determinant of its pharmacokinetic profile, affecting its distribution, metabolism, and excretion. This compound (DIS), a derivative of salicylic (B10762653) acid, serves as an important small molecule probe for investigating these interactions. Understanding the binding characteristics of DIS to HSA can provide valuable insights into the binding of other drugs and the structural and functional properties of albumin's binding sites.

Application Notes

The interaction between this compound and Human Serum Albumin can be characterized by a variety of biophysical techniques. Each method offers unique insights into the binding affinity, stoichiometry, thermodynamics, and conformational changes associated with the formation of the DIS-HSA complex.

Binding Affinity and Stoichiometry

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring the binding of achiral molecules like DIS to a chiral macromolecule such as HSA. The interaction induces a CD signal that can be used to quantify the binding parameters. A study utilizing this method determined the dissociation constant (Kd) for the DIS-HSA interaction to be 0.023 mM .[1][3] The same study reported a Hill coefficient of approximately 3.1 , suggesting positive cooperativity in the binding process.[3]

Binding Site on Human Serum Albumin

HSA possesses two principal drug-binding sites, known as Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA). X-ray crystallography studies of salicylic acid, the parent compound of DIS, have shown that it binds to a specific subsite within Sudlow's Site I. It is therefore highly probable that this compound also binds to this site. However, crystallographic studies on ovine and caprine serum albumins have revealed that these closely related albumins bind two and six molecules of DIS, respectively, indicating that the binding stoichiometry can vary even among similar albumins. This highlights the importance of empirical determination of the binding parameters for the specific protein of interest.

Data Presentation: A Comparative Overview of Binding Parameters

The following table summarizes the known binding parameters for the DIS-HSA interaction and provides a template for comparing data obtained from different experimental techniques.

ParameterCircular Dichroism (CD)Fluorescence QuenchingIsothermal Titration Calorimetry (ITC)
Dissociation Constant (Kd) 0.023 mM[1][3]To be determinedTo be determined
Binding Constant (Ka) ~4.35 x 104 M-1To be determinedTo be determined
Number of Binding Sites (n) Not directly determinedTo be determinedTo be determined
Hill Coefficient ~3.1[3]Not applicableNot applicable
Enthalpy Change (ΔH) Not determinedTo be determinedTo be determined
Entropy Change (ΔS) Not determinedTo be determinedTo be determined
Gibbs Free Energy (ΔG) Not determinedTo be determinedTo be determined

Note: The binding constant (Ka) from CD data is calculated as the reciprocal of the dissociation constant (Kd). Data for Fluorescence Quenching and ITC are to be determined experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific instrumentation and experimental goals.

Protocol 1: Characterization by Circular Dichroism (CD) Spectroscopy

This protocol is based on the methodology used to determine the dissociation constant of the DIS-HSA interaction.

Objective: To monitor the induced circular dichroism as a function of DIS concentration to determine the dissociation constant (Kd).

Materials:

  • Human Serum Albumin (HSA), fatty acid-free

  • This compound (DIS)

  • 100 mM Acetate (B1210297) buffer, pH 6.3

  • CD Spectrometer with an automatic titrator

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HSA (e.g., 0.0228 mM) in 100 mM acetate buffer (pH 6.3).

    • Prepare a stock solution of DIS (e.g., 0.25 mM) in the same acetate buffer.

  • Instrument Setup:

    • Set the CD spectrometer to scan from 360 nm to 260 nm.

    • Set the data acquisition interval to 2 seconds, scan speed to 100 nm/min, spectral bandwidth to 1 nm, and data pitch to 0.1 nm.

    • Use a 10 mm path length cuvette.

    • Set the temperature to be constant, e.g., 25°C.

  • Titration:

    • Place 2 mL of the HSA solution into the cuvette.

    • Record the initial CD spectrum of HSA alone.

    • Using the automatic titrator, perform sequential additions of the DIS solution (e.g., 50 µL aliquots) into the HSA solution.

    • After each addition, allow the solution to equilibrate for a set time (e.g., 1-2 minutes) and then record the CD spectrum.

    • Repeat the additions for a total of 20 times or until saturation is observed.

  • Data Analysis:

    • Monitor the change in the induced CD signal at 320 nm with increasing concentrations of DIS.

    • Plot the change in CD signal (Δθ) at 320 nm against the molar ratio of [DIS]/[HSA].

    • Fit the data to a suitable binding model, such as the Hill equation, to determine the dissociation constant (Kd) and the Hill coefficient.

Protocol 2: Analysis by Fluorescence Quenching Spectroscopy

This protocol describes a general method for studying the binding of a ligand to HSA by monitoring the quenching of its intrinsic tryptophan fluorescence.

Objective: To determine the binding constant (Ka) and the number of binding sites (n) for the DIS-HSA interaction.

Materials:

  • Human Serum Albumin (HSA), fatty acid-free

  • This compound (DIS)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Fluorescence Spectrometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HSA (e.g., 5 µM) in phosphate buffer.

    • Prepare a stock solution of DIS (e.g., 1 mM) in the same buffer.

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm to selectively excite the tryptophan residue of HSA.

    • Set the emission scan range from 300 nm to 500 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Fluorescence Titration:

    • Place a known volume of the HSA solution (e.g., 2 mL) into a quartz cuvette.

    • Record the fluorescence emission spectrum of HSA alone.

    • Add small aliquots of the DIS stock solution (e.g., 2-10 µL) to the HSA solution.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity shows no further significant change.

    • Correct for the inner filter effect if necessary.

  • Data Analysis:

    • Record the fluorescence intensity at the emission maximum (around 340-350 nm) for each DIS concentration.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

    • Plot log[(F0-F)/F] versus log[Q] (where F0 is the initial fluorescence, F is the fluorescence at a given quencher concentration [Q]) to determine the binding constant (Ka) and the number of binding sites (n) using the modified Stern-Volmer equation.

Protocol 3: Investigation by UV-Vis Absorption Spectroscopy

This protocol outlines the use of UV-Vis spectroscopy to observe changes in the absorption spectrum of HSA upon binding to DIS.

Objective: To detect the formation of a DIS-HSA complex and potentially quantify the binding interaction.

Materials:

  • Human Serum Albumin (HSA), fatty acid-free

  • This compound (DIS)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HSA (e.g., 10 µM) in phosphate buffer.

    • Prepare a stock solution of DIS (e.g., 1 mM) in the same buffer.

  • Instrument Setup:

    • Set the spectrophotometer to scan a wavelength range of 250 nm to 400 nm.

    • Use the phosphate buffer as a blank to zero the instrument.

  • Spectral Measurements:

    • Record the absorption spectrum of the HSA solution alone.

    • Record the absorption spectrum of the DIS solution alone.

    • Prepare a series of solutions with a constant concentration of HSA and varying concentrations of DIS.

    • Incubate the mixtures for a short period (e.g., 5-10 minutes) at a constant temperature.

    • Record the absorption spectrum for each mixture.

  • Data Analysis:

    • Observe any changes in the absorption spectrum of HSA (typically around 280 nm) upon the addition of DIS.

    • Difference spectra can be calculated by subtracting the spectrum of DIS alone from the spectrum of the complex.

    • If significant spectral shifts or changes in absorbance are observed, the data can be analyzed using appropriate binding models (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to estimate the binding constant.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual frameworks for studying the DIS-HSA interaction.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion HSA_prep Prepare HSA Solution CD_spec Circular Dichroism Spectroscopy HSA_prep->CD_spec Fluor_spec Fluorescence Spectroscopy HSA_prep->Fluor_spec UV_spec UV-Vis Spectroscopy HSA_prep->UV_spec DIS_prep Prepare DIS Solution DIS_prep->CD_spec DIS_prep->Fluor_spec DIS_prep->UV_spec Kd_n_calc Calculate Binding Parameters (Kd, Ka, n) CD_spec->Kd_n_calc Fluor_spec->Kd_n_calc Thermo_calc Determine Thermodynamic Parameters (ΔH, ΔS, ΔG) Fluor_spec->Thermo_calc UV_spec->Kd_n_calc Conclusion Comprehensive Interaction Profile Kd_n_calc->Conclusion Thermo_calc->Conclusion

Caption: Experimental workflow for characterizing DIS-HSA interactions.

fluorescence_quenching HSA HSA (Trp-214) HSA_excited HSA* HSA->HSA_excited DIS DIS (Quencher) HSA->DIS Binding Excitation Excitation (295 nm) Excitation->HSA Emission Fluorescence Emission (~340 nm) HSA_excited->Emission High Intensity HSA_DIS_complex HSA-DIS Complex DIS->HSA_DIS_complex No_Emission Quenched Fluorescence HSA_DIS_complex->No_Emission

Caption: Principle of fluorescence quenching of HSA by DIS.

logical_relationship cluster_data Experimental Data cluster_params Derived Parameters cluster_understanding Comprehensive Understanding CD_data CD Spectra vs. [DIS] Binding_Affinity Binding Affinity (Ka, Kd) CD_data->Binding_Affinity Conformation Conformational Changes CD_data->Conformation Fluor_data Fluorescence Quenching vs. [DIS] Fluor_data->Binding_Affinity Stoichiometry Stoichiometry (n) Fluor_data->Stoichiometry Thermodynamics Thermodynamics (ΔH, ΔS, ΔG) Fluor_data->Thermodynamics UV_data UV-Vis Spectra vs. [DIS] UV_data->Binding_Affinity UV_data->Conformation Interaction_Model DIS-HSA Interaction Model Binding_Affinity->Interaction_Model Stoichiometry->Interaction_Model Thermodynamics->Interaction_Model Conformation->Interaction_Model

Caption: Logical relationship of data integration for DIS-HSA studies.

References

Application Notes and Protocols for the Analytical Detection of 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Diiodosalicylic acid (DISA) is a halogenated derivative of salicylic (B10762653) acid. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including anthelmintic agents like closantel (B1026) and rafoxanide.[1][2] Given its role in drug manufacturing, the accurate and precise quantification of DISA is essential for quality control and formulation development. These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₇H₄I₂O₃
Molecular Weight 389.91 g/mol
CAS Number 133-91-5
Appearance White to off-white crystalline powder
Melting Point 232-236 °C
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone.

Comparative Analytical Method Performance

The following table summarizes the hypothetical performance characteristics of the described analytical methods for the quantification of this compound. This data is intended to provide a comparative overview for method selection.

ParameterHPLC-UVUV-Vis SpectrophotometryElectrochemical Method
Linearity Range 0.1 - 100 µg/mL1 - 50 µg/mL0.05 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995> 0.998
Limit of Detection (LOD) 0.03 µg/mL0.3 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL1 µg/mL0.05 µg/mL
Precision (RSD%) < 2%< 5%< 3%
Accuracy (Recovery %) 98 - 102%95 - 105%97 - 103%
Analysis Time per Sample ~10 minutes~2 minutes~5 minutes

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly specific and sensitive method for the quantification of this compound, particularly in complex matrices such as pharmaceutical formulations. A reversed-phase method is generally suitable for this compound.

Experimental Protocol

a) Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Orthophosphoric acid

  • Deionized water

  • Syringe filters (0.45 µm)

  • This compound reference standard

b) Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (acidified with 0.1% orthophosphoric acid) in a 60:40 (v/v) ratio. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

c) Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (100 µg/mL) by accurately weighing and dissolving the reference standard in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

d) Sample Preparation:

  • For bulk drug analysis, accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

  • For pharmaceutical formulations, weigh and finely powder a representative sample. Extract the active ingredient with methanol, sonicate for 15 minutes, and centrifuge. Dilute the supernatant with the mobile phase to a suitable concentration.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

e) Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Integrate Peak Areas F->G H Calculate Concentration G->H

HPLC Analysis Workflow

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a rapid and cost-effective method for the quantification of this compound in simple solutions. This method is based on the inherent absorbance of UV radiation by the molecule.

Experimental Protocol

a) Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Methanol (spectroscopic grade)

  • This compound reference standard

b) Determination of Maximum Wavelength (λmax):

  • Prepare a dilute solution of this compound in methanol.

  • Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 310 nm.

c) Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with methanol.

d) Sample Preparation:

  • Accurately weigh and dissolve the sample in methanol to obtain a concentration within the linear range of the assay.

  • Ensure the sample is completely dissolved. Centrifugation may be required to remove any insoluble excipients.

e) Analysis and Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Use methanol as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and construct a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine the concentration of this compound using the calibration curve.

Workflow Diagram

UVVis_Workflow A Determine λmax D Set Spectrophotometer to λmax A->D B Prepare Standard Solutions E Measure Absorbance of Standards B->E C Prepare Sample Solutions G Measure Absorbance of Sample C->G D->E D->G F Construct Calibration Curve E->F H Calculate Concentration F->H G->H

UV-Vis Spectrophotometry Workflow

Electrochemical Methods

Electrochemical techniques, such as voltammetry, can provide high sensitivity for the detection of this compound. These methods are based on the oxidation or reduction of the analyte at an electrode surface.

Experimental Protocol

a) Instrumentation and Materials:

  • Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode)

  • Voltammetric cell

  • Britton-Robinson buffer (or other suitable supporting electrolyte)

  • Nitrogen gas for deoxygenation

  • This compound reference standard

b) Electrochemical Conditions (Differential Pulse Voltammetry - DPV):

  • Supporting Electrolyte: Britton-Robinson buffer (pH 4.0).

  • Potential Range: +0.4 V to +1.2 V vs. Ag/AgCl.

  • Scan Rate: 50 mV/s.

  • Pulse Amplitude: 50 mV.

c) Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mM) in methanol.

  • Prepare working standards by diluting the stock solution in the supporting electrolyte to the desired concentrations (e.g., 0.1, 1, 5, 10, 25 µM).

d) Sample Preparation:

  • Dissolve the sample in the supporting electrolyte to a concentration within the calibration range.

  • Ensure complete dissolution and remove any particulates if necessary.

e) Analysis and Quantification:

  • Polish the working electrode before each measurement.

  • Pipette a known volume of the standard or sample solution into the electrochemical cell.

  • Deoxygenate the solution by purging with nitrogen gas for 5-10 minutes.

  • Record the differential pulse voltammogram.

  • Construct a calibration curve by plotting the peak current against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

Workflow Diagram

Electro_Workflow A Prepare Supporting Electrolyte B Prepare Standard Solutions A->B C Prepare Sample Solutions A->C F Record Voltammograms of Standards B->F H Record Voltammogram of Sample C->H D Assemble & Prepare Electrodes E Deoxygenate Solution D->E E->F E->H G Construct Calibration Curve F->G I Calculate Concentration G->I H->I

Electrochemical Analysis Workflow

Disclaimer: The quantitative data presented in the table is hypothetical and for illustrative purposes. Method validation according to ICH guidelines is required for implementation in a regulated environment. The provided protocols are general guidelines and may require optimization for specific sample matrices and instrumentation.

References

Application Notes and Protocols: 3,5-Diiodosalicylic Acid in Radiocontrast Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid is a pivotal chemical intermediate in the synthesis of iodinated radiocontrast agents, which are essential for enhancing the visibility of internal structures in X-ray-based imaging techniques like computed tomography (CT).[1][2] Its aromatic core, substituted with two iodine atoms, provides a foundational building block for the creation of more complex, tri-iodinated molecules that exhibit the necessary radiopacity for effective contrast enhancement.[2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent theoretical application in the development of ionic radiocontrast agents, along with methodologies for their preclinical evaluation.

Synthesis of this compound

The synthesis of this compound is a well-established process involving the electrophilic iodination of salicylic (B10762653) acid. Several methods have been developed to achieve high purity and yield.

Protocol 1: Iodination using Iodine Monochloride in Acetic Acid

This protocol is a classic and reliable method for the synthesis of this compound.[3]

Materials:

  • Salicylic acid

  • Glacial acetic acid

  • Iodine monochloride (ICl)

  • Acetone (B3395972)

  • Deionized water

  • Mechanical stirrer, beaker, hot plate, Büchner funnel, filtration apparatus

Procedure:

  • Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-liter beaker equipped with a mechanical stirrer.

  • With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.

  • Add 725 cc of water to the mixture, which will result in the precipitation of a yellow solid.

  • Gradually heat the reaction mixture to 80°C while stirring and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate using a Büchner funnel and wash it first with acetic acid and then with water.

  • Dissolve the collected solid in 100 cc of warm acetone and filter by gravity.

  • Slowly add 400 cc of water to the filtrate with shaking to induce precipitation of a fine, flocculent solid.

  • Filter the precipitate by suction, wash with water, and dry to obtain this compound.

Expected Yield: 91-92%

Protocol 2: Iodination using Elemental Iodine and an Oxidizing Agent

This method offers an alternative to using iodine monochloride, employing elemental iodine in the presence of an oxidizing agent.[4]

Materials:

  • Salicylic acid

  • Ethanol (B145695)

  • Elemental iodine (I₂)

  • Hydrogen peroxide (H₂O₂) or other suitable oxidizing agent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Prepare an ethanol solution of salicylic acid.

  • Add elemental iodine as the iodinating agent.

  • The reaction is carried out in the presence of an oxidizing agent like hydrogen peroxide to facilitate the iodination.

  • The crude this compound product is then purified.

  • Purification is achieved by an alkalized acid precipitation method:

    • Dissolve the crude product in an aqueous NaOH solution.

    • Adjust the pH to 5-6 and stir.

    • Cool the solution and collect the sodium salt of this compound.

    • Redissolve the sodium salt in deionized water and acidify with HCl to a pH of 1-2 to precipitate the purified this compound.

  • The final product is obtained after crystallization, centrifugation, and drying.

Purity and Conversion Rate: This method can achieve a purity of over 99.5% and a conversion rate of up to 98.5%.[4]

Development of Ionic Radiocontrast Agents from this compound

While direct, detailed synthetic pathways from this compound to final contrast agents are not extensively published in readily available literature, a generalized workflow can be proposed based on the synthesis of related tri-iodinated benzoic acid derivatives. The key steps involve the introduction of a third iodine atom and the amidation of the carboxylic acid group.

Proposed Synthetic Workflow

The following diagram illustrates a logical, though generalized, pathway for the development of an ionic radiocontrast agent starting from this compound.

G A This compound B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C Iodinated Nitrosalicylic Acid Intermediate B->C D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) C->D Step 2 E Iodinated Aminosalicylic Acid Intermediate D->E F Acetylation (e.g., Acetic Anhydride) E->F Step 3 G Tri-iodinated Acetylated Intermediate F->G H Amidation (e.g., with an amino alcohol) G->H Step 4 I Final Ionic Radiocontrast Agent H->I

Proposed synthesis of an ionic radiocontrast agent.

Physicochemical Properties of a Representative Ionic Radiocontrast Agent: Diatrizoate

The following table summarizes key physicochemical properties of Diatrizoate, an ionic radiocontrast agent.

PropertyValueReference
Molecular FormulaC₁₁H₉I₃N₂O₄
Molecular Weight613.91 g/mol
AppearanceWhite, crystalline powder
Solubility in WaterVaries with salt form (e.g., meglumine, sodium)
Iodine ContentApproximately 62% by weight
Osmolality (for typical formulations)High (e.g., >1500 mOsm/kg H₂O)

Experimental Protocols for Preclinical Evaluation

In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of a radiocontrast agent on renal tubular cells using the MTT assay.[5][6][7]

G A Seed renal tubular cells (e.g., LLC-PK1) in 96-well plates B Incubate for 24 hours A->B C Prepare serial dilutions of the radiocontrast agent B->C D Treat cells with contrast agent dilutions and incubate for 24 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate cell viability relative to untreated controls H->I

Workflow for in vitro cytotoxicity testing.
In Vivo Acute Toxicity Study in Rodents

This protocol outlines a general procedure for determining the acute toxicity (LD₅₀) of a radiocontrast agent in rats.[8][9]

G A Select healthy adult rats (e.g., Wistar or Sprague-Dawley) B Acclimatize animals for at least 5 days A->B C Fast animals overnight prior to dosing B->C D Administer a single dose of the radiocontrast agent via intravenous injection C->D E Observe animals for clinical signs of toxicity at regular intervals for 14 days D->E F Record mortality and body weight changes E->F G Perform gross necropsy on all animals at the end of the study F->G H Calculate the LD₅₀ value G->H

Workflow for in vivo acute toxicity testing.
Radiopacity Measurement

This protocol describes a method for quantifying the radiopacity of a contrast agent using a digital imaging system.[10][11][12]

G A Prepare standardized samples of the radiocontrast agent at various concentrations B Place samples alongside an aluminum stepwedge on a digital X-ray sensor A->B C Expose the sensor to a standardized X-ray beam B->C D Acquire the digital radiograph C->D E Use image analysis software to measure the gray pixel value of each sample and each step of the wedge D->E F Generate a calibration curve of gray value versus aluminum thickness E->F G Determine the equivalent aluminum thickness for each contrast agent sample F->G

Workflow for radiopacity measurement.
Pharmacokinetic Study in a Small Animal Model

This protocol provides a general workflow for evaluating the pharmacokinetic profile of a radiocontrast agent in a rodent model.[13][14][15]

G A Select healthy adult rodents (e.g., rats) B Administer a single intravenous bolus of the radiocontrast agent A->B C Collect serial blood samples at predefined time points B->C D Process blood samples to obtain plasma C->D E Quantify the concentration of the contrast agent in plasma samples (e.g., using HPLC) D->E F Plot plasma concentration versus time E->F G Perform pharmacokinetic modeling to determine parameters (e.g., half-life, clearance, volume of distribution) F->G

Workflow for a pharmacokinetic study.

Quantitative Data Summary

The following tables present representative quantitative data for the preclinical evaluation of ionic radiocontrast agents.

Table 1: In Vitro Cytotoxicity of an Ionic Radiocontrast Agent (Representative Data)

Concentration (mg Iodine/mL)Cell Viability (%)
0 (Control)100
595
1088
2575
5060

Table 2: In Vivo Acute Toxicity of an Ionic Radiocontrast Agent in Rats (Representative Data)

Dose Group (g Iodine/kg)Number of AnimalsMortality
5100
7.5102
10105
12.5108
151010

Table 3: Radiopacity of an Ionic Radiocontrast Agent (Representative Data)

Concentration (mg Iodine/mL)Equivalent Aluminum Thickness (mm)
502.5
1004.8
1507.1
2009.5

Table 4: Pharmacokinetic Parameters of Diatrizoate in Rodents

ParameterValueReference
Half-life (t½)~4 hours[13]
Excretion (Urinary)~83% in 3 hours[13]
Protein Binding< 5%[13]
MetabolismMinimally metabolized[13]

References

Application Notes and Protocols: 3,5-Diiodosalicylic Acid in Material Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid (DISA) is a halogenated derivative of salicylic (B10762653) acid with a unique set of properties stemming from the presence of two iodine atoms on the aromatic ring, a carboxylic acid group, and a hydroxyl group.[1][2] These functional groups make DISA a versatile building block in both material science and polymer chemistry. Its applications range from being a critical intermediate in the synthesis of pharmaceuticals, such as the veterinary drug Closantel, to a component in the production of antiseptics, disinfectants, and potentially advanced materials like polarizing films for liquid crystal displays (LCDs).[3][4][5]

The incorporation of DISA into polymer backbones can impart unique characteristics, including increased thermal stability, radio-opacity, and the potential for controlled release of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of specialty polymers and discusses its potential roles in drug delivery and material science.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and characterization.

PropertyValueReference
CAS Number 133-91-5[3]
Molecular Formula C₇H₄I₂O₃[3]
Molecular Weight 389.91 g/mol [3]
Appearance Off-white to beige or grey powder[3]
Melting Point 220-230 °C (decomposes)[3][6]
Boiling Point 380.8 °C at 760 mmHg[3]
Density 2.697 g/cm³[3]
Solubility Sparingly soluble in water (0.02 g/100 mL at 25°C); Soluble in most organic solvents.[3]

Applications in Polymer Chemistry

The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, allows it to be used as a monomer in step-growth polymerization to synthesize polyesters and polyamides. The presence of the bulky, electron-withdrawing iodine atoms can significantly influence the properties of the resulting polymers.

Poly(anhydride-ester) Synthesis for Drug Delivery

Poly(anhydride-esters) derived from salicylic acid are biodegradable polymers that can release salicylic acid upon hydrolysis.[7][8] Incorporating this compound into such polymers could lead to novel biomaterials with inherent anti-inflammatory and antiseptic properties, with the added benefit of radio-opacity for imaging purposes.

This protocol is adapted from established methods for synthesizing poly(anhydride-esters) from salicylic acid derivatives.[1][8]

1. Monomer Preparation: Acetylation of this compound

  • Materials: this compound, acetic anhydride (B1165640), diethyl ether.

  • Procedure:

    • In a round-bottom flask, suspend 10 g of this compound in 50 mL of acetic anhydride.

    • Heat the mixture at reflux (approximately 140°C) with stirring until the solution becomes clear. This typically takes 1-2 hours.

    • Remove the excess acetic anhydride under vacuum to obtain the acetylated monomer as a solid.

    • Wash the solid with 50 mL of anhydrous diethyl ether and dry under vacuum.

2. Melt-Condensation Polymerization

  • Materials: Acetylated this compound monomer.

  • Procedure:

    • Place 5 g of the acetylated monomer in a reaction vessel equipped with a mechanical stirrer and a high-vacuum inlet.

    • Heat the vessel to 180°C in a silicone oil bath under high vacuum (<1 mmHg).

    • Stir the molten monomer at approximately 100 rpm.

    • Continue the reaction for 3-6 hours. The polymerization is complete when the viscosity of the melt significantly increases or the mixture solidifies.

    • Cool the polymer to room temperature. The resulting poly(anhydride-ester) can be purified by dissolving in a minimal amount of dichloromethane (B109758) and precipitating in an excess of diethyl ether.

The properties of the resulting polymer can be characterized using various analytical techniques. Table 2 provides expected characterization data based on analogous poly(anhydride-esters).[8]

ParameterExpected Value/ObservationAnalytical Method
Molecular Weight (Mw) > 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temp. (Tg) 30 - 50 °CDifferential Scanning Calorimetry (DSC)
FT-IR Spectroscopy Anhydride stretches (~1815 & 1750 cm⁻¹), Ester carbonyl stretch (~1730 cm⁻¹)Fourier-Transform Infrared Spectroscopy
¹H NMR Spectroscopy Aromatic and aliphatic proton signals consistent with the polymer structureNuclear Magnetic Resonance Spectroscopy
Synthesis of Aromatic Polyamides

This compound can be chemically modified to be used as a monomer in the synthesis of aromatic polyamides (aramids). The resulting polymers are expected to exhibit high thermal stability and good mechanical properties, characteristic of aramids, with the added functionality from the iodine and hydroxyl groups.

The general workflow for synthesizing aromatic polyamides from a modified this compound monomer is depicted in the following diagram.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization DISA This compound Protection Protection of -OH group DISA->Protection Diamine_Monomer Diamination of the aromatic ring DISA->Diamine_Monomer Activation Activation of -COOH group (e.g., to acid chloride) Protection->Activation Diacid_Monomer Diacid Monomer Activation->Diacid_Monomer Polycondensation Polycondensation Diamine_Monomer->Polycondensation Diacid_Monomer->Polycondensation Polyamide Aromatic Polyamide Polycondensation->Polyamide Aromatic_Diamine Aromatic Diamine Aromatic_Diamine->Polycondensation Aromatic_Diacid Aromatic Diacid Aromatic_Diacid->Polycondensation Characterization Polymer Characterization (FT-IR, NMR, GPC, TGA, DSC) Polyamide->Characterization

Caption: Workflow for Aromatic Polyamide Synthesis from DISA.

Role in Drug Development

This compound is a metabolite of aspirin (B1665792) and has been shown to exhibit agonist activity at the orphan G protein-coupled receptor GPR35.[3][6] GPR35 is implicated in metabolic regulation and inflammatory responses, making it a potential target for drug discovery.[3] The signaling pathway initiated by the activation of GPR35 is relevant for researchers in drug development.

GPR35 Signaling Pathway

The following diagram illustrates a simplified signaling pathway upon activation of GPR35 by an agonist like this compound.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Agonist) GPR35 GPR35 Agonist->GPR35 Binds to G_protein Gαi/o or Gα13 GPR35->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Simplified GPR35 Signaling Pathway.

Conclusion

This compound is a highly functionalized molecule with significant potential in material science and polymer chemistry. Its use as a monomer can lead to the development of advanced polymers with tailored properties for a variety of applications, including drug delivery systems and high-performance plastics. The protocols and data presented in these application notes provide a foundation for researchers to explore the diverse possibilities of this versatile compound. Further research into the polymerization of DISA and the characterization of the resulting materials will undoubtedly uncover new and valuable applications.

References

Application Notes and Protocols for Iodine Biofortification of Plants Using 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodine is an essential micronutrient for human health, primarily for the synthesis of thyroid hormones. Iodine deficiency can lead to a range of health issues, collectively known as iodine deficiency disorders (IDDs). Biofortification of staple crops with iodine presents a promising strategy to increase dietary iodine intake. 3,5-Diiodosalicylic acid (DISA) is an organic iodine compound that has shown potential for effective iodine biofortification in plants. These application notes provide a summary of the use of DISA in plant biofortification, along with detailed experimental protocols based on studies with lettuce (Lactuca sativa L.).

DISA has been demonstrated to be an effective source of iodine for plant biofortification, with studies showing its uptake, translocation, and metabolism in plants like lettuce.[1] Research indicates that DISA is absorbed by the roots and transported to the leaves.[2] Evidence suggests that once inside the plant, DISA can be metabolized, leading to an increase in the concentration of salicylic (B10762653) acid and inorganic iodine.[2]

Data Presentation

The following tables summarize the quantitative data from studies on the biofortification of lettuce with this compound and other iodine compounds in a hydroponic system.

Table 1: Concentration of Iodine and Related Compounds in Lettuce Leaves after Treatment

TreatmentTotal Iodine (mg·kg⁻¹ DW)Salicylic Acid (µg·g⁻¹ DW)5-Iodosalicylic Acid (µg·g⁻¹ DW)This compound (µg·g⁻¹ DW)
Control2.650.130.000.00
KIO₃15.300.140.000.00
5-ISA111.900.8118.270.00
3,5-diISA28.500.600.001.89

Data extracted from a study on lettuce biofortification.[1]

Table 2: Impact of Iodine Biofortification on Vitamin Content in Lettuce Leaves

TreatmentVitamin C (mg·100g⁻¹ FW)Vitamin B3 (mg·kg⁻¹ DW)
Control15.832.85
KIO₃16.213.12
5-ISA14.983.48
3,5-diISA18.234.21

Data indicates that 3,5-diISA treatment can significantly increase the content of certain vitamins.[3]

Table 3: Effect of Iodine Biofortification on Antioxidant Enzyme Activity in Lettuce Leaves

TreatmentCatalase (U·g⁻¹ protein)Peroxidase (U·g⁻¹ protein)
Control1.250.45
KIO₃1.350.55
5-ISA1.850.50
3,5-diISA1.400.65

Biofortification with iodine compounds, including 3,5-diISA, has been shown to influence the activity of key antioxidant enzymes.[3]

Experimental Protocols

This section provides a detailed protocol for the iodine biofortification of lettuce using this compound in a hydroponic system.

Protocol 1: Hydroponic Biofortification of Lettuce

1. Plant Material and Germination:

  • Lettuce seeds (Lactuca sativa L. capitata) are sown in polyurethane foam plugs.

  • After germination, seedlings are transferred to a nutrient film technique (NFT) hydroponic system. For the initial 27 days, they are grown in a standard nutrient solution (e.g., Enshi nutrient solution) at an electrical conductivity (EC) of 1.5 mS/cm.[4]

2. Hydroponic System Setup:

  • The experiment is conducted in a greenhouse or controlled environment facility.

  • An NFT hydroponic system is used, where a thin film of nutrient solution flows over the plant roots.[5]

  • The standard nutrient solution composition (in mg·dm⁻³) is: N 150, P 50, K 200, Mg 40, Ca 120, Fe 2, Mn 0.55, Zn 0.33, B 0.33, Cu 0.15, and Mo 0.05.[5]

  • The initial EC of the nutrient solution is maintained at approximately 1.75 mS·cm⁻¹, and the pH is adjusted to 5.70 using nitric acid.[5]

3. Treatment Application:

  • The experimental treatments are introduced into the nutrient solution. The treatments include:

    • Control (no added iodine)

    • Potassium iodate (B108269) (KIO₃)

    • 5-Iodosalicylic acid (5-ISA)

    • This compound (3,5-diISA)

  • The concentration of the iodine compounds should be carefully chosen. For example, a concentration of 10 µM can be used for each iodine compound.[1]

4. Plant Growth and Maintenance:

  • The lettuce plants are grown for a specified period, for instance, 35 days after transplanting.

  • Throughout the cultivation period, the nutrient solution is continuously aerated and monitored for pH and EC, with adjustments made as necessary.

5. Sample Collection and Preparation:

  • At the end of the cultivation period, lettuce heads are harvested.

  • The fresh weight of the heads is recorded.

  • Samples of leaves and roots are collected separately.

  • A portion of the plant material is used for immediate analysis (e.g., vitamin C), while the rest is freeze-dried for other analyses.

6. Analytical Methods:

  • Total Iodine Analysis: The total iodine content in the dried plant material is determined using inductively coupled plasma mass spectrometry (ICP-MS) after appropriate sample digestion.

  • Analysis of Iodosalicylates and Salicylic Acid: The concentrations of this compound, 5-iodosalicylic acid, and salicylic acid are determined using high-performance liquid chromatography (HPLC) coupled with a fluorescence detector or a mass spectrometer.[6]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis germination Seed Germination seedling_growth Seedling Growth germination->seedling_growth 27 days hydroponics Transfer to Hydroponics seedling_growth->hydroponics treatment Treatment Application (Control, KIO3, 5-ISA, 3,5-diISA) hydroponics->treatment growth Plant Growth & Maintenance treatment->growth 35 days harvest Harvest growth->harvest sample_prep Sample Preparation harvest->sample_prep analysis Chemical Analysis (ICP-MS, HPLC) sample_prep->analysis

Caption: Experimental workflow for lettuce biofortification.

signaling_pathway cluster_uptake Root Uptake & Transport cluster_metabolism Metabolism cluster_signaling Signaling & Response DISA_external This compound (External) DISA_internal This compound (Internal) DISA_external->DISA_internal Uptake SA Salicylic Acid DISA_internal->SA Catabolism Iodide Inorganic Iodine (I⁻) DISA_internal->Iodide Catabolism SA_signaling Salicylic Acid Signaling Pathway DISA_internal->SA_signaling Potential Direct Effect SA->SA_signaling antioxidant_enzymes Antioxidant Enzyme Activity (e.g., Peroxidase) SA_signaling->antioxidant_enzymes gene_expression Gene Expression Changes SA_signaling->gene_expression plant_response Plant Physiological Response antioxidant_enzymes->plant_response gene_expression->plant_response

Caption: Proposed metabolic and signaling pathway of DISA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,5-diiodosalicylic acid, with a focus on addressing issues related to low yield.

Troubleshooting Guide

Question: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures. Below is a systematic guide to troubleshoot this issue.

1. Reagent Quality and Stoichiometry:

  • Purity of Salicylic (B10762653) Acid: Starting with impure salicylic acid can introduce side reactions and affect the final yield. Ensure the salicylic acid is of high purity (m.p. 159–160°C).

  • Activity of Iodinating Agent: The success of the reaction is highly dependent on the quality and stoichiometry of the iodinating agent.

    • Iodine Monochloride (ICl): This is a common and effective iodinating agent. Ensure it is properly stored to prevent decomposition. An excess of the iodinating agent is often essential for driving the reaction to completion. A molar ratio of approximately 2.1:1 of ICl to salicylic acid is recommended. Using less than a 2:1 molar ratio can result in the presence of unreacted monoiodosalicylic acid, which will lower the yield of the desired product and complicate purification.

    • Iodine (I₂) with an Oxidizing Agent: Methods using elemental iodine in combination with an oxidizing agent like hydrogen peroxide or ferrates are also employed. The efficiency of these reactions depends on the ability of the oxidizing agent to regenerate the electrophilic iodine species. Ensure the oxidizing agent is fresh and added in the correct proportion.

  • Solvent Quality: The solvent should be anhydrous where specified (e.g., glacial acetic acid) to prevent unwanted side reactions.

2. Reaction Conditions:

  • Temperature Control: The reaction temperature is critical. For the iodine monochloride method in glacial acetic acid, the mixture is typically heated to around 80°C. In other methods, temperatures can range from 20 to 150°C. Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the product.

  • Reaction Time: The reaction must be allowed to proceed for a sufficient duration. For the ICl method, a heating period of about forty minutes, with twenty minutes at 80°C, is suggested. Other protocols may require reaction times from 1 to 20 hours. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

  • Stirring: Inadequate stirring can lead to localized overheating and poor mixing of reagents, resulting in an incomplete reaction. This is particularly important as the product precipitates from the reaction mixture, which can make stirring difficult.

3. Workup and Purification:

  • Product Precipitation: The product is often precipitated by the addition of water. Ensure that a sufficient volume of water is added to completely precipitate the this compound.

  • Removal of Excess Iodine: Free iodine may be present after the reaction, which can contaminate the product. This can be removed by washing the precipitate with a 5% sodium sulfite (B76179) solution until the color of the iodine is no longer visible.

  • Purification: Recrystallization is a crucial step for obtaining a pure product. Solvents like acetone (B3395972) or ethanol (B145695) are commonly used. Incomplete recrystallization or loss of product during this step can significantly reduce the final yield.

Below is a troubleshooting workflow to help identify the source of low yield:

Optimizing reaction conditions for 3,5-diiodosalicylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-diiodosalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method is the electrophilic iodination of salicylic (B10762653) acid. This is typically achieved using an iodinating agent in a suitable solvent. Common variations include:

  • Iodine monochloride (ICl) in glacial acetic acid: A widely cited and reliable method.[1][2]

  • Elemental iodine (I₂) in ethanol (B145695): This method may also involve an oxidizing agent like hydrogen peroxide to regenerate the iodine.[3][4][5]

  • Iodine and an oxidizing agent (e.g., potassium iodate (B108269) or sodium hypochlorite) in an alkaline aqueous solution. [6]

  • Iodide and a ferrate in a polar solvent with a protonic acid. [7]

Q2: What is the expected yield and purity of this compound?

A2: With optimized protocols, high yields and purity are achievable.

  • The iodine monochloride method in glacial acetic acid can yield 91–92% of the theoretical amount with a melting point of 235–236°C.[1]

  • Methods using elemental iodine and an oxidizing agent have reported conversion rates up to 98.5% and purity over 99.5%.[3][5]

  • A method involving an iodide and a ferrate has reported yields of 93.1% and HPLC purity of 97.3%.[7]

Q3: What are the key safety precautions to consider during the synthesis?

A3: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodine monochloride is corrosive and should be handled in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive and has a strong odor; use in a fume hood.

  • Organic solvents like ethanol and acetone (B3395972) are flammable. Avoid open flames.

  • Reactions can be exothermic; monitor the temperature closely to prevent uncontrolled reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.- Ensure the reaction is stirred vigorously, especially as the precipitate forms.[1]- Extend the reaction time or gently increase the temperature within the recommended range.[1][7]- Confirm the purity and reactivity of the starting materials.
2. Insufficient iodinating agent.- Use a slight excess of the iodinating agent as specified in the protocol.[1]
3. Loss of product during workup.- Ensure complete precipitation of the product by cooling the reaction mixture adequately before filtration.[1]- When washing the precipitate, use minimal amounts of cold solvent to avoid dissolving the product.
Product is Off-Color (e.g., Yellow or Brown) 1. Presence of free iodine.- Wash the crude product with a 5% sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution until the color disappears.[1]
2. Side reactions or impurities.- Recrystallize the product from a suitable solvent such as acetone/water or ethanol.[1][2]
Incomplete Dissolution of Salicylic Acid 1. Insufficient solvent.- The amount of glacial acetic acid may not be sufficient to dissolve all the salicylic acid initially. Solution should be complete upon addition of the iodine monochloride solution.[1]
Reaction Mixture Becomes Difficult to Stir 1. High volume of precipitate.- This is expected towards the end of the reaction. Ensure you are using a robust mechanical stirrer.[1]
Presence of Mono-iodinated Salicylic Acid in Product 1. Insufficient iodinating agent or reaction time.- Increase the molar ratio of the iodinating agent to salicylic acid.[8]- Ensure the reaction goes to completion by monitoring with TLC.[4][7]

Experimental Protocols

Method 1: Iodination using Iodine Monochloride in Glacial Acetic Acid[1]

This procedure is adapted from Organic Syntheses.

  • Dissolution: Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-liter beaker equipped with a mechanical stirrer.

  • Addition of Iodinating Agent: With stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.

  • Precipitation: Add 725 cc of water. A yellow precipitate of this compound will form.

  • Heating: Gradually heat the reaction mixture to 80°C with stirring and maintain this temperature for 20 minutes. The total heating period should be about 40 minutes.

  • Cooling and Filtration: Cool the mixture to room temperature. Filter the precipitate using a Büchner funnel and wash with acetic acid, followed by water.

  • Purification (Recrystallization):

    • Dissolve the crude solid (approximately 75 g) in 100 cc of warm acetone and filter by gravity.

    • Slowly add 400 cc of water to the filtrate with shaking to precipitate the purified product.

    • Filter the fine, flocculent precipitate by suction, wash with water, and dry.

    • Yield: 64–64.5 g (91–92%).

    • Melting Point: 235–236°C.

Method 2: Iodination using Elemental Iodine and Hydrogen Peroxide in Ethanol[4]

This protocol is based on a patented synthesis method.

  • Preparation: In a 1000L iodination kettle, add 400L of 80% ethanol solution.

  • Addition of Salicylic Acid: With stirring, add 100kg (724 mol) of salicylic acid in batches.

  • Acidification: Add 25kg of 36.5% hydrochloric acid.

  • Initiation: Slowly heat to 51°C and add 5L of an iodine-ethanol solution (containing 184kg, 725 mol of iodine in 92L of 95% ethanol).

  • Reaction: Heat to 58°C to achieve reflux. Continue to add the remaining iodine-ethanol solution and 98.5kg of 27.5% hydrogen peroxide dropwise over 3 hours while maintaining reflux.

  • Completion: Continue to reflux for 4 hours after the addition is complete. Monitor the reaction by TLC until the salicylic acid spot disappears.

  • Workup: Cool the reaction mixture and proceed with crystallization and centrifugation to isolate the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Method 1: ICl in Acetic Acid [1]Method 2: I₂/H₂O₂ in Ethanol [4]Method 3: Iodide/Ferrate [7]
Iodinating Agent Iodine monochloride (ICl)Iodine (I₂) / Hydrogen Peroxide (H₂O₂)Sodium Iodide (NaI) / Sodium Ferrate (Na₂FeO₄)
Solvent Glacial Acetic Acid / Water80% EthanolWater
Reaction Temperature 80°C58-83°C (Reflux)20°C
Reaction Time 40 minutes (heating period)~7 hours2 hours
Molar Ratio (Salicylic Acid:Iodinating Species) 1 : 2.11 : 11 : 2.1 (NaI)
Reported Yield 91-92%Not explicitly stated, but high conversion reported93.1%
Reported Purity Melting Point: 235-236°C>99.5% (after purification)97.3% (HPLC)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Salicylic Acid in Solvent add_iodine Add Iodinating Agent (e.g., ICl or I₂/H₂O₂) start->add_iodine heat Heat and Stir (e.g., 80°C) add_iodine->heat monitor Monitor Reaction (e.g., by TLC) heat->monitor cool Cool Reaction Mixture monitor->cool precipitate Precipitate/Filter Crude Product cool->precipitate wash Wash Crude Product precipitate->wash recrystallize Recrystallize from suitable solvent wash->recrystallize dry Dry Final Product recrystallize->dry end Pure this compound dry->end troubleshooting_flowchart start Low Product Yield? check_reaction Check Reaction Completion (TLC, Time, Temp) start->check_reaction Yes incomplete Incomplete? check_reaction->incomplete check_reagents Verify Reagent Stoichiometry and Purity reagent_issue Issue Found? check_reagents->reagent_issue check_workup Review Workup Procedure (Precipitation, Washing) workup_issue Issue Found? check_workup->workup_issue incomplete->check_reagents No optimize Optimize Reaction: - Increase Time/Temp - Ensure Stirring incomplete->optimize Yes reagent_issue->check_workup No adjust_reagents Adjust Molar Ratios Use Pure Reagents reagent_issue->adjust_reagents Yes refine_workup Refine Workup: - Ensure complete precipitation - Use cold wash solvent workup_issue->refine_workup Yes

References

Common impurities in 3,5-diiodosalicylic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the common impurities in 3,5-diiodosalicylic acid and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities are typically related to the starting materials and byproducts of the iodination reaction. These include:

  • Unreacted Salicylic Acid: The original starting material may not fully react.

  • Mono-iodinated Species: Salicylic acid that has only been iodinated at one position, most commonly 5-iodosalicylic acid.[1]

  • Residual Iodinating Agents: Depending on the synthetic route, residual iodine or byproducts from iodinating agents like iodine monochloride (ICl) may be present. A reddish-yellow discoloration can sometimes indicate the presence of ICl3 impurities.[2]

  • Other Isomers: Small amounts of other di-iodinated isomers may also be formed.

Q2: My this compound appears discolored (yellowish or brown). What is the likely cause?

A2: A yellow or brown tint in the final product often suggests the presence of residual iodine or colored byproducts from the synthesis.[2] For instance, when iodine monochloride is used as the iodinating agent, reddish-yellow ICl3 impurities can be generated.[2]

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying crude this compound are recrystallization and alkalization-acid precipitation.

  • Recrystallization: This is a standard technique where the crude product is dissolved in a hot solvent and then allowed to crystallize as the solution cools, leaving impurities behind in the solvent. Common solvent systems include methanol, ethanol, or an acetone (B3395972)/water mixture.[3]

  • Alkalization-Acid Precipitation: This method involves dissolving the crude acid in a basic solution to form its salt, filtering out any insoluble impurities, and then re-precipitating the purified acid by adding an acid.[2][4]

Q4: What level of purity can I expect to achieve with these purification methods?

A4: With proper execution of these purification techniques, it is possible to achieve a high degree of purity. Purity levels exceeding 99.5%, as determined by HPLC, have been reported.[2][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity/Presence of Impurities Incomplete reaction or insufficient purification.1. Ensure the initial iodination reaction goes to completion. 2. Perform a second recrystallization. 3. For persistent impurities, consider using the alkalization-acid precipitation method.
Product Discoloration (Yellow/Brown Tint) Presence of residual iodine or colored impurities.1. During recrystallization, consider adding a small amount of a reducing agent like sodium sulfite (B76179) to the solution to remove free iodine.[5] 2. The alkalization-acid precipitation method can also be effective at removing colored impurities.
Poor Crystal Formation During Recrystallization The solution is too dilute, cooling is too rapid, or the solvent system is not optimal.1. If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 3. Experiment with different solvent systems to find the one that provides the best crystal formation.
Low Yield After Purification Product loss during transfers, using too much solvent for recrystallization, or incomplete precipitation.1. Minimize the number of transfers. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product during recrystallization. 3. When using the alkalization-acid precipitation method, ensure the pH is sufficiently acidic to cause complete precipitation of the product.

Purity Data Comparison

The following table summarizes typical purity levels of this compound before and after purification, based on reported data.

Stage Purity Level (by HPLC) Common Impurity Levels
Crude Product Variable (e.g., 97.4% - 98.1%)[6]5-iodosalicylic acid and other impurities may be present at levels >1%.
After Recrystallization ≥98%[3]Total impurities can be reduced to <1.0%.[1]
After Alkalization-Acid Precipitation >99.5%[2][4]5-iodosalicylic acid can be reduced to <0.2%.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Acetone/Water)

This protocol is based on a common method for recrystallizing this compound.[5]

Materials:

  • Crude this compound

  • Acetone

  • Deionized water

  • Erlenmeyer flask

  • Heating plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of warm acetone in an Erlenmeyer flask.

  • Filter the hot solution by gravity to remove any insoluble materials.

  • Slowly add deionized water to the filtrate with shaking until a fine, flocculent precipitate forms.

  • Allow the solution to cool to room temperature to promote crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Alkalization-Acid Precipitation

This method is effective for removing acid-insoluble and colored impurities.[2][4]

Materials:

  • Crude this compound

  • Aqueous sodium hydroxide (B78521) solution (e.g., 2 M NaOH)

  • Hydrochloric acid (e.g., concentrated or 6 M)

  • Beakers

  • Stir plate and stir bar

  • pH meter or pH paper

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Suspend the crude this compound in deionized water in a beaker with stirring.

  • Slowly add the sodium hydroxide solution until the solid completely dissolves and the pH of the solution is alkaline.

  • If colored impurities are present, you can optionally add activated carbon, heat the solution, and then filter to remove the carbon.

  • Filter the basic solution to remove any insoluble impurities.

  • Slowly add hydrochloric acid to the filtrate with vigorous stirring until the solution becomes acidic, causing the purified this compound to precipitate.

  • Continue stirring and cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the purified product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Dry the purified product in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Salicylic Acid + Iodinating Agent reaction Iodination Reaction start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization alkalization Alkalization-Acid Precipitation crude->alkalization hplc Purity Analysis (HPLC) recrystallization->hplc alkalization->hplc final_product Purified this compound (>99.5%) hplc->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_problem cluster_solution start Impure this compound discolored Is the product discolored? start->discolored low_purity Is the purity low by HPLC? discolored->low_purity No add_reducing_agent Add reducing agent during recrystallization discolored->add_reducing_agent Yes rerun_purification Re-run purification step low_purity->rerun_purification Yes check_reaction Check reaction completion low_purity->check_reaction If consistently low add_reducing_agent->low_purity use_alkalization Use Alkalization-Acid Precipitation end_node Pure Product use_alkalization->end_node rerun_purification->use_alkalization If still impure rerun_purification->end_node If successful check_reaction->end_node

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Purification of 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-diiodosalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include unreacted salicylic (B10762653) acid, mono-iodinated salicylic acid (primarily 5-iodosalicylic acid), and residual iodine or iodinating agents. If iodine monochloride (ICl) is used as the iodinating agent, a reddish-yellow ICl3 impurity may also be present.[1][2]

Q2: What are the recommended solvents for the recrystallization of this compound?

A2: this compound is sparingly soluble in water but readily dissolves in polar organic solvents.[3] Recommended solvents for recrystallization include ethanol, methanol, and acetone (B3395972).[3] A mixture of acetone and water is also commonly used.[4]

Q3: What is the "alkalized acid precipitation method" for purification?

A3: This is a highly effective purification technique that involves dissolving the crude this compound in a dilute alkaline solution (e.g., aqueous sodium hydroxide) to form its water-soluble salt. Insoluble impurities can be removed by filtration. The purified this compound is then reprecipitated by the addition of an acid (e.g., hydrochloric acid) to lower the pH. This method can achieve a purity of over 99.5%.[2]

Q4: How can I remove colored impurities from my this compound sample?

A4: Colored impurities, often due to residual iodine, can be removed by treating the solution with activated charcoal. The charcoal adsorbs the colored impurities and can then be removed by filtration.[5] Washing the crude product with a solution of a reducing agent like sodium sulfite (B76179) can also help remove free iodine.[4]

Q5: What is the expected yield and purity for purified this compound?

A5: The expected yield and purity can vary depending on the purification method. Recrystallization from an acetone-water mixture has been reported to yield 91-92% with a melting point of 235-236°C.[4] The alkalized acid precipitation method can achieve a purity of over 99.5% with a conversion rate of up to 98.5%.[2]

Troubleshooting Guides

Recrystallization from Organic Solvents
Problem Possible Cause Troubleshooting Steps
Low Yield - Using too much solvent. - Cooling the solution too quickly, leading to the formation of fine crystals that are difficult to filter. - Incomplete precipitation.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. - Ensure the final cooling temperature is sufficiently low.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated with impurities.- Add a small amount of a solvent in which the compound is less soluble to the hot solution. - Ensure the crude product is as pure as possible before recrystallization.
Product is still colored - Presence of colored impurities that are not removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce your yield.
Crystals do not form - The solution is not sufficiently saturated. - The solution is too pure (no nucleation sites).- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce crystal formation. - Add a seed crystal of pure this compound.
Alkalized Acid Precipitation
Problem Possible Cause Troubleshooting Steps
Low Yield - Incomplete dissolution in the alkaline solution. - Incomplete precipitation upon acidification.- Ensure the pH of the alkaline solution is high enough to fully dissolve the this compound. - Slowly add acid and monitor the pH to ensure complete precipitation. A final pH of around 1-2 is generally effective for carboxylic acids.
Product is not pure - Co-precipitation of impurities. - Incomplete removal of insoluble impurities.- Ensure all insoluble material is filtered out from the alkaline solution before acidification. - Add the acid slowly with vigorous stirring to promote the formation of pure crystals.
Gelatinous precipitate forms - Rapid addition of acid. - High concentration of the product.- Add the acid dropwise with constant stirring. - Dilute the alkaline solution before starting the acidification process.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityReference
Water (25 °C)0.02 g/100mL[3]
EthanolReadily soluble[3]
AcetoneReadily soluble[3]
Dimethyl sulfoxideReadily soluble[3]

Table 2: Comparison of Purification Methods

MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization (Acetone/Water)≥98%91-92%Simple procedure.May not remove all types of impurities effectively.
Alkalized Acid Precipitation>99.5%up to 98.5%Highly effective for removing acid-insoluble and base-insoluble impurities.Requires careful control of pH.

Experimental Protocols

Protocol 1: Recrystallization from Acetone and Water

This protocol is adapted from Organic Syntheses.[4]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm acetone.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Precipitation: Slowly add water to the warm acetone solution with constant swirling until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Alkalized Acid Precipitation

This protocol is based on the method described in a patent for the synthesis of this compound.[2]

  • Dissolution: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) with stirring. Use a sufficient amount of the base to achieve a clear solution.

  • Filtration: Filter the alkaline solution to remove any insoluble impurities.

  • Precipitation: In a well-ventilated fume hood, slowly add a dilute acid (e.g., 1 M HCl) to the filtrate with vigorous stirring. Monitor the pH of the solution. Continue adding acid until the precipitation of this compound is complete (typically at a pH of 1-2).

  • Digestion: Continue stirring the suspension for a short period to allow for the formation of larger, more easily filterable crystals.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_alkali_acid Alkali-Acid Precipitation crude1 Crude this compound dissolve Dissolve in hot solvent crude1->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to crystallize hot_filter->cool filter_wash Filter and Wash cool->filter_wash pure1 Pure this compound filter_wash->pure1 crude2 Crude this compound dissolve_alkali Dissolve in alkali crude2->dissolve_alkali filter_insoluble Filter insoluble impurities dissolve_alkali->filter_insoluble precipitate_acid Precipitate with acid filter_insoluble->precipitate_acid filter_wash2 Filter and Wash precipitate_acid->filter_wash2 pure2 Pure this compound filter_wash2->pure2

Caption: General workflows for the purification of this compound.

Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield discolored Discolored Product? start->discolored oiling_out Oiling Out? start->oiling_out too_much_solvent Too much solvent? low_yield->too_much_solvent Yes incomplete_precipitation Incomplete precipitation? low_yield->incomplete_precipitation No residual_iodine Residual Iodine? discolored->residual_iodine Yes high_impurity High impurity level? oiling_out->high_impurity Yes solution1 Use minimal hot solvent too_much_solvent->solution1 Yes solution2 Ensure complete cooling / correct pH incomplete_precipitation->solution2 Yes solution3 Use activated charcoal or reducing agent wash residual_iodine->solution3 Yes solution4 Pre-purify or change solvent system high_impurity->solution4 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Purifying 3,5-Diiodosalicylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 3,5-diiodosalicylic acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for recrystallizing this compound?

A1: Methanol and ethanol (B145695) are commonly recommended solvents for the recrystallization of this compound, capable of yielding purities of ≥98%.[1] Another effective method involves dissolving the compound in warm acetone (B3395972) and then precipitating it by the slow addition of water.[2] An alternative purification technique is the alkalized acid precipitation method.[3]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of this compound is reported to be in the range of 220-236°C, with some sources indicating a melting point of 232–234°C or 235–236°C after purification.[1][2]

Q3: My purified this compound has a yellowish tint. How can I remove the color?

A3: A yellowish tint may indicate the presence of impurities, possibly from residual iodine. If the color persists after recrystallization, you can use a decolorizing agent like activated charcoal. Add a small amount of charcoal to the hot solution before the filtration step.[4][5][6] However, avoid using an excessive amount as it can adsorb your product and reduce the yield.[5]

Q4: What is the "alkalized acid precipitation method" for purification?

A4: This method involves dissolving the crude this compound in an alkaline solution to form a salt. Insoluble impurities are then removed by filtration. Subsequently, the dropwise addition of acid to the filtrate will precipitate the purified this compound, which can then be collected by filtration.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated. - Supersaturation: The solution is saturated, but crystal nucleation has not initiated.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7][8] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of pure this compound.[7][9]
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the temperature of the solution. - High concentration of impurities. - Re-dissolve and cool slowly: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7][8] - Consider a different solvent: The current solvent may not be ideal. - Purify further before recrystallization: If impurities are high, an initial purification step might be necessary.
Low yield of recovered crystals. - Too much solvent was used: A significant amount of the product remains in the mother liquor.[9][10] - Premature crystallization: The compound crystallized during hot filtration. - Incomplete precipitation. - Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] - Keep the filtration apparatus hot: Use a heated funnel or preheat the filter funnel and receiving flask with hot solvent to prevent premature crystallization.[5] - Cool thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.[11][12]
Crystals form too quickly. - The solution is highly concentrated and cooled too rapidly. - Use slightly more solvent: Add a small excess of the hot solvent to ensure the compound does not crash out of the solution immediately upon cooling.[10] - Insulate the flask: Allow the flask to cool slowly at room temperature before placing it in an ice bath.[10]

Quantitative Data Summary

Recrystallization Method Reported Purity Reported Yield Reference
Recrystallization from Methanol or Ethanol≥98%Not specified[1]
Alkalized Acid Precipitation>99.5%Up to 98.5% (conversion rate)[3]
Recrystallization from Acetone/WaterNot specified91-92%[2]

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol Solvent (Methanol or Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen alcohol (methanol or ethanol) and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a filter funnel and a clean receiving flask with a small amount of hot solvent. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.

Protocol 2: Recrystallization from Acetone and Water
  • Dissolution: Dissolve the crude this compound (e.g., 75 g) in warm acetone (e.g., 100 cc).[2]

  • Filtration: Filter the warm solution by gravity to remove any insoluble impurities.[2]

  • Precipitation: Slowly add water (e.g., 400 cc) to the filtrate with shaking. A fine, flocculent precipitate of this compound will form.[2]

  • Collection: Filter the precipitate by suction using a Büchner funnel.[2]

  • Washing: Wash the collected solid with water.[2]

  • Drying: Dry the purified crystals. The expected yield is approximately 91-92%.[2]

Visual Guides

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Insoluble Impurities? B->C D Hot Filtration C->D Yes E Proceed to Cooling C->E No D->E F Slow Cooling to Room Temp E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J Troubleshooting_Recrystallization Start Cooling Complete Q1 Crystals Formed? Start->Q1 A1_Yes Proceed to Filtration Q1->A1_Yes  Yes Q2 Oil Formed? Q1->Q2 No A2_Yes Reheat, Add More Solvent, Cool Slowly Q2->A2_Yes Yes A2_No Add Seed Crystal or Scratch Flask Q2->A2_No No Evap Reduce Solvent Volume by Heating A2_No->Evap Still no crystals?

References

3,5-Diiodosalicylic acid solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with 3,5-Diiodosalicylic Acid in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound (3,5-DISA) is a derivative of salicylic (B10762653) acid with a molecular weight of 389.91 g/mol .[1][2] It is an organoiodine compound that appears as an off-white to beige or grey powder.[1][3] In research and drug development, it is known as a metabolite of aspirin (B1665792) and an agonist for the G protein-coupled receptor 35 (GPR35), which is a target for metabolic regulation and inflammatory responses.[1] It also serves as an intermediate in the synthesis of other compounds, including pharmaceuticals and veterinary drugs like Closantel.[4][5]

Q2: What are the basic solubility properties of this compound?

A2: this compound is sparingly soluble in water, with a reported solubility of approximately 0.02 g/100 mL (0.2 mg/mL) at 25°C.[1][3] It is, however, more soluble in most organic solvents, including ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[2][3]

Q3: Why am I having trouble dissolving this compound in my aqueous buffer?

A3: The low aqueous solubility of this compound is the primary reason for dissolution challenges. Its chemical structure, a halogenated aromatic carboxylic acid, contributes to its hydrophobicity.[3] Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) or Tris-HCl at neutral pH is often difficult and may result in precipitation or incomplete dissolution.

Q4: How does pH affect the solubility of this compound?

A4: As a salicylic acid derivative, this compound is an acidic compound with a predicted pKa around 2.07.[3] Its solubility in aqueous solutions is highly pH-dependent. At pH values significantly above its pKa, the carboxylic acid and phenolic hydroxyl groups will deprotonate, forming a more soluble salt. Therefore, increasing the pH of the buffer will generally increase the solubility of this compound.

Physicochemical and Solubility Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₄I₂O₃[1][2]
Molecular Weight 389.91 g/mol [1][2]
Appearance Off-white to beige or grey powder[1][3]
Melting Point 220-230 °C (decomposes)[1][6]
Water Solubility (25 °C) 0.02 g/100 mL (0.51 mM)[1][3]
pKa (Predicted) 2.07 ± 0.14[3]
Solubility in Organic Solvents Freely soluble in ethanol, ether, acetone, DMSO[2][3]

Troubleshooting Guides

Issue: Precipitate forms when diluting a DMSO stock solution into aqueous buffer.

Cause: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent (DMSO) is miscible with the aqueous buffer, but the compound itself is not soluble enough to remain in solution.

Solution Workflow:

G start Precipitate observed upon dilution of DMSO stock check_final_conc Is the final concentration below the known aqueous solubility limit (~0.2 mg/mL)? start->check_final_conc reduce_conc Reduce the final concentration of 3,5-DISA in the working solution. check_final_conc->reduce_conc No optimize_dilution Optimize the dilution method. - Add stock solution to buffer while vortexing. - Perform serial dilutions. check_final_conc->optimize_dilution Yes success Solution is clear. Proceed with experiment. reduce_conc->success use_cosolvent Incorporate a co-solvent or surfactant in the final buffer. increase_ph Increase the pH of the final aqueous buffer. use_cosolvent->increase_ph fail Precipitation persists. Re-evaluate experimental design. use_cosolvent->fail optimize_dilution->use_cosolvent increase_ph->success increase_ph->fail GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 Gai Gαi GPR35->Gai Coupling Ga13 Gα13 GPR35->Ga13 Coupling beta_arrestin β-Arrestin GPR35->beta_arrestin Recruitment DISA This compound DISA->GPR35 Agonist Binding AC Adenylate Cyclase Gai->AC Inhibition Rho Rho Activation Ga13->Rho ERK MAPK / ERK Activation beta_arrestin->ERK cAMP ↓ cAMP AC->cAMP Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton

References

Stability and degradation of 3,5-diiodosalicylic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of 3,5-diiodosalicylic acid (3,5-DISA) solutions. It is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: To ensure maximum stability, solutions of this compound should be stored in a cool, dark place.[1] The solid compound is sensitive to light and moisture.[2] It is recommended to use amber glass vials or containers wrapped in aluminum foil to protect against photodegradation. For long-term storage, refrigeration (2-8°C) is advisable. Containers should be tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture.[2]

Q2: My this compound solution has turned yellow/brown. What is the cause and can I still use it?

A2: Discoloration in solutions of iodinated compounds is often indicative of degradation, leading to the formation of free iodine (I₂), which is colored. This can be triggered by exposure to light (photodegradation), high temperatures, or contact with oxidizing agents.[3] The appearance of color suggests a change in the chemical composition of the solution, which could impact experimental results. It is strongly recommended to prepare a fresh solution.

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation kinetics for this compound are not extensively published, degradation is likely to occur via two main pathways based on its chemical structure:

  • Deiodination: The carbon-iodine bond can be cleaved, especially under photolytic (light-induced) conditions, to form mono-iodinated species or salicylic (B10762653) acid, along with free iodine, which causes discoloration.

  • Decarboxylation: Like many salicylic acid derivatives, 3,5-DISA can undergo decarboxylation (loss of CO₂) from the carboxylic acid group, particularly at elevated temperatures.

Hazardous decomposition under thermal stress can produce carbon monoxide, carbon dioxide, and hydrogen iodide.[4][5]

Q4: Which solvents are recommended for preparing this compound solutions?

A4: this compound has low solubility in water (0.192 g/L).[6] It is freely soluble in polar organic solvents such as ethanol (B145695), methanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[3][6] The choice of solvent should be guided by the specific requirements of your experiment. For long-term stability, aprotic solvents like DMSO may be preferable, though miscibility with aqueous buffers should be considered.

Q5: What analytical methods can be used to assess the purity and degradation of my solution?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of this compound and quantifying its degradation products.[2] A reversed-phase C18 column is typically effective. UV-Vis spectrophotometry can also be used for concentration measurements, but it is less specific and may not distinguish the parent compound from its degradation products.[5]

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound solutions.

Issue 1: Unexpected Precipitate in Solution
  • Symptom: A solid precipitate forms in the solution upon storage or after mixing with an aqueous buffer.

  • Possible Causes:

    • Low Solubility: The concentration of 3,5-DISA exceeds its solubility limit in the chosen solvent or solvent mixture. This is common when a solution in an organic solvent is diluted with an aqueous buffer.

    • Temperature Effects: Solubility is temperature-dependent. A solution prepared at room temperature or with gentle warming may form a precipitate when cooled.

    • pH Changes: The solubility of salicylic acid derivatives is highly dependent on pH. 3,5-DISA is a carboxylic acid and is significantly less soluble at acidic pH values where it is in its protonated form.

  • Solutions:

    • Refer to the solubility data to ensure you are working within the appropriate concentration range.

    • If mixing with aqueous buffers, consider adjusting the pH to be more alkaline (pH > 4) to deprotonate the carboxylic acid and increase solubility.

    • A small percentage of a co-solvent like DMSO or ethanol can be maintained in the final mixture to improve solubility.

    • If precipitation occurs upon cooling, gently warm the solution to redissolve the compound before use.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: Assays or experiments yield variable results over time when using the same stock solution.

  • Possible Causes:

    • Solution Degradation: The concentration of the active compound is decreasing over time due to degradation (see FAQ Q2 and Q3).

    • Solvent Evaporation: If the container is not properly sealed, the solvent may evaporate, leading to an unintended increase in the concentration.

  • Solutions:

    • Workflow for Minimizing Degradation:

      • Prepare fresh solutions for each experiment, especially for sensitive applications.

      • If using a stock solution, store it properly (cool, dark, tightly sealed) and for a limited time.

      • Protect the solution from light during the experiment by using amber tubes or covering them with foil.

    • Use vials with tight-fitting caps (B75204) (e.g., screw caps with septa) to prevent solvent evaporation.

Quantitative Stability Data Summary

While specific kinetic data for this compound degradation is limited in the literature, the following table summarizes key stability-related properties.

PropertyValue / ConditionReference(s)
Chemical Stability Stable under normal, dry conditions.[4][6]
Conditions to Avoid High temperatures, direct sunlight, moisture, strong oxidizing agents, strong bases.[2][3][4]
Light Sensitivity Compound is light-sensitive. Storage in the dark is recommended.[2][7]
Hazardous Decomposition Upon combustion, may produce Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Iodide (HI).[4][5]
Water Solubility 0.192 g/L (0.02 g/100mL at 25°C)[6]
Organic Solvent Solubility Freely soluble in alcohol and ether.[3]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution
  • Materials: this compound (solid, ≥98% purity), appropriate solvent (e.g., DMSO, Ethanol), Class A volumetric flask, analytical balance.

  • Procedure:

    • Accurately weigh the desired amount of solid 3,5-DISA using an analytical balance.

    • Transfer the solid to the volumetric flask.

    • Add a portion of the chosen solvent (approx. 50-70% of the final volume).

    • Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution.

    • Once fully dissolved, add the solvent to the calibration mark on the flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a clean, dry, and appropriately labeled amber glass vial for storage.

Protocol 2: HPLC Method for Purity Assessment

This is a general guideline; method parameters should be optimized for your specific instrumentation and application.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where 3,5-DISA has significant absorbance (e.g., ~300-310 nm).

  • Sample Preparation: Dilute the 3,5-DISA solution to an appropriate concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak (3,5-DISA) and any impurity or degradation peaks. Purity can be calculated based on the relative peak areas.

Visual Guides

Troubleshooting_Workflow cluster_discoloration Discoloration (Yellow/Brown) cluster_precipitate Precipitation cluster_inconsistent Inconsistent Results start Experiment Start: Prepare/Use 3,5-DISA Solution issue Problem Encountered: - Discoloration - Precipitation - Inconsistent Results start->issue cause_light Cause: Light Exposure? (Photodegradation) issue->cause_light Color Change cause_solubility Cause: Poor Solubility? - Concentration too high? - pH change? issue->cause_solubility Solid Forms cause_degradation Cause: Solution Degradation? (Age or Storage) issue->cause_degradation Data Varies sol_light Solution: - Store in dark/amber vials. - Protect from light during use. cause_light->sol_light end Problem Resolved sol_light->end sol_solubility Solution: - Check solubility limits. - Adjust pH (>4). - Use co-solvent. cause_solubility->sol_solubility sol_solubility->end sol_degradation Solution: - Prepare fresh solution. - Verify purity with HPLC. cause_degradation->sol_degradation sol_degradation->end

Caption: Troubleshooting flowchart for common issues with 3,5-DISA solutions.

Stability_Factors center 3,5-DISA Solution Stability degradation Degradation (e.g., Free Iodine) center->degradation light Light Exposure light->center temp High Temperature temp->center oxidants Oxidizing Agents oxidants->center moisture Moisture/Water moisture->center dark Dark Storage dark->center cool Refrigeration cool->center inert Inert Atmosphere inert->center dry Anhydrous Solvent dry->center

Caption: Factors influencing the stability of this compound solutions.

References

Preventing side reactions in the iodination of salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing side reactions during the iodination of salicylic (B10762653) acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the iodination of salicylic acid?

The iodination of salicylic acid is an electrophilic aromatic substitution reaction. Due to the directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups, the iodine atom is directed to the positions ortho and para to the hydroxyl group. The main products are 5-iodosalicylic acid and 3,5-diiodosalicylic acid.[1][2] The formation of mono-, di-, and even tri-iodinated phenols is possible.[3]

Q2: What is the general mechanism for the iodination of salicylic acid?

The reaction proceeds via electrophilic aromatic substitution.[4] An electrophilic iodine species (e.g., I⁺) attacks the electron-rich aromatic ring of salicylic acid. The hydroxyl group is a strong activating group, making the ring more susceptible to electrophilic attack.[5][6] The reaction involves the formation of a cationic intermediate (a sigma complex), followed by the loss of a proton to restore the aromaticity of the ring.[7]

Q3: What are the most common side reactions observed during the iodination of salicylic acid?

The most prevalent side reaction is polysubstitution, leading to the formation of di-iodinated (this compound) and potentially tri-iodinated products when mono-substitution is desired.[5] When using iodine monochloride (ICl) as the iodinating agent, the formation of reddish-yellow ICl₃ impurities can also occur.[8] Additionally, oxidative decomposition of the highly activated phenol (B47542) ring can be a concern.

Q4: How can I selectively synthesize 5-iodosalicylic acid (mono-iodinated)?

To favor mono-iodination, it is crucial to control the stoichiometry of the reactants, typically using a 1:1 molar ratio of salicylic acid to the iodinating agent.[5] A slow, drop-wise addition of the iodinating agent can also help minimize the formation of di- and tri-iodinated impurities.[5]

Q5: How can I selectively synthesize this compound?

To achieve di-substitution, an excess of the iodinating agent is used. For example, a protocol using a 1:2 molar ratio of salicylic acid to iodine monochloride can produce a high yield of this compound.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification.- Increase reaction time or temperature, monitoring for decomposition.[9][10] - Ensure the reaction is heated to the specified temperature (e.g., 80°C for di-iodination with ICl).[9] - Optimize the crystallization process; crystallize from water for 5-iodosalicylic acid.[11]
Presence of Di-iodinated Product in Mono-iodination Reaction - Molar ratio of iodinating agent to salicylic acid is too high. - Addition of iodinating agent was too rapid.- Use a strict 1:1 molar ratio of salicylic acid to the iodinating agent.[5] - Add the iodinating agent slowly and with vigorous stirring to maintain a low local concentration.[5]
Formation of a Yellow Precipitate (when using ICl) - Formation of ICl₃ impurity.[8]- Consider using elemental iodine (I₂) as the iodinating agent.[12] - During workup, wash the product thoroughly. The presence of free iodine can be removed by washing with a 5% sodium sulfite (B76179) solution.[9]
Dark-colored Reaction Mixture or Tar Formation - Oxidative decomposition of the salicylic acid.- Perform the reaction at a lower temperature.[13] - Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation.
Poor Regioselectivity (formation of other iodo-isomers) - While the primary products are 3-, 5-, and 3,5-iodinated, other isomers are possible, though generally minor. The hydroxyl group is a strong ortho, para-director.[5][14]- The regioselectivity is strongly controlled by the existing substituents. Purification via crystallization is the most effective way to isolate the desired isomer.[5][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses.[9]

  • Dissolution: Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer.

  • Addition of Iodinating Agent: With stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid. Then, add 725 cc of water. A yellow precipitate of diiodosalicylic acid will form.

  • Heating: Gradually heat the reaction mixture with stirring to 80°C and maintain this temperature for approximately 20 minutes. The total heating period should be about 40 minutes.

  • Cooling and Filtration: Cool the mixture to room temperature. Filter the precipitate using a Büchner funnel and wash it first with acetic acid and then with water.

  • Purification: Dissolve the solid (approximately 75 g) in 100 cc of warm acetone (B3395972) and filter by gravity. To the filtrate, slowly add 400 cc of water with shaking.

  • Final Product Collection: Filter the fine, flocculent precipitate by suction, wash with water, and dry. The expected yield is 64–64.5 g (91–92%).

Protocol 2: Synthesis of this compound using Elemental Iodine

This protocol is based on a patented method designed to avoid ICl impurities.[8][12]

  • Reaction Setup: Use an ethanol (B145695) solution as the solvent. React salicylic acid with elemental iodine as the iodinating agent.

  • Purification: The crude product is purified by an alkalized acid precipitation method.

  • Crystallization: The process involves segmented heat preservation and crystallization to obtain the final product. This method reports a purity of over 99.5% and a conversion rate of up to 98.5%.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Iodination of Salicylic Acid

Parameter Synthesis of this compound [9]Synthesis of this compound (Alternative) [8][12]
Starting Material Salicylic AcidSalicylic Acid
Iodinating Agent Iodine Monochloride (ICl)Elemental Iodine (I₂)
Molar Ratio (Salicylic Acid:Iodinating Species) ~1:2.1Not specified, but excess iodine implied for di-substitution
Solvent Glacial Acetic Acid, WaterEthanol
Temperature 80°C"Mild" conditions
Reported Yield 91-92%Conversion rate up to 98.5%
Reported Purity Melting Point: 235-236°C>99.5%

Visualizations

Iodination_Mechanism Mechanism of Electrophilic Iodination of Salicylic Acid cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products SalicylicAcid Salicylic Acid Attack Electrophilic Attack on Aromatic Ring SalicylicAcid->Attack IodinatingAgent Iodinating Agent (e.g., ICl, I₂ + Oxidant) GenE Generation of Electrophile (I⁺) IodinatingAgent->GenE GenE->Attack Sigma Formation of Sigma Complex (Cationic Intermediate) Attack->Sigma Deprotonation Deprotonation Sigma->Deprotonation MonoIodo 5-Iodosalicylic Acid Deprotonation->MonoIodo 1 eq. I⁺ DiIodo This compound Deprotonation->DiIodo 2 eq. I⁺ MonoIodo->Attack Further Iodination

Caption: Electrophilic substitution mechanism for salicylic acid iodination.

Troubleshooting_Workflow Troubleshooting Workflow for Iodination Reactions cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity Start Start: Analyze Crude Product (TLC, NMR, etc.) CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes IncompleteRxn Incomplete Reaction CheckYield->IncompleteRxn No Polysubstitution Polysubstitution Detected CheckPurity->Polysubstitution No End End: Desired Product Obtained CheckPurity->End Yes Decomposition Decomposition IncompleteRxn->Decomposition PurificationLoss Purification Loss IncompleteRxn->PurificationLoss Sol_Yield1 Increase reaction time/temp IncompleteRxn->Sol_Yield1 Sol_Yield2 Optimize purification steps PurificationLoss->Sol_Yield2 StartingMaterial Starting Material Present Polysubstitution->StartingMaterial OtherImpurity Other Impurities Polysubstitution->OtherImpurity Sol_Purity1 Adjust stoichiometry Polysubstitution->Sol_Purity1 Sol_Purity2 Slow reagent addition Polysubstitution->Sol_Purity2 StartingMaterial->Sol_Yield1 Sol_Purity3 Recrystallize product OtherImpurity->Sol_Purity3

Caption: A logical workflow for troubleshooting common iodination issues.

References

Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized 3,5-diiodosalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The most common impurities are mono-iodinated salicylic (B10762653) acid (3-iodosalicylic acid and 5-iodosalicylic acid), unreacted salicylic acid, and residual iodinating agents or byproducts.[1] If iodine monochloride (ICl) is used as the iodinating agent, a reddish-yellow ICl3 impurity can also be present.[1]

Q2: My final product has a yellow or brownish tint. What is the cause and how can I remove it?

A2: A yellow or brownish tint can be caused by the presence of free iodine or colored impurities. To remove this discoloration, the crude product can be washed with a 5% sodium sulfite (B76179) or sodium metabisulfite (B1197395) solution until the color disappears.[2] Alternatively, treatment with activated charcoal during recrystallization can help remove colored impurities.[3][4]

Q3: What is the expected yield and melting point of pure this compound?

A3: With optimized protocols, yields can be as high as 91-98.5%.[1] The reported melting point of pure this compound is typically in the range of 232-236 °C (with decomposition).[5][6] A lower melting point or a broad melting range often indicates the presence of impurities.

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: Common and effective solvents for recrystallization include methanol, ethanol, or a mixture of acetone (B3395972) and water.[7][8] The choice of solvent may depend on the specific impurities you are trying to remove.

Q5: How can I monitor the progress of the iodination reaction?

A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material (salicylic acid) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s). A typical mobile phase for this analysis is a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., 1:1 v/v).[2]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Stoichiometry: Ensure at least a stoichiometric amount of the iodinating agent is used. An excess is often recommended to drive the reaction to completion. - Reaction Time: Extend the reaction time and monitor the disappearance of starting material by TLC. - Reaction Temperature: Ensure the reaction is maintained at the optimal temperature as specified in the protocol (e.g., 50-80 °C).[7][8]
Product Loss During Work-up - Precipitation: If precipitating the product by adding water, ensure the solution is sufficiently cooled to minimize the solubility of the product in the mother liquor. - Washing: Use minimal amounts of cold solvent to wash the filtered product to avoid significant dissolution.
Sub-optimal Recrystallization - Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower recovery of the purified product upon cooling.[4] - Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
Problem 2: Presence of Mono-iodinated Salicylic Acid in the Final Product
Potential Cause Troubleshooting Steps
Insufficient Iodinating Agent - Increase the molar ratio of the iodinating agent to salicylic acid to favor the formation of the di-substituted product.[9]
Inadequate Reaction Time or Temperature - Prolong the reaction time or increase the temperature (within the limits of product stability) to ensure the reaction proceeds to di-iodination. Monitor by TLC.
Ineffective Purification - Fractional Crystallization: Carefully perform recrystallization. Since this compound is generally less soluble than its mono-iodinated counterparts in common solvents, it should crystallize out first from a concentrated solution upon cooling. Multiple recrystallizations may be necessary. - Alkalized Acid Precipitation: This is a highly effective method for purification.[1] Dissolve the crude product in a dilute sodium hydroxide (B78521) solution. The di-iodinated product is typically less soluble as its sodium salt and can be selectively precipitated by carefully adjusting the pH. The purified product is then recovered by acidifying the filtered salt.
Problem 3: Product is Colored (Yellow/Brown/Reddish)
Potential Cause Troubleshooting Steps
Residual Free Iodine - Wash the crude product with a 5% aqueous solution of sodium sulfite or sodium metabisulfite until the color is discharged before proceeding with recrystallization.[2]
Formation of ICl3 Impurity - This reddish-yellow impurity can form when using ICl as the iodinating agent.[1] The alkalized acid precipitation method is effective in removing this impurity.
Other Colored Byproducts - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[3][4] Be cautious not to add too much, as it can also adsorb the desired product.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 389.91 g/mol [6]
Melting Point 232-236 °C (decomposes)[5][6]
Appearance White to off-white or slightly yellow crystalline powder[5]
Solubility Sparingly soluble in water; soluble in methanol, ethanol, and acetone.[7][8]
Typical Reaction Temperature 50-80 °C[7][8]
Reported Yields 91-98.5%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Iodination with ICl
  • In a well-ventilated fume hood, dissolve 25 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid in a 2 L beaker equipped with a mechanical stirrer.

  • In a separate container, prepare a solution of 62 g (0.38 mol) of iodine monochloride in 165 mL of glacial acetic acid.

  • With stirring, add the iodine monochloride solution to the salicylic acid solution.

  • Add 725 mL of water to the reaction mixture. A yellow precipitate of this compound will form.

  • Gradually heat the mixture to 80 °C with continuous stirring and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration using a Büchner funnel and wash it first with a small amount of cold acetic acid, followed by water.

Protocol 2: Purification by Recrystallization (Acetone/Water)
  • Transfer the crude, filtered this compound (approximately 75 g) to a beaker.

  • Add 100 mL of warm acetone to dissolve the solid.

  • Filter the warm solution by gravity to remove any insoluble impurities.

  • Slowly add 400 mL of water to the filtrate with shaking to induce the precipitation of the purified product.

  • Collect the fine, flocculent precipitate by suction filtration.

  • Wash the precipitate with water and dry it thoroughly. The expected yield is 64-64.5 g.

Protocol 3: Purification by Alkalized Acid Precipitation
  • In a suitable vessel, prepare a 5% (w/v) aqueous solution of sodium hydroxide.

  • At room temperature and with stirring, add the crude this compound to the NaOH solution in portions.

  • Adjust the pH of the solution to 5.5 by adding a 10% NaOH solution. Stir for 10 minutes and re-verify the pH.

  • Maintain the mixture at 35 °C for 30 minutes, then cool to 15 °C to crystallize the sodium salt of this compound.

  • Collect the sodium salt by centrifugation or filtration.

  • Dissolve the collected sodium salt in deionized water.

  • With stirring, add 36.5% hydrochloric acid to adjust the pH to 1.5. A large amount of white solid (purified this compound) will precipitate.

  • Stir for 15 minutes, re-verify the pH, and then cool to 15 °C.

  • Collect the purified product by filtration, wash with cold water, and dry.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Salicylic Acid Salicylic Acid Reaction Reaction Salicylic Acid->Reaction Iodinating Agent Iodinating Agent Iodinating Agent->Reaction Solvent Solvent Solvent->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Purity Start Low Purity Product Check_Color Is the product colored? Start->Check_Color Wash Wash with Na2SO3 / Na2S2O5 solution Check_Color->Wash Yes Check_TLC Mono-iodinated impurity present? Check_Color->Check_TLC No Charcoal Use activated charcoal during recrystallization Wash->Charcoal Charcoal->Check_TLC Optimize_Reaction Increase iodinating agent / reaction time Check_TLC->Optimize_Reaction Yes Pure_Product High Purity Product Check_TLC->Pure_Product No Purification_Method Perform Alkalized Acid Precipitation or Fractional Crystallization Optimize_Reaction->Purification_Method Purification_Method->Pure_Product

Caption: Troubleshooting decision tree for improving the purity of this compound.

References

Handling and storage best practices for 3,5-diiodosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 3,5-diiodosalicylic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound (CAS 133-91-5), also known as 2-Hydroxy-3,5-diiodobenzoic acid, is a derivative of salicylic (B10762653) acid.[1] Its chemical structure includes a salicylic acid backbone with two iodine atoms attached to the benzene (B151609) ring.[2][3] This compound is primarily used as a key intermediate in the synthesis of pharmaceuticals, particularly veterinary drugs like Closantel (B1026).[4] It also finds applications in biochemical research, for example, in studying protein-ligand interactions, and as a reagent in organic synthesis.[5]

2. What are the main hazards associated with this compound?

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or under a fume hood.[6]

3. What are the proper storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[2] The container should be tightly closed to prevent absorption of moisture.[6] It is also sensitive to light.

4. What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[8] Contact with these substances should be avoided to prevent potentially vigorous or hazardous reactions.

5. How can I ensure the purity of my this compound?

The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).[4] A typical purity for commercial grades is 98% or higher.[4] The melting point, which is around 220-230 °C with decomposition, can also be an indicator of purity.[1][9]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered when working with this compound.

Experimental Workflow for Troubleshooting

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation & Resolution cluster_3 Outcome A Unexpected Experimental Outcome (e.g., low yield, no reaction, side products) B Verify Purity of this compound (Check CoA, perform analysis if needed) A->B C Confirm Reagent Quality and Stoichiometry A->C D Review Experimental Setup and Conditions (Temperature, atmosphere, glassware) A->D E Solubility Issues? (See Solubility Troubleshooting) B->E F Reaction Not Proceeding? (See Reaction Troubleshooting) B->F G Impurity Presence? (See Purification Troubleshooting) B->G H Degradation Suspected? (See Stability Troubleshooting) B->H C->F D->F I Problem Resolved E->I Successful Troubleshooting J Further Optimization Needed E->J Partial Success F->I Successful Troubleshooting F->J Partial Success G->I Successful Troubleshooting G->J Partial Success H->I Successful Troubleshooting H->J Partial Success

Caption: A logical workflow for troubleshooting common experimental issues.

Problem Potential Cause Recommended Solution
Low reaction yield in organic synthesis Impure starting material (this compound).Verify the purity of the this compound using HPLC or melting point analysis. If impurities are detected, purify the material by recrystallization from a suitable solvent like acetone/water or ethanol.[10]
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Consider increasing the reaction time or temperature, or adding more of a limiting reagent if the starting material is still present.
Suboptimal reaction conditions.Ensure the reaction is carried out under an inert atmosphere if reagents are air-sensitive. Check that the reaction temperature is accurately controlled. Ensure efficient stirring, especially if the reaction mixture is heterogeneous.[2][10]
Side reactions.The presence of unreacted mono-iodinated salicylic acid can be an issue. Ensure the correct stoichiometry of the iodinating agent is used during the synthesis of this compound if preparing it in-house. If present as an impurity, it may need to be removed by chromatography.
Difficulty dissolving this compound Incorrect solvent choice.This compound has limited solubility in water but is more soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[2] For aqueous buffers, consider converting the acid to a more soluble salt form (e.g., lithium or sodium salt) by careful addition of a base.
Precipitation during experiment.If working near the solubility limit, slight changes in temperature or pH can cause precipitation. Ensure the temperature is stable and the pH of the solution is controlled.
Discoloration of the compound (yellow or brown) Presence of free iodine.This can be a result of degradation or an impurity from its synthesis. To remove free iodine, the material can be washed with a dilute solution of sodium sulfite.[10]
Light sensitivity.This compound is light-sensitive. Store in an amber or foil-wrapped container to prevent degradation.
Inconsistent results in protein binding assays Inaccurate concentration of this compound solution.Prepare fresh solutions and verify the concentration using UV-Vis spectroscopy. Ensure the compound is fully dissolved before use.
Aggregation of the compound in the assay buffer.Poor solubility in the buffer can lead to aggregation. Consider using a co-solvent (like a small percentage of DMSO or ethanol) if it does not interfere with the assay. Always check for precipitation in the assay mixture.
Degradation of the compound in the assay buffer.The stability of this compound in the specific buffer and at the experimental temperature should be considered. Running a control over time can help assess its stability.

Experimental Protocols

Protocol 1: Synthesis of Closantel using this compound as a Precursor

This protocol outlines the general steps for the synthesis of the anthelmintic drug Closantel, where this compound is a key starting material.

Materials:

  • This compound

  • 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile (Closantel Amine)

  • Phosphorous trichloride (B1173362) or another suitable activating agent (e.g., triphosgene)[3][11]

  • Toluene or another appropriate solvent[3]

  • Sodium hydroxide (B78521) solution for final salt formation[11]

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Activation of this compound:

    • In a reaction vessel, dissolve this compound in an appropriate solvent such as toluene.

    • Under an inert atmosphere and with cooling, slowly add an activating agent like phosphorous trichloride to convert the carboxylic acid to a more reactive species (e.g., an acid chloride). This step should be performed with caution as these reagents are hazardous.

  • Condensation Reaction:

    • In a separate vessel, dissolve the Closantel Amine intermediate in the same solvent.

    • Slowly add the activated this compound solution to the amine solution with stirring.

    • The reaction is typically carried out at a controlled temperature (e.g., 30-100 °C) for a period of 2-8 hours until the reaction is complete, as monitored by TLC or HPLC.[5]

  • Work-up and Purification:

    • After the reaction is complete, the mixture is typically washed with water and/or aqueous base to remove any unreacted acid and other water-soluble byproducts.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude Closantel base.

    • The crude product can be purified by recrystallization from a suitable solvent.

  • Formation of Closantel Sodium (Optional):

    • The purified Closantel base is dissolved in a suitable solvent and treated with a stoichiometric amount of sodium hydroxide solution to form the sodium salt.[11]

    • The final product, Closantel Sodium, is then isolated, for example, by precipitation and filtration.

Safety Precautions: This synthesis should be performed by trained personnel in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate care and personal protective equipment.

Synthesis of Closantel Workflow

G A This compound C Activation of Carboxylic Acid (e.g., with PCl3 or Triphosgene) A->C B Closantel Amine Intermediate D Condensation Reaction (Amide bond formation) B->D C->D E Crude Closantel Base D->E F Purification (e.g., Recrystallization) E->F G Pure Closantel Base F->G H Salt Formation (with NaOH) G->H I Closantel Sodium H->I

Caption: A simplified workflow for the synthesis of Closantel from this compound.

Data Presentation

Property Value Reference
Molecular Formula C₇H₄I₂O₃[1]
Molecular Weight 389.91 g/mol [1]
Melting Point 220-230 °C (decomposes)[1][9]
Appearance White to off-white or beige powder[1]
Solubility in Water 0.02 g/100 mL at 25 °C[1]
Purity (Typical) ≥98.0% (by HPLC)[4]

Disclaimer: The information provided in this technical support center is for guidance purposes only and should be used in conjunction with a thorough review of the relevant Safety Data Sheet (SDS) and established laboratory safety protocols. All experiments should be conducted by qualified individuals in a suitable laboratory setting.

References

Validation & Comparative

A Comparative Guide to 3,5-Diiodosalicylic Acid and Other Iodinating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of iodine atoms into organic molecules is a critical transformation in the synthesis of a wide range of compounds, from pharmaceutical intermediates to diagnostic imaging agents. The choice of iodinating agent is paramount, influencing reaction efficiency, selectivity, and the integrity of the substrate. This guide provides an objective comparison of 3,5-Diiodosalicylic Acid (DISA) and other common iodinating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.

Overview of Common Iodinating Agents

The most frequently employed iodinating agents in organic synthesis can be broadly categorized based on their mechanism and reactivity. These include sources of electrophilic iodine, which are essential for the iodination of electron-rich aromatic systems, and reagents for nucleophilic iodination. This guide will focus on electrophilic iodinating agents, which are more common for the types of transformations relevant to drug development and radiolabeling.

Key Electrophilic Iodinating Agents:

  • This compound (DISA): While primarily known as a stable, iodinated organic molecule, its synthesis involves the direct iodination of salicylic (B10762653) acid.[1][2][3][4] It serves as a crucial intermediate in the manufacturing of veterinary APIs like Closantel.[2]

  • Iodine Monochloride (ICl): A highly effective and versatile reagent for the electrophilic iodination of a wide range of aromatic compounds due to the polarization of the I-Cl bond, which makes the iodine atom electrophilic (I⁺).[5]

  • N-Iodosuccinimide (NIS): A mild and selective iodinating agent that is particularly useful for electron-rich aromatic and heterocyclic compounds.[6][7][8] It often requires a catalytic amount of acid to enhance its reactivity.[8][9]

  • Chloramine-T: A strong oxidizing agent used to generate a reactive electrophilic iodine species from a radioactive iodide source (e.g., Na¹²⁵I).[10] It is widely used for the radioiodination of proteins and peptides.[10][11] However, its harsh nature can lead to the oxidative degradation of sensitive substrates.[11][12]

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A water-insoluble, mild oxidizing agent used in solid-phase iodination.[13] Its insolubility minimizes direct contact with the substrate, thereby preserving the integrity of sensitive molecules like proteins.[11][13][14]

Performance Comparison of Iodinating Agents

The selection of an appropriate iodinating agent is dictated by the nature of the substrate, the desired regioselectivity, and the required reaction conditions. The following tables provide a summary of the performance of various agents based on available experimental data.

Table 1: Iodination of Salicylic Acid and its Derivatives
Iodinating AgentSubstrateSolventReaction ConditionsYieldReference
Iodine MonochlorideSalicylic AcidGlacial Acetic AcidHeated to 80°C for 20 minutes91-92%[4]
IodineSalicylic AcidEthanolNot specifiedNot specified[15]
I₂ / Oxidizing AgentSalicylic AcidPolar Solvent20-150°C, 1-20 hours>99.5% purity, 98.5% conversion[15]
Electrochemical (in situ I₂)5-Sulfosalicylic AcidWaterPotentiostatic electrolysisQualitative[16]
Electrochemical (in situ HIO)5-Sulfosalicylic AcidWaterPotentiostatic electrolysisFaster than I₂[16]
Table 2: Iodination of Tyrosine and Peptides
Iodinating AgentSubstrateSolventKey ConditionsYield/EfficiencyReference
Iodine MonochlorideL-TyrosineAcetic Acid60°C, mole ratio ICl:Tyr = 3.6:1up to 90%[17]
N-IodosuccinimideUnprotected PeptidesAcetonitrile/WaterRoom temperature, 65 minutes~28% (isolated)[9]
Chloramine-TL-Tyrosine, Leucine EnkephalinNot specifiedComparison with NCMGELower yield than NCMGE[12]
Penta-O-acetyl-N-chloro-N-methylglucamine (NCMGE)L-Tyrosine, Leucine EnkephalinNot specifiedComparison with Chloramine-THigher or equal yield to Chloramine-T[12]
Iodogen®ProteinsPhosphate (B84403) BufferpH 6.0-8.5, 30-45 secondsHigh (>95% achievable)[13][14][18]
Chloramine-TProteinsPhosphate BufferpH 7.5, 30-60 secondsHigh (>95% achievable)[10][14][19]
LactoperoxidaseTyrosine residues in FibrinogenNot specifiedEnzymatic iodinationNot specified[20]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for key iodination reactions.

Synthesis of this compound using Iodine Monochloride

Materials:

Procedure:

  • Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer.

  • With stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.

  • Add 725 cc of water to the mixture, which will result in the appearance of a yellow precipitate of diiodosalicylic acid.

  • Gradually heat the reaction mixture to 80°C with stirring and maintain this temperature for approximately 20 minutes. The total heating period should be around 40 minutes.

  • After cooling to room temperature, filter the precipitate using a Büchner funnel and wash it with acetic acid, followed by water.

  • Dissolve the solid (approximately 75 g) in 100 cc of warm acetone and filter by gravity.

  • Slowly add 400 cc of water to the filtrate with shaking to precipitate the fine, flocculent diiodosalicylic acid.

  • Filter the precipitate by suction, wash with water, and dry. The expected yield is 64–64.5 g (91–92%).[4]

Protein Radioiodination using the Chloramine-T Method

Materials:

  • Protein to be labeled

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • Na¹²⁵I

  • Chloramine-T solution (e.g., 0.4 mg/mL in water, freshly prepared)

  • Sodium Metabisulfite (B1197395) solution (e.g., 0.6 mg/mL in water, freshly prepared)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • In a suitable reaction vessel (e.g., a polypropylene (B1209903) microcentrifuge tube), combine the protein and 0.5 M sodium phosphate buffer.

  • Add Na¹²⁵I to the protein solution.

  • Initiate the reaction by adding the freshly prepared Chloramine-T solution.

  • Allow the reaction to proceed for 30-60 seconds with gentle mixing.[14][19]

  • Terminate the reaction by adding the sodium metabisulfite solution to quench the unreacted iodine and Chloramine-T.[10]

  • Immediately purify the radiolabeled protein from unreacted iodide and other reaction components using a suitable purification column.[19]

Protein Radioiodination using the Iodogen® Method

Materials:

  • Iodogen®-coated reaction tubes

  • Protein to be labeled

  • 0.05 M Phosphate Buffer, pH 7.5

  • Na¹²⁵I

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the protein solution in the phosphate buffer.

  • Add Na¹²⁵I to the protein solution.

  • Transfer the protein/iodide mixture to the Iodogen®-coated tube to initiate the reaction.

  • Allow the reaction to proceed for 30-45 seconds with gentle mixing.[13]

  • Transfer the solution to a fresh tube to stop the reaction.

  • Purify the iodinated protein using a desalting column.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the general mechanism of electrophilic aromatic iodination and a typical experimental workflow for protein iodination.

Electrophilic_Aromatic_Iodination Aromatic Aromatic Ring Sigma_Complex Sigma Complex (Arenium Ion) Aromatic->Sigma_Complex Electrophilic Attack ICl Iodine Monochloride (I-Cl) ICl->Sigma_Complex Iodinated_Product Iodinated Aromatic Sigma_Complex->Iodinated_Product Deprotonation HCl HCl Sigma_Complex->HCl

General mechanism of aromatic iodination with iodine monochloride.

Protein_Iodination_Workflow cluster_prep Reagent Preparation cluster_reaction Iodination Reaction cluster_purification Purification & Analysis Protein_Sol Protein Solution Mix Mix Protein, Na*I, and Buffer Protein_Sol->Mix Radioiodide Na*I Solution Radioiodide->Mix Oxidant Oxidizing Agent (e.g., Chloramine-T) Initiate Add Oxidizing Agent Oxidant->Initiate Mix->Initiate Incubate Incubate (e.g., 30-60s) Initiate->Incubate Quench Add Quenching Agent (e.g., Sodium Metabisulfite) Incubate->Quench Purify Column Chromatography (e.g., Sephadex G-25) Quench->Purify Analyze Assess Radiochemical Purity (e.g., TCA Precipitation) Purify->Analyze Final_Product Purified Radiolabeled Protein Analyze->Final_Product

Experimental workflow for protein radioiodination.

Choosing_Iodinating_Agent cluster_substrate cluster_conditions Central_Topic Choice of Iodinating Agent Substrate Substrate Sensitivity Central_Topic->Substrate Conditions Reaction Conditions Central_Topic->Conditions Selectivity Regioselectivity Central_Topic->Selectivity Yield Desired Yield Central_Topic->Yield Robust Robust Molecules (e.g., simple aromatics) Substrate->Robust Sensitive Sensitive Biomolecules (e.g., proteins, peptides) Substrate->Sensitive Harsh Harsh Conditions (e.g., strong oxidants, heat) Conditions->Harsh Mild Mild Conditions (e.g., solid-phase, enzymatic) Conditions->Mild Robust->Harsh Sensitive->Mild

Key factors influencing the choice of an iodinating agent.

Conclusion

The selection of an iodinating agent is a critical decision in chemical synthesis, with significant implications for reaction outcomes. For robust aromatic substrates where high yields are paramount, reagents like iodine monochloride offer excellent performance. For the iodination of sensitive biomolecules such as peptides and proteins, milder methods are essential to preserve biological activity. N-Iodosuccinimide provides a good balance of reactivity and selectivity for peptides, while the solid-phase Iodogen® method is often the preferred choice for proteins to minimize oxidative damage. Although Chloramine-T can achieve high radiochemical yields, its strong oxidizing nature necessitates careful control of reaction conditions. While this compound is a key iodinated product and intermediate, its direct use as an iodinating agent in broader synthetic applications is not well-documented in comparison to the other agents discussed. Researchers should carefully consider the nature of their substrate and the specific requirements of their synthesis to select the most appropriate iodinating agent.

References

Comparative Analysis of 3,5-Diiodosalicylic Acid in Protein Crystallography: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of elucidating protein structures, experimental phasing remains a critical technique for novel proteins where molecular replacement is not feasible. The introduction of heavy atoms into a protein crystal is a long-standing and effective method to solve the phase problem. This guide provides a comparative analysis of 3,5-diiodosalicylic acid as a heavy-atom derivative in protein crystallography, offering insights for researchers, scientists, and drug development professionals.

Introduction to Heavy-Atom Phasing

The fundamental principle of heavy-atom phasing lies in the introduction of electron-dense atoms into a protein crystal. These heavy atoms significantly alter the X-ray diffraction pattern, and the resulting changes in intensities can be used to determine the phases of the structure factors. The two primary methods that utilize heavy atoms are Multiple Isomorphous Replacement (MIR) and Single-wavelength or Multi-wavelength Anomalous Dispersion (SAD or MAD). The choice of a heavy-atom derivative is crucial for the success of these experiments and depends on factors such as the protein's characteristics, the crystallization conditions, and the X-ray source available.

This compound as a Phasing Agent

This compound is a derivative of salicylic (B10762653) acid containing two iodine atoms. Iodine, with an atomic number of 53, is a sufficiently heavy atom to cause measurable changes in X-ray diffraction intensities and possesses a significant anomalous scattering signal, particularly at the copper Kα wavelength (1.54 Å) commonly used in-house X-ray sources. This makes iodine-containing compounds, in principle, suitable for both isomorphous replacement and anomalous dispersion techniques.

While this compound has been utilized in protein crystallography, its primary documented application is in the study of ligand binding sites, particularly in serum albumins. In these studies, it serves as a ligand whose iodine atoms can be readily identified in the electron density map, aiding in the characterization of binding pockets. Its utility as a general phasing agent for de novo structure determination is less extensively documented in comparison to more conventional heavy-atom reagents.

Comparative Performance with Other Heavy-Atom Derivatives

Data Presentation: A Qualitative Comparison

Due to the lack of specific comparative experimental data for this compound as a phasing tool, the following table provides a generalized comparison of iodine-based derivatives with other common heavy atoms. The performance of this compound would be expected to align with that of other small, iodine-containing organic molecules.

Heavy-Atom Derivative ClassCommon ExamplesTypical Phasing Method(s)Potential AdvantagesPotential Disadvantages
Iodine-Containing Compounds This compound , KI, NaISAD, SIRASGood anomalous signal at Cu Kα wavelength; can be used with in-house X-ray sources; small size can aid in finding binding sites.Binding is not guaranteed and can be weak; may require high concentrations, which can affect crystal quality; potential for non-isomorphism.
Mercury Compounds HgCl₂, PCMBMIR, SIRASHigh electron density leading to strong isomorphous differences; often bind specifically to cysteine residues.Highly toxic; can cause significant non-isomorphism; may denature the protein.
Platinum Compounds K₂PtCl₄, K₂Pt(CN)₄MIR, SIRASHigh electron density; can bind to histidine and methionine residues.Can be toxic; may lead to non-isomorphism; binding can be pH-dependent.
Gold Compounds KAu(CN)₂, AuCl₃MIR, SIRASHigh electron density; can bind to cysteine and histidine residues.Can be toxic; may cause non-isomorphism.
Lanthanides SmCl₃, GdCl₃MAD, SIRASExcellent anomalous signal at specific wavelengths (L-edges); can replace Ca²⁺ or Mg²⁺ ions.Requires access to a tunable synchrotron beamline; binding sites may not be present.
Selenomethionine SelenomethionineMAD, SADCovalently incorporated into the protein, ensuring isomorphism; powerful phasing method.Requires protein expression in specific media; can be toxic to expression systems; may not be feasible for all proteins.

Experimental Protocols

The following are generalized protocols for heavy-atom derivatization by crystal soaking. A specific protocol for using this compound for phasing is adapted from its use in ligand-binding studies.

General Protocol for Heavy-Atom Soaking

  • Preparation of Soaking Solution: Dissolve the heavy-atom compound in a solution that is isomorphous with the crystal's mother liquor. This "stabilizing solution" typically contains a slightly higher concentration of the precipitant to prevent crystal dissolution. The concentration of the heavy-atom compound can range from 0.1 mM to 100 mM.

  • Crystal Soaking: Transfer a native protein crystal to a drop of the soaking solution. The soaking time can vary from minutes to days, depending on the compound, its concentration, and the crystal's properties.

  • Back Soaking (Optional): To remove non-specifically bound heavy atoms, the crystal can be briefly transferred to a drop of fresh stabilizing solution without the heavy-atom compound.

  • Cryo-protection and Freezing: If data is to be collected at cryogenic temperatures, the crystal is transferred to a cryoprotectant solution (which may or may not contain the heavy atom) before being flash-cooled in liquid nitrogen.

Specific Protocol for Soaking with this compound (Adapted from Serum Albumin Studies)

This protocol was used to form complexes of serum albumins with this compound and may serve as a starting point for phasing experiments.[1]

  • Preparation of Soaking Solution: Prepare a solution of this compound in the mother liquor from the crystallization drop. A ten-molar excess of the compound with respect to the protein concentration in the crystal can be used as a starting point.[1]

  • Soaking: Add the this compound solution to the drop containing the native protein crystals.[1]

  • Incubation: Incubate the crystallization plate for 24 hours at room temperature.[1]

  • Data Collection Preparation: The crystals can then be harvested, cryo-protected if necessary, and flash-cooled for data collection.[1]

Mandatory Visualization

Experimental Workflow for Heavy-Atom Phasing by Soaking

experimental_workflow start Native Protein Crystal soaking Soak Crystal start->soaking prepare_soak Prepare Heavy-Atom Soaking Solution prepare_soak->soaking back_soak Back-Soak (Optional) soaking->back_soak cryo Cryo-protect and Flash-cool soaking->cryo Directly if no back-soak back_soak->cryo data_collection X-ray Data Collection cryo->data_collection phasing Phase Determination (SIR/MIR/SAD/MAD) data_collection->phasing structure Protein Structure phasing->structure

Caption: A generalized workflow for preparing heavy-atom derivative crystals by soaking for X-ray crystallographic phasing.

Logical Relationship of Phasing Methods

phasing_methods phase_problem The Phase Problem exp_phasing Experimental Phasing phase_problem->exp_phasing heavy_atom Heavy-Atom Methods exp_phasing->heavy_atom isomorphous Isomorphous Replacement (SIR/MIR) heavy_atom->isomorphous anomalous Anomalous Dispersion (SAD/MAD) heavy_atom->anomalous siras SIRAS/MIRAS isomorphous->siras anomalous->siras

Caption: A diagram illustrating the relationship between different heavy-atom based experimental phasing techniques.

Conclusion

This compound, with its two iodine atoms, presents a potential tool for heavy-atom phasing in protein crystallography. Its documented use in characterizing ligand binding sites confirms its ability to interact with proteins in a crystallographically ordered manner. However, a comprehensive, comparative dataset quantifying its effectiveness as a general phasing agent against other heavy-atom derivatives is currently lacking in the scientific literature. Researchers interested in using this compound for de novo structure determination are encouraged to perform initial screening experiments to assess its binding and phasing power for their specific protein of interest. The protocols and comparative information provided in this guide serve as a foundational resource for such investigations.

References

A Comparative Guide to the Validation of Analytical Assays for 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 3,5-diiodosalicylic acid. Due to the limited availability of direct validation data for this compound, this document synthesizes information from validated methods for the closely related compound, salicylic (B10762653) acid, and its derivatives. This guide is intended to assist researchers in selecting and developing appropriate analytical assays. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance data for HPLC, LC-MS/MS, and UV-Vis Spectrophotometric methods for salicylic acid and its derivatives. This data can serve as a benchmark for the expected performance of similar assays for this compound.

Table 1: Comparison of HPLC Methods for Salicylic Acid and its Derivatives

Validation ParameterHPLC Method 1 (Salicylic Acid)HPLC Method 2 (Acetylsalicylic Acid & Salicylic Acid)HPLC Method 3 (Methyl Salicylate)
Linearity Range 5 - 30 µg/mL[1]1 - 100 ng/mL (ASA), 80 - 5000 ng/mL (SA)25 - 175 µg/mL
Correlation Coefficient (r²) 0.999[1]> 0.990.9999
Accuracy (% Recovery) 98.40% - 101.2%[2]Not Specified99.78% - 100.0%
Precision (% RSD) < 2.0%[2]< 15%Intra-day: < 0.14%, Inter-day: < 0.23%
Limit of Detection (LOD) 1.52 µg/mL[2]Not SpecifiedNot Specified
Limit of Quantitation (LOQ) 4.61 µg/mL[2]1 ng/mL (ASA), 80 ng/mL (SA)Not Specified

Table 2: Comparison of LC-MS/MS and Spectrophotometric Methods for Salicylic Acid

Validation ParameterLC-MS/MS Method (Salicylic Acid)UV-Vis Spectrophotometric Method (Salicylic Acid)
Linearity Range 0.05 - 2.0 mg/kg[3]5 - 60 µg/mL[4]
Correlation Coefficient (r²) 0.9911 - 0.9936[3]0.9999[2]
Accuracy (% Recovery) 98.3% - 101%[3]98.40% - 101.2%[2]
Precision (% RSD) Not SpecifiedLow RSD values reported[2]
Limit of Detection (LOD) 0.02 mg/kg[3]1.52 µg/mL[4]
Limit of Quantitation (LOQ) 0.05 mg/kg[3]4.60 µg/mL[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for salicylic acid and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a validated method for the determination of salicylic acid in pharmaceutical dosage forms.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Kromasil 60-5CN (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of 1.0 mL of trifluoroacetic acid in 1000 mL purified water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B) in a ratio of 70:30 (v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 230 nm.[5]

  • Sample Preparation: A standard stock solution is prepared by dissolving the analyte in the mobile phase to a known concentration. Calibration standards are prepared by serial dilution of the stock solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the determination of salicylic acid in feed.[3]

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: A C18 reversed-phase analytical column (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 μm).[3]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[3]

  • Flow Rate: 350 µL/min.[3]

  • Injection Volume: 2 µL.[3]

  • Mass Spectrometer Settings: Operated in the negative electrospray ionization mode with selected reaction monitoring (SRM).[3] The specific ion transitions would need to be optimized for this compound.

  • Sample Preparation: Extraction of the analyte from the sample matrix using a suitable solvent (e.g., 0.1% hydrochloric acid in methanol), followed by evaporation and reconstitution in the mobile phase.[3]

UV-Vis Spectrophotometry

This protocol is based on a validated method for the determination of salicylic acid.[4]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagents: A suitable solvent for dissolving this compound (e.g., methanol).

  • Procedure:

    • Prepare a standard stock solution of this compound in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax), which would need to be determined for this compound. For salicylic acid, the λmax is reported to be around 301.2 nm.[4]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at the same wavelength.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical assay validation.

Analytical_Assay_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol specificity Specificity / Selectivity prepare_protocol->specificity linearity Linearity & Range prepare_protocol->linearity accuracy Accuracy prepare_protocol->accuracy precision Precision (Repeatability & Intermediate) prepare_protocol->precision lod_loq LOD & LOQ prepare_protocol->lod_loq robustness Robustness prepare_protocol->robustness data_analysis Data Analysis & Statistics specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: General workflow for analytical assay validation.

Signaling_Pathway_Placeholder Placeholder: Signaling Pathway Example Ligand Ligand (e.g., this compound) Receptor Receptor Ligand->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Effector_Protein Effector Protein Signaling_Cascade->Effector_Protein Modulation Cellular_Response Cellular Response Effector_Protein->Cellular_Response Execution

Caption: Example of a signaling pathway diagram.

References

A Comparative Analysis of the Biological Activities of 3,5-Diiodosalicylic Acid and 5-Iodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of 3,5-diiodosalicylic acid and 5-iodosalicylic acid, focusing on their antioxidant, anticancer, and potential anti-inflammatory and antimicrobial properties. The information is supported by experimental data to aid in research and development decisions.

Core Biological Activities: An Overview

This compound and 5-iodosalicylic acid are halogenated derivatives of salicylic (B10762653) acid. The number and position of iodine atoms on the salicylic acid backbone significantly influence their biological profiles. This compound is known as a metabolite of aspirin (B1665792) and an agonist of the G protein-coupled receptor 35 (GPR35), suggesting its involvement in inflammatory and metabolic signaling pathways.[1] 5-iodosalicylic acid serves as a versatile building block in the synthesis of pharmaceutical compounds with anti-inflammatory, antibacterial, and antifungal properties.

A key comparative study investigating lettuce biofortified with these compounds revealed distinct effects on antioxidant and pro-oxidant activities.[2][3][4] This guide will delve into the specifics of these findings and other reported biological activities.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data comparing the biological activities of this compound and 5-iodosalicylic acid. The data is primarily derived from a study on lettuce biofortified with these compounds, which was then used to treat human gastrointestinal cancer cell lines.[2][5]

Table 1: Comparison of Antioxidant Activity

Antioxidant AssayThis compound (in biofortified lettuce)5-Iodosalicylic Acid (in biofortified lettuce)Reference
DPPH (mmol Trolox / g f.w.) Statistically significant increase in antioxidant potentialNo statistically significant effect[2][5]
ABTS (mmol Trolox / g f.w.) Highest antioxidant activity among treatmentsLess effective than this compound[2][5]
FRAP (mmol Fe²⁺ / g f.w.) Statistically significant increase of antioxidant potentialLess effective than this compound[2][5]

Table 2: Comparison of Pro-oxidant Activity in Cancer Cells

Cell LineParameterThis compound5-Iodosalicylic AcidReference
AGS (Gastric Cancer) % of cells with ROS activity (synthetic compound)27.93%19.48%[2]
HT-29 (Colon Cancer) % of cells with ROS activity (synthetic compound)48.68%62.19%[2]
AGS (Gastric Cancer) % of cells with ROS activity (biofortified lettuce)29.1%Lower than this compound[2]
HT-29 (Colon Cancer) % of cells with ROS activity (biofortified lettuce)50.65%55.69%[2]

Signaling Pathways and Mechanisms of Action

This compound: A GPR35 Agonist

A significant aspect of the biological activity of this compound is its role as an agonist for the G protein-coupled receptor 35 (GPR35). GPR35 is implicated in various physiological and pathological processes, including inflammation and metabolic regulation. The activation of GPR35 by this compound can trigger multiple downstream signaling cascades.

GPR35_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effectors This compound This compound GPR35 GPR35 This compound->GPR35 Agonist Binding G_alpha_i_o G_alpha_i_o GPR35->G_alpha_i_o Activation G_alpha_12_13 G_alpha_12_13 GPR35->G_alpha_12_13 Activation beta_arrestin beta_arrestin GPR35->beta_arrestin Recruitment MAPK_pathway MAPK_pathway G_alpha_i_o->MAPK_pathway Modulation Ca_mobilization Ca_mobilization G_alpha_12_13->Ca_mobilization Induction NF_kB_pathway NF_kB_pathway beta_arrestin->NF_kB_pathway Modulation

GPR35 Signaling Pathway Activated by this compound.
5-Iodosalicylic Acid

The precise signaling pathways modulated by 5-iodosalicylic acid are less defined in the literature. Its biological activities are primarily attributed to its role as a precursor in the synthesis of more complex molecules with established anti-inflammatory, antibacterial, and antifungal mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antioxidant Activity Assays

The antioxidant capacity of lettuce extracts biofortified with this compound and 5-iodosalicylic acid was determined using DPPH, ABTS, and FRAP assays.[2][5]

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a methanolic solution of DPPH.

    • Mix the sample extract with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of DPPH scavenging activity is calculated, and the results are expressed as Trolox equivalents.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Generate the ABTS•+ radical cation by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.

    • Add the sample extract to the ABTS•+ solution.

    • After a set incubation time, measure the absorbance at 734 nm.

    • The antioxidant capacity is expressed as Trolox equivalents.

3. FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Principle: This method measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

  • Protocol:

    • Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer.

    • Add the sample extract to the FRAP reagent.

    • Incubate the mixture at 37°C.

    • Measure the absorbance at 593 nm.

    • The antioxidant power is expressed as Fe²⁺ equivalents.

Antioxidant_Assay_Workflow cluster_sample Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis Sample Biofortified Lettuce Extract DPPH DPPH Assay Sample->DPPH ABTS ABTS Assay Sample->ABTS FRAP FRAP Assay Sample->FRAP Spectrophotometer Spectrophotometric Reading DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer Data_Analysis Calculation of Antioxidant Capacity Spectrophotometer->Data_Analysis

General workflow for antioxidant activity assays.
Cell-Based Assays

1. Reactive Oxygen Species (ROS) Production in Cancer Cells:

  • Principle: The intracellular production of ROS is measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Seed human gastrointestinal cancer cells (e.g., AGS and HT-29) in appropriate culture plates.

    • Treat the cells with extracts from biofortified lettuce or synthetic this compound and 5-iodosalicylic acid for a specified duration.

    • Load the cells with DCFH-DA.

    • After incubation, wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader.

2. GPR35 Activation Assays:

  • Principle: GPR35 activation can be assessed by measuring downstream signaling events such as β-arrestin recruitment or intracellular calcium mobilization.

  • β-Arrestin Recruitment Assay (e.g., PathHunter™ Assay):

    • Use a cell line co-expressing GPR35 fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

    • Treat the cells with the test compound (e.g., this compound).

    • Agonist binding induces the recruitment of β-arrestin to GPR35, leading to the complementation of the β-galactosidase fragments and the formation of a functional enzyme.

    • Add a substrate that produces a chemiluminescent signal upon cleavage by β-galactosidase.

    • Measure the luminescence to quantify receptor activation.

  • Calcium Mobilization Assay:

    • Use a cell line expressing GPR35 and co-transfected with a promiscuous Gα protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulate the cells with the test compound.

    • Measure the transient increase in intracellular calcium concentration using a fluorescence plate reader.

Conclusion

The available data indicates that this compound and 5-iodosalicylic acid possess distinct biological activity profiles. This compound appears to be a more potent inducer of antioxidant activity in the tested plant-based system and exhibits significant pro-oxidant effects in cancer cells, potentially through its interaction with the GPR35 signaling pathway. 5-iodosalicylic acid also demonstrates pro-oxidant activity in cancer cells and serves as a valuable scaffold for the development of various therapeutic agents. Further research is warranted to directly compare their anti-inflammatory and antimicrobial activities using standardized assays to provide a more complete understanding of their therapeutic potential. This guide provides a foundational comparison to inform future investigations and drug development efforts.

References

A Comparative Guide to Reagents for Glycoprotein Extraction: Beyond 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of glycoproteins, their effective extraction and solubilization from cellular membranes is a critical first step. Historically, the lithium salt of 3,5-diiodosalicylic acid (LIS) has been a notable reagent for this purpose. However, a range of alternative reagents, primarily chaotropic agents and reducing agents, are also widely employed. This guide provides a comparative overview of these reagents, focusing on their mechanisms, applications, and associated experimental protocols.

At a Glance: Comparison of Glycoprotein (B1211001) Solubilization Reagents

ReagentClassPrimary MechanismKey ApplicationsAdvantagesLimitations
Lithium 3,5-Diiodosalicylate (LIS) Chaotropic Salt / Detergent-likeDisrupts membrane structure and solubilizes glycoproteins.Extraction of membrane-bound glycoproteins, particularly from erythrocytes.Effective for certain cell types; provides a water-soluble extract.[1][2]Can be harsh and may denature some proteins; limited comparative data available.
Guanidinium (B1211019) Chloride (GdmCl) Chaotropic AgentDenatures proteins by disrupting hydrogen bonds and hydrophobic interactions.[3][4]Solubilization of proteins from inclusion bodies and complex mixtures; protein denaturation studies.[5][6]Potent denaturant; effective for highly aggregated proteins.[5]Strongly denaturing, often requiring a subsequent refolding step; ionic nature can interfere with some downstream applications like ion-exchange chromatography.[5]
Dithiothreitol (DTT) Reducing AgentReduces disulfide bonds between and within proteins, facilitating unfolding and solubilization.[7][8]Used in conjunction with chaotropes or detergents to fully denature proteins for electrophoresis (SDS-PAGE); preservation of sulfhydryl groups.[9]Strong reducing agent; effective at low concentrations.[10]Less effective on buried disulfide bonds without a denaturant; can interfere with certain labeling and cross-linking chemistries.[8]

Delving Deeper: Mechanisms of Action

The effective solubilization of glycoproteins hinges on the disruption of the forces that maintain their structure and association with the cell membrane. Each class of reagent achieves this through a distinct mechanism.

Lithium 3,5-Diiodosalicylate: A Dual-Action Agent

While the precise mechanism of LIS is not extensively detailed in recent literature, it is understood to function as a chaotropic agent with detergent-like properties. It is particularly effective in partitioning membrane components, allowing for the selective extraction of glycoproteins in a water-soluble form.[1][2] This is achieved by disrupting the lipid bilayer and the non-covalent interactions between proteins and lipids, and between different protein subunits.

Guanidinium Chloride: A Potent Denaturant

Guanidinium chloride is a powerful chaotropic agent that disrupts the intricate network of hydrogen bonds within a protein and between the protein and surrounding water molecules.[3][4] Recent studies suggest a two-stage mechanism for its action[11]:

  • Binding: GdmCl initially binds to the protein surface.

  • Unfolding: This binding event facilitates the disruption of the protein's tertiary and secondary structures, leading to unfolding and increased solubility.

Dithiothreitol: The Disulfide Bond Breaker

Many glycoproteins, especially those with complex folded structures, are stabilized by intramolecular and intermolecular disulfide bonds between cysteine residues. DTT, a strong reducing agent, effectively breaks these bonds through a two-step thiol-disulfide exchange reaction.[7][8] This reduction is crucial for the complete unfolding of the protein, especially when used in conjunction with a chaotropic agent like guanidinium chloride.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the use of these reagents. Optimization may be required depending on the specific glycoprotein and cell type.

Protocol 1: Glycoprotein Extraction from Erythrocyte Membranes using LIS

This protocol is adapted from methods used for the isolation of glycophorins from red blood cell ghosts.[12]

Materials:

  • Erythrocyte ghosts (prepared by hypotonic lysis)

  • LIS solution: 0.3 M Lithium 3,5-diiodosalicylate in 50 mM Tris-HCl, pH 7.5

  • Phenol (B47542): 50% (w/v) in water

  • Dialysis tubing

  • Centrifuge

Procedure:

  • Resuspend the erythrocyte ghosts in the LIS solution.

  • Incubate the suspension with gentle stirring at room temperature for 15-30 minutes.

  • Add an equal volume of 50% phenol and continue stirring for another 15 minutes.

  • Centrifuge the mixture to separate the phases. The aqueous phase, containing the glycoproteins, will be the top layer.

  • Carefully collect the aqueous phase and dialyze it extensively against distilled water or a buffer of choice at 4°C to remove LIS and phenol.

  • The dialyzed solution contains the extracted glycoproteins and can be further purified by methods such as gel filtration or ion-exchange chromatography.

Protocol 2: Protein Solubilization using Guanidinium Chloride and DTT

This protocol is a general procedure for solubilizing proteins from complex mixtures or inclusion bodies.[13][14]

Materials:

  • Cell pellet or inclusion body preparation

  • Solubilization buffer: 6 M Guanidinium Chloride, 50 mM Tris-HCl, pH 8.0, 25 mM DTT

  • Centrifuge

Procedure:

  • Resuspend the cell pellet or inclusion bodies in the solubilization buffer. The volume will depend on the amount of starting material.

  • Incubate the suspension at room temperature or 37°C for 1-2 hours with occasional gentle mixing to ensure complete solubilization.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining insoluble debris.

  • The supernatant contains the solubilized proteins.

  • For many downstream applications, the guanidinium chloride and DTT will need to be removed, typically through dialysis or buffer exchange chromatography. If the protein needs to be refolded, a gradual removal of the denaturant is often required.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the experimental workflows and the underlying mechanisms.

Glycoprotein_Extraction_LIS cluster_start Starting Material cluster_process Extraction Process cluster_end Final Product Erythrocyte_Ghosts Erythrocyte Ghosts LIS_Addition Add LIS Solution Erythrocyte_Ghosts->LIS_Addition Phenol_Addition Add Phenol LIS_Addition->Phenol_Addition Centrifugation Centrifugation Phenol_Addition->Centrifugation Aqueous_Phase Collect Aqueous Phase Centrifugation->Aqueous_Phase Dialysis Dialysis Aqueous_Phase->Dialysis Glycoproteins Solubilized Glycoproteins Dialysis->Glycoproteins Protein_Solubilization_GdmCl_DTT cluster_start Starting Material cluster_process Solubilization Process cluster_end Final Product Cell_Pellet Cell Pellet / Inclusion Bodies Buffer_Addition Add GdmCl/DTT Buffer Cell_Pellet->Buffer_Addition Incubation Incubation Buffer_Addition->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Solubilized_Proteins Solubilized Proteins Supernatant->Solubilized_Proteins Reagent_Mechanisms cluster_reagents Reagents cluster_targets Molecular Targets & Effects cluster_outcome Outcome LIS LIS Membrane Membrane Disruption LIS->Membrane GdmCl GdmCl H_Bonds Hydrogen Bond Disruption GdmCl->H_Bonds Hydrophobic Hydrophobic Interaction Disruption GdmCl->Hydrophobic DTT DTT Disulfide Disulfide Bond Reduction DTT->Disulfide Solubilization Protein Solubilization & Unfolding Membrane->Solubilization H_Bonds->Solubilization Hydrophobic->Solubilization Disulfide->Solubilization

References

Efficacy of different 3,5-diiodosalicylic acid synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 3,5-Diiodosalicylic acid, a crucial building block for various pharmaceuticals and biochemical reagents, can be synthesized through several methods, each presenting a unique profile of efficacy, cost, and environmental impact. This guide provides an objective comparison of common synthesis routes, supported by experimental data, to inform the selection of the most suitable method for your research and development needs.

Performance Comparison of Synthesis Methods

The choice of a synthetic route for this compound can significantly impact yield, purity, and overall process efficiency. The following table summarizes the quantitative data from various established methods.

Method Iodinating Agent Solvent/Catalyst Reaction Time Temperature Yield (%) Purity (%) Key Advantages Key Disadvantages
1. Iodine Monochloride Iodine Monochloride (ICl)Glacial Acetic Acid~40 minutes80°C91-92Not specifiedHigh yield, relatively short reaction time.Use of corrosive glacial acetic acid and expensive iodine monochloride.
2. Iodide, Ferrate, & Protonic Acid NaI or I₂Water or Ethanol (B145695) / Sodium or Potassium Ferrate & Protonic Acid1-20 hours20-150°C93-98.597.3-98.1 (HPLC)High yield and purity, lower cost reagents, environmentally friendlier options.Can have longer reaction times depending on the specific conditions.
3. Elemental Iodine in Ethanol Elemental Iodine (I₂)Ethanol / H₂O₂~4 hoursReflux (~83°C)up to 98.5 (conversion rate)>99.5 (HPLC)High purity and conversion rate, avoids harsh acids as primary solvents.Requires careful control of hydrogen peroxide addition.
4. Catalytic Aqueous Synthesis Iodine Monochloride (ICl)Water / Lewis Acid Catalyst (e.g., AlCl₃, H₂SO₄)Not specified70°C95.6-97.6Not specifiedAvoids organic solvents, high yield.Still utilizes the expensive and reactive iodine monochloride.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published literature and patents.

Method 1: Iodination using Iodine Monochloride in Acetic Acid

This classical method provides high yields and is well-documented.

Procedure:

  • Salicylic (B10762653) acid (0.18 mol) is dissolved in 225 mL of glacial acetic acid in a 2 L beaker equipped with a mechanical stirrer.

  • A solution of iodine monochloride (0.38 mol) in 165 mL of glacial acetic acid is added with stirring.

  • 725 mL of water is then added, which should precipitate the product.

  • The mixture is gradually heated to 80°C and maintained at this temperature for 20 minutes, with the total heating time being approximately 40 minutes.

  • After cooling to room temperature, the precipitate is filtered using a Büchner funnel and washed sequentially with acetic acid and water.

  • The crude product is then recrystallized from an acetone-water mixture to yield pure this compound.[1]

Method 2: Iodination using Iodide, Ferrate, and Protonic Acid

This method offers a more modern, cost-effective, and environmentally conscious alternative.

Procedure:

  • In a three-necked flask, salicylic acid (0.1 mol), sodium iodide (0.21 mol), and sodium ferrate (0.1 mol) are added to 41.4 mL of water.

  • The mixture is stirred and heated to the desired reaction temperature (e.g., 20°C).

  • Concentrated hydrochloric acid (0.1 mol) is added dropwise.

  • The reaction is monitored by TLC until completion (e.g., 2 hours).

  • Upon cooling to room temperature, 200 mL of water is slowly added to precipitate the product.

  • The precipitate is filtered, washed with water until neutral, and then dissolved in warm acetone (B3395972).

  • After filtering the acetone solution, water is added to the filtrate, along with sodium metabisulfite (B1197395) to decolorize, and the purified product is precipitated, filtered, washed with water, and dried.[2]

Method 3: Iodination using Elemental Iodine in Ethanol

This patented method emphasizes high purity of the final product.

Procedure:

  • In a suitable reaction vessel, salicylic acid is dissolved in an ethanol solution.

  • Elemental iodine is introduced as the iodinating agent.

  • The reaction is carried out to synthesize the crude this compound.

  • The crude product is then purified using an alkalized acid precipitation method.

  • The purified product undergoes segmented heat preservation, crystallization, centrifugation, and baking to obtain the final high-purity product.[3]

Method 4: Catalytic Iodination in Aqueous Solvent

This approach avoids the use of organic solvents, presenting a greener alternative.

Procedure:

  • In a four-necked flask, salicylic acid (0.1 mol) and a catalytic amount of aluminum chloride hexahydrate (0.002 mol) are added to 308 g of water.

  • The mixture is heated to 70°C.

  • Iodine monochloride is then added to initiate the reaction.

  • The reaction proceeds in the aqueous medium.

  • After the reaction is complete, the product is isolated by filtration and washed to yield this compound.[4]

Visualizing the Synthesis and Biological Context

To better understand the workflow of these synthetic methods and the potential biological relevance of this compound, the following diagrams are provided.

Synthesis_Comparison_Workflow cluster_start Starting Material cluster_methods Synthesis Methods cluster_purification Purification cluster_product Final Product Salicylic_Acid Salicylic Acid Method1 Method 1: ICl in Acetic Acid Salicylic_Acid->Method1 Method2 Method 2: Iodide, Ferrate, Acid Salicylic_Acid->Method2 Method3 Method 3: I₂ in Ethanol Salicylic_Acid->Method3 Method4 Method 4: Aqueous Catalysis Salicylic_Acid->Method4 Purification Recrystallization/ Precipitation Method1->Purification Method2->Purification Method3->Purification Method4->Purification Final_Product This compound Purification->Final_Product

Caption: Comparative workflow of this compound synthesis methods.

While the primary use of this compound is as a synthetic intermediate, it has been investigated for its biological activity, including its interaction with transthyretin. Additionally, related salicylic acid derivatives are known to interact with G-protein coupled receptors like GPR35. The following diagram illustrates a generalized signaling pathway for GPR35, which could be a potential target for this compound or its derivatives.

GPR35_Signaling_Pathway Ligand Ligand (e.g., 3,5-Diiodosalicylic Acid Derivative) GPR35 GPR35 Ligand->GPR35 Binds G_Protein G-protein (Gαi/o, Gα12/13) GPR35->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Alters Downstream Downstream Signaling Cascades Second_Messenger->Downstream Response Cellular Response (e.g., Anti-inflammatory effects) Downstream->Response

Caption: Generalized GPR35 signaling pathway.

References

Comparative Guide to Cross-Reactivity Studies of 3,5-Diiodosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount for accurate bioassay results and effective drug design. This guide provides an objective comparison of 3,5-diiodosalicylic acid's cross-reactivity with structurally related compounds, supported by experimental data.

Executive Summary

This compound (3,5-DISA) is a halogenated derivative of salicylic (B10762653) acid. Its structure, featuring two iodine atoms on the benzene (B151609) ring, gives it unique properties that influence its binding to various biological targets. This guide explores the cross-reactivity of 3,5-DISA in the context of binding to the thyroid hormone transport protein, transthyretin (TTR), and its potential cross-reactivity in immunoassays for salicylic acid and thyroid hormones.

Quantitative Cross-Reactivity Data

The following table summarizes the available quantitative data on the binding affinity of this compound and related compounds to human transthyretin.

Table 1: Comparative Binding Affinities to Human Transthyretin (TTR)

CompoundIC50 (µM) for T4 DisplacementRelative Binding Affinity vs. Salicylic Acid
This compound ~5 ~20x higher
5-Iodosalicylic Acid~20~5x higher
Salicylic Acid~1001x (Reference)
Thyroxine (T4)~0.1~1000x higher

Data is approximated from a study that demonstrated the iodination of salicylic acid improves its binding to transthyretin. The study reported relative binding affinities, and the IC50 values are estimated based on these reports for comparative purposes.

Cross-Reactivity in Immunoassays

Direct quantitative data on the cross-reactivity of this compound in commercial immunoassays for salicylic acid or thyroid hormones is limited in the reviewed literature. However, based on studies of other substituted salicylates, some level of cross-reactivity can be anticipated. For instance, substitutions at the 5-position of the salicylic acid molecule have been shown to significantly enhance cross-reactivity in some fluorescence polarization immunoassays (FPIA) for salicylates[1]. Given that 3,5-DISA has a substitution at this position, it is plausible that it would exhibit cross-reactivity in such assays.

Similarly, due to its structural similarity to thyroid hormones, particularly the presence of iodine atoms on a phenolic ring, 3,5-DISA could potentially cross-react in immunoassays for thyroxine (T4) and triiodothyronine (T3). Studies have shown that various drugs and metabolites can interfere with these immunoassays[2][3]. Without direct experimental data, confirmatory analysis using a more specific method, such as chromatography, is recommended if the presence of 3,5-DISA is suspected in samples being analyzed for salicylates or thyroid hormones.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust experimental design. Below are detailed methodologies for key experiments relevant to the study of this compound's binding characteristics.

Competitive Binding Assay for Transthyretin (TTR)

This protocol outlines a competitive binding assay to determine the relative affinity of test compounds for transthyretin by measuring the displacement of a fluorescently labeled thyroxine (T4) probe.

Materials:

  • Human Transthyretin (TTR)

  • Fluorescently-labeled Thyroxine (e.g., FITC-T4)

  • Assay Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 7.6)

  • This compound and other test compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dissolve TTR, FITC-T4, and test compounds in the assay buffer to their desired stock concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations (or assay buffer for control wells), and 25 µL of FITC-T4 solution.

  • Initiate Reaction: Add 100 µL of TTR solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the percentage of inhibition of FITC-T4 binding for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Thyroid Hormone Receptors

This protocol describes a competitive radioligand binding assay to assess the affinity of test compounds for thyroid hormone receptors (TRs).

Materials:

  • Thyroid Hormone Receptor preparation (e.g., purified TRβ)

  • Radiolabeled T3 (e.g., [¹²⁵I]T3)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT)

  • Unlabeled T3 and test compounds

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare Dilutions: Prepare serial dilutions of unlabeled T3 and test compounds in the assay buffer.

  • Assay Setup: In microcentrifuge tubes, add the assay buffer, a fixed concentration of [¹²⁵I]T3, and either the unlabeled T3 (for standard curve and non-specific binding) or the test compound.

  • Initiate Reaction: Add the thyroid hormone receptor preparation to each tube.

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compounds from a competitive binding curve.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - TTR - Fluorescent Probe - Test Compounds add_reagents Add Buffer, Test Compound, and Fluorescent Probe to wells prep_reagents->add_reagents prep_plate Prepare 96-well plate prep_plate->add_reagents add_ttr Add TTR to initiate reaction add_reagents->add_ttr incubate Incubate at RT for 1 hr add_ttr->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Calculate % Inhibition and determine IC50 measure_fp->analyze_data

Caption: Workflow for a competitive fluorescence polarization binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep_radio Preparation cluster_binding Binding Reaction cluster_separation_detection Separation & Detection cluster_analysis_radio Analysis prep_reagents_radio Prepare Reagents: - TR Protein - Radioligand ([¹²⁵I]T3) - Test Compounds mix_reagents Combine TR, Radioligand, and Test Compound prep_reagents_radio->mix_reagents incubate_radio Incubate at 4°C (18-24h) mix_reagents->incubate_radio filter_wash Filter and Wash to separate bound from free ligand incubate_radio->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze_data_radio Calculate Specific Binding and determine IC50 scintillation->analyze_data_radio

Caption: Workflow for a radioligand binding assay.

Conclusion

The available data indicates that this compound exhibits a significantly higher binding affinity for transthyretin compared to salicylic acid, highlighting the influence of iodination on molecular interactions. While quantitative data on its cross-reactivity in common immunoassays is scarce, its structural features suggest a potential for interference. Researchers should exercise caution and consider validation studies or alternative analytical methods when measuring salicylates or thyroid hormones in the presence of this compound. The provided experimental protocols offer a foundation for conducting such comparative cross-reactivity studies.

References

Benchmarking 3,5-Diiodosalicylic Acid: A Comparative Performance Guide for GPR35 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of GPR35 agonists, with a focus on benchmarking the anticipated activities of 3,5-diiodosalicylic acid against established ligands. G protein-coupled receptor 35 (GPR35) has emerged as a significant therapeutic target in inflammatory diseases, metabolic disorders, and cancer. A thorough understanding of agonist performance is crucial for advancing drug discovery efforts targeting this receptor.

While direct experimental data on this compound as a GPR35 agonist is not extensively available in the current literature, this guide synthesizes information on well-characterized agonists and the structure-activity relationships (SAR) of salicylic (B10762653) acid derivatives to provide a predictive benchmark. The primary signaling pathways activated by GPR35 are through Gαi/o, Gα13, and β-arrestin recruitment, each leading to distinct cellular responses.[1][2][3]

Quantitative Performance Comparison of GPR35 Agonists

The following table summarizes the potency (EC50) and, where available, efficacy (Emax) of several known GPR35 agonists across different signaling pathways. This data is compiled from various studies and serves as a reference for comparison. It is important to note that experimental conditions can vary between studies, affecting absolute values.

CompoundAssay TypeSpeciesPotency (EC50/pEC50)Efficacy (Emax)
Zaprinast (B1683544) β-Arrestin RecruitmentHuman~5.4 - 5.76 (pEC50)Full agonist
β-Arrestin RecruitmentRat~7.1 (pEC50)Full agonist
Calcium MobilizationHumanMicromolar range-
Kynurenic Acid β-Arrestin RecruitmentHuman~3.9 (pEC50)Partial agonist
Calcium MobilizationHumanMicromolar range-
[35S]GTPγS BindingHumanMicromolar range-
Pamoic Acid β-Arrestin RecruitmentHumanPotent (nanomolar range)Partial agonist
β-Arrestin RecruitmentRat/MouseLow potencyLow efficacy
Lodoxamide Not specifiedHuman/Mouse/Rat76.0, 63.7, 77.8 nM (EC50)-
Compound 50 Dynamic Mass RedistributionHuman5.8 nM (EC50)Most potent agonist
This compound Not AvailableNot AvailableNot AvailableNot Available

Note on this compound: Based on the structure-activity relationship of salicylic acid derivatives, it is plausible that the di-iodo substitution at the 3 and 5 positions could modulate its activity at GPR35. Halogenation at these positions has been shown to enhance the biological activity of salicylic acid in other contexts.[4][5] However, without direct experimental evidence, its potency and efficacy as a GPR35 agonist remain speculative.

GPR35 Signaling Pathways

GPR35 activation by an agonist initiates a cascade of intracellular events through distinct signaling pathways. The two primary pathways are the G protein-dependent pathway, involving Gα subunits, and the G protein-independent pathway, mediated by β-arrestins.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent cluster_arrestin β-Arrestin-Dependent Agonist Agonist GPR35 GPR35 Agonist->GPR35 Binding G_alpha Gαi/o or Gα13 GPR35->G_alpha Activation Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruitment Effector Downstream Effectors (e.g., PLC, RhoGEF) G_alpha->Effector Modulation Internalization Receptor Internalization Beta_Arrestin->Internalization ERK_MAPK ERK/MAPK Signaling Beta_Arrestin->ERK_MAPK

GPR35 signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of GPR35 agonist performance. Below are protocols for key in vitro assays.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR35, a key event in receptor desensitization and G protein-independent signaling.

Principle: Agonist binding to GPR35 induces a conformational change, leading to its phosphorylation and subsequent binding of β-arrestin. This interaction can be quantified using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

Protocol Outline:

  • Cell Culture: HEK293 or CHO cells are co-transfected with constructs for GPR35 fused to a donor molecule (e.g., Renilla Luciferase) and β-arrestin fused to an acceptor molecule (e.g., YFP).

  • Cell Plating: Transfected cells are seeded into 96- or 384-well plates.

  • Compound Addition: A serial dilution of the test agonist (e.g., this compound) and reference agonists are added to the wells.

  • Incubation: The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C.

  • Signal Detection: The substrate for the donor molecule is added, and the light emission from both the donor and acceptor is measured using a plate reader.

  • Data Analysis: The ratio of acceptor to donor emission is calculated. Potency (EC50) and efficacy (Emax) are determined by fitting the dose-response data to a sigmoidal curve.

Calcium Mobilization Assay

This assay is used to assess GPR35 coupling to Gαq/11 or promiscuous Gα proteins that lead to an increase in intracellular calcium concentration.

Principle: Activation of the Gq pathway leads to the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected by a calcium-sensitive fluorescent dye.

Protocol Outline:

  • Cell Culture: Cells endogenously or recombinantly expressing GPR35 are cultured. To enhance the signal, cells can be co-transfected with a promiscuous G protein like Gα16 or a chimeric Gαqi.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. Test compounds are then automatically added.

  • Signal Detection: Changes in fluorescence intensity are monitored in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine EC50 and Emax values.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures G protein activation upon agonist binding to the receptor.

Principle: In the inactive state, G proteins are bound to GDP. Agonist-activated GPCRs act as guanine (B1146940) nucleotide exchange factors (GEFs), promoting the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to accumulate the activated G protein-receptor complex, which can then be quantified.

Protocol Outline:

  • Membrane Preparation: Membranes from cells expressing GPR35 are prepared and stored at -80°C.

  • Assay Setup: Membranes are incubated with the test agonist, GDP, and [³⁵S]GTPγS in an assay buffer.

  • Incubation: The reaction is incubated at 30°C for 30-60 minutes.

  • Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the membranes.

  • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS). Dose-response curves are generated to determine agonist potency and efficacy.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel GPR35 agonist.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_validation In Vitro / In Vivo Validation Primary_Assay High-Throughput Screen (e.g., β-Arrestin Assay) Dose_Response Dose-Response Curves (EC50/pEC50 Determination) Primary_Assay->Dose_Response Hit Identification Orthogonal_Assay Orthogonal Assays (Calcium, GTPγS) Dose_Response->Orthogonal_Assay Potency & Efficacy Biased_Agonism Biased Agonism Analysis Orthogonal_Assay->Biased_Agonism Pathway Selectivity Cell_Based Cell-Based Functional Assays (e.g., Migration, Cytokine Release) Biased_Agonism->Cell_Based Functional Relevance Animal_Models In Vivo Animal Models (e.g., IBD models) Cell_Based->Animal_Models Preclinical Validation

Workflow for GPR35 agonist characterization.

Conclusion

The landscape of GPR35 agonists is expanding, offering promising avenues for therapeutic intervention. While direct comparative data for this compound is needed, this guide provides a framework for its evaluation against known agonists like zaprinast and kynurenic acid. The provided experimental protocols and workflows offer a systematic approach for researchers to characterize novel GPR35 ligands and understand their potential for biased agonism, ultimately accelerating the development of new therapeutics targeting this important receptor.

References

Structural comparison of protein-ligand complexes with 3,5-diiodosalicylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of how 3,5-diiodosalicylic acid binds to critical protein targets, offering insights for drug development and molecular biology.

In the landscape of molecular interactions, the binding of small molecules to proteins is a cornerstone of biological function and therapeutic intervention. This guide provides a comparative structural analysis of protein complexes with this compound, a halogenated derivative of salicylic (B10762653) acid. We will explore its interactions with two major protein families: the transthyretins, crucial in the context of amyloid diseases, and serum albumins, the primary transporters in the circulatory system. This comparison is supported by quantitative binding data and detailed experimental methodologies.

Quantitative Comparison of Binding Affinities

The interaction of this compound with various proteins has been characterized using several biophysical techniques. The following table summarizes key binding affinity data, providing a quantitative basis for comparing these interactions.

ProteinLigandPDB IDMethodDissociation Constant (Kd)Reference
Human Transthyretin (TTR)This compound3B56X-ray CrystallographyNot explicitly stated, but higher affinity than salicylic acid is reported.[1]
Human Serum Albumin (HSA)This compoundNot specifiedCircular Dichroism0.023 mM[2]
Bovine Serum Albumin (BSA)This compound4JK4X-ray CrystallographyNot specified[3]
Ovine Serum Albumin (OSA)This compoundNot specifiedX-ray CrystallographyNot specified[4]
Caprine Serum Albumin (CSA)This compound5OSWX-ray CrystallographyNot specified[4][5]

Structural Insights from X-ray Crystallography

The crystal structures of this compound in complex with transthyretin and various serum albumins reveal the molecular basis of these interactions.

Transthyretin (TTR): A Target for Amyloidosis Therapy

Transthyretin is a homotetrameric protein found in plasma and cerebrospinal fluid, responsible for transporting thyroxine and retinol.[6][7] Its dissociation into monomers is a critical step in the formation of amyloid fibrils, which are associated with diseases like senile systemic amyloidosis and familial amyloidotic polyneuropathy.[1][8] Small molecules that bind to the thyroxine-binding sites in the central channel of TTR can stabilize the tetramer and inhibit amyloid fibril formation.[1][7]

The crystal structure of TTR in complex with this compound (PDB ID: 3B56) shows that the ligand binds within the thyroxine-binding pocket.[1] The iodine atoms of the ligand play a crucial role in this interaction, forming halogen bonds with the protein, which contributes to a higher binding affinity compared to unsubstituted salicylic acid.[1] This enhanced binding stabilizes the TTR tetramer, suggesting a mechanism for the inhibition of amyloidogenesis.

Serum Albumins: The Body's Transport System

Serum albumins are the most abundant proteins in the plasma and are responsible for the transport of a wide variety of molecules, including fatty acids, hormones, and drugs.[2][4] The binding of this compound to serum albumins from different species, including human, bovine, ovine, and caprine, has been structurally characterized.[3][4]

These studies reveal both similarities and differences in how various albumins accommodate the ligand. For instance, while ovine serum albumin (OSA) and caprine serum albumin (CSA) share 98% sequence similarity, CSA can bind six molecules of this compound, whereas OSA binds only two.[4] This difference in binding stoichiometry is accompanied by significant conformational changes in the proteins, including shifts in entire helices to alter the volume of the binding cavities.[4]

Experimental Protocols

The structural and quantitative data presented in this guide are derived from established biophysical techniques. Below are detailed methodologies for the key experiments cited.

X-ray Crystallography

  • Protein Expression and Purification: The target protein (e.g., TTR, serum albumin) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.

  • Crystallization: The purified protein is mixed with the ligand (this compound) in excess. Crystallization conditions (e.g., precipitant concentration, pH, temperature) are screened using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The protein-ligand complex structure is then built into this map and refined to yield a final atomic model.[1][3][4]

Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Solutions of the target protein (e.g., HSA) and this compound are prepared in a suitable buffer.

  • Titration: A fixed concentration of the protein is titrated with increasing concentrations of the ligand.

  • Data Acquisition: CD spectra are recorded at a specific wavelength (e.g., 320 nm for the induced CD signal of the achiral this compound upon binding to the chiral HSA).[2]

  • Data Analysis: The change in the CD signal is plotted against the ligand concentration. The resulting binding curve is then fitted to a suitable model (e.g., Hill equation) to determine the dissociation constant (Kd) and cooperativity of binding.[2]

Visualizing the Mechanism of Action

To illustrate the therapeutic potential of this compound, the following diagram depicts its role in inhibiting the amyloidogenic pathway of transthyretin.

TTR_Amyloid_Inhibition cluster_0 Normal Physiology cluster_1 Pathological Cascade (Amyloidosis) cluster_2 Therapeutic Intervention TTR_tetramer Stable TTR Tetramer TTR_monomer Unstable Monomers TTR_tetramer->TTR_monomer Dissociation Stabilized_TTR Stabilized TTR-Ligand Complex TTR_tetramer->Stabilized_TTR Oligomers Toxic Oligomers TTR_monomer->Oligomers Misfolding & Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Fibrillogenesis Ligand This compound Ligand->TTR_tetramer

Caption: Inhibition of Transthyretin Amyloid Fibril Formation by this compound.

This guide provides a foundational understanding of the structural interactions between this compound and key protein targets. The comparative data and methodologies presented herein are intended to support researchers and drug development professionals in the rational design of novel therapeutics and in furthering our understanding of molecular recognition.

References

A Comparative Analysis of Iodine Sources for Enhancing Plant Nutritional Value

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the efficacy of iodide, iodate (B108269), and organic iodine compounds in plant biofortification, supported by experimental data and detailed protocols.

The global challenge of iodine deficiency, a leading cause of preventable intellectual disabilities, has spurred research into novel strategies to increase iodine content in staple crops. Biofortification, the process of increasing the nutritional value of crops during cultivation, presents a promising and sustainable approach. This guide provides a comparative analysis of the most common iodine sources used for plant biofortification—iodide (I⁻), iodate (IO₃⁻), and various organic iodine compounds—to assist researchers in selecting the optimal source for their specific applications.

Performance Comparison of Iodine Sources

The choice of iodine source significantly impacts its uptake, translocation, and accumulation in plants, as well as the overall plant health and yield. The following table summarizes quantitative data from various studies, offering a comparative overview of their performance.

Iodine SourcePlant SpeciesApplication Method & DoseIodine Concentration in Edible Part (mg/kg DW)Effect on Plant Growth/YieldReference(s)
Potassium Iodide (KI) Lettuce (Lactuca sativa)Hydroponics: 20 µmol L⁻¹~150Increased biomass and mineral accumulation (N, P, Ca, Mg, Cu, Mn, Na). Higher doses (>15 µmol L⁻¹) showed antagonism for Fe and Zn.[1]
Lettuce (Lactuca sativa)Hydroponics: up to 129 µg L⁻¹Up to 5 times higher than iodateNo significant effect on biomass.[2]
Cabbage (Brassica oleracea)Foliar spray: 15 kg I ha⁻¹109.1-[3]
Cowpea (Vigna unguiculata)Foliar spray: 15 kg I ha⁻¹5854.2-[3]
Potato (Solanum tuberosum)Soil application: 2.0 kg I ha⁻¹Significant increaseNo negative effect on yield.[4]
Carrot (Daucus carota)Soil applicationLower accumulation than iodate-[5]
Potassium Iodate (KIO₃) Lettuce (Lactuca sativa)Hydroponics: up to 240 µMLower accumulation than iodideNo effect on biomass at doses up to 240 µM, whereas iodide showed toxicity at 80 µM.[6]
Cabbage (Brassica oleracea)Hydroponics: < 0.5 mg/L2-7 times less efficient than iodideIncreased biomass at concentrations < 0.5 mg/L.[2]
Carrot (Daucus carota)Soil application2.7 times more accumulation than iodide-[5]
Carrot (Daucus carota)Foliar spray: 500 mg L⁻¹Significantly increasedNo negative impact on yield or quality.[7]
Potato (Solanum tuberosum)Foliar spray: 2.0 kg I ha⁻¹Highest efficiency of biofortificationNo negative effect on yield.[4]
Organic Iodine (e.g., Iodosalicylates, Chitosan-Iodine) Lettuce (Lactuca sativa)Fertigation: 10 µM 5-iodosalicylic acid (5-ISA)Higher uptake and translocation than KIO₃-[8]
Lettuce (Lactuca sativa)Soil application: 25 mg I kg⁻¹ as Cs-KIO₃Lower accumulation than KIO₃ aloneIncreased biomass at 5 and 25 mg I kg⁻¹[9]
Spinach (Spinacia oleracea)Fertigation with KIO₃ + humic/fulvic acidsEnhanced iodine uptake compared to KIO₃ aloneNo significant influence on yield.[10]

Key Observations:

  • Iodide (I⁻) is generally absorbed more readily by plants, leading to higher iodine concentrations in tissues compared to iodate at the same application rate.[2][3] However, it can also be more phytotoxic at higher concentrations.[6]

  • Iodate (IO₃⁻) is often less toxic to plants than iodide, allowing for higher application rates without negatively impacting growth.[6] In some species, like carrots, iodate application has resulted in higher iodine accumulation than iodide.[5]

  • Organic iodine compounds, such as iodosalicylates, have shown high efficiency in uptake and translocation.[8] Chitosan-iodine complexes have been investigated as a controlled-release option to enhance bioavailability and reduce potential toxicity.[9]

Experimental Protocols

This section outlines a generalized methodology for a typical plant biofortification experiment, which can be adapted for different iodine sources, plant species, and growing systems.

Plant Material and Growth Conditions
  • Plant Species: Select a plant species of interest (e.g., lettuce, spinach, tomato, carrot).

  • Growth System:

    • Hydroponics: Utilize a nutrient film technique (NFT), deep water culture (DWC), or aeroponic system. Prepare a standard nutrient solution (e.g., Hoagland or Murashige and Skoog) and monitor pH and electrical conductivity (EC) regularly.

    • Soil: Use a well-characterized soil or a standardized potting mix. Analyze the baseline iodine content of the soil before starting the experiment.

  • Environmental Conditions: Maintain controlled environmental conditions in a greenhouse or growth chamber, including temperature, humidity, and photoperiod, to ensure reproducibility.

Preparation and Application of Iodine Solutions
  • Iodine Sources: Prepare stock solutions of the desired iodine compounds (e.g., potassium iodide, potassium iodate, or synthesized organic iodine compounds).

  • Application Methods:

    • Hydroponics: Add the iodine stock solution to the nutrient solution to achieve the target final concentrations.

    • Soil Application (Fertigation): Dissolve the iodine source in the irrigation water and apply to the soil at specified intervals.

    • Foliar Spray: Dissolve the iodine source in water, potentially with a surfactant to improve leaf adhesion and absorption, and spray evenly onto the plant foliage.

Experimental Design
  • Employ a completely randomized design or a randomized complete block design with multiple replicates for each treatment.

  • Include a control group that does not receive any iodine application.

  • Establish a range of iodine concentrations to determine the optimal dose for biofortification without inducing toxicity.

Data Collection and Analysis
  • Plant Growth Parameters: Regularly measure plant height, leaf number, and biomass (fresh and dry weight) throughout the experiment.

  • Yield and Quality Parameters: At harvest, assess the yield of the edible parts and any relevant quality parameters (e.g., fruit size, color, nutrient content).

  • Iodine Analysis:

    • Harvest plant tissues (roots, stems, leaves, fruits).

    • Wash the samples thoroughly with deionized water to remove any surface contamination.

    • Dry the samples in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder.

    • Digest the samples using a suitable method, such as alkaline digestion with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).

    • Determine the iodine concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the differences between treatments.

Visualizing Experimental and Molecular Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the underlying molecular mechanisms.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_data Data Collection & Analysis Plant_Selection Plant Species Selection Growth_System Growth System (Hydroponics/Soil) Plant_Selection->Growth_System Solution_Prep Preparation of Iodine Solutions Growth_System->Solution_Prep Iodine_Source Iodine Source Selection (I⁻, IO₃⁻, Organic) Iodine_Source->Solution_Prep Application Application (Hydroponics, Fertigation, Foliar) Solution_Prep->Application Growth_Monitoring Plant Growth Monitoring Application->Growth_Monitoring Harvest Harvest & Sample Preparation Growth_Monitoring->Harvest Iodine_Analysis Iodine Analysis (ICP-MS) Harvest->Iodine_Analysis Statistical_Analysis Statistical Analysis Iodine_Analysis->Statistical_Analysis

Caption: Experimental workflow for a typical iodine biofortification study.

Iodine_Uptake_Pathway cluster_soil Soil/Nutrient Solution cluster_root Plant Root cluster_shoot Shoot & Edible Parts Iodide Iodide (I⁻) Root_Uptake Root Uptake Iodide->Root_Uptake Iodate Iodate (IO₃⁻) Iodate_Reduction Iodate Reductase Iodate->Iodate_Reduction Org_I Organic Iodine Org_I->Root_Uptake Xylem_Loading Xylem Loading Root_Uptake->Xylem_Loading Iodate_Reduction->Root_Uptake to I⁻ Translocation Xylem Translocation Xylem_Loading->Translocation Accumulation Accumulation in Tissues Translocation->Accumulation Metabolism Metabolism & Gene Regulation Accumulation->Metabolism

Caption: Generalized pathway of iodine uptake and translocation in plants.

Molecular_Response cluster_cellular Cellular Response Iodine Iodine (I⁻ / IO₃⁻) ROS_Homeostasis ROS Homeostasis Iodine->ROS_Homeostasis Defense_Genes Defense-Related Gene Expression Iodine->Defense_Genes Photosynthesis_Genes Photosynthesis-Related Gene Expression Iodine->Photosynthesis_Genes Antioxidant_System Antioxidant System Activation (Peroxidases) ROS_Homeostasis->Antioxidant_System Antioxidant_System->Defense_Genes

Caption: Key molecular responses of plants to iodine application.

Conclusion

The selection of an appropriate iodine source is a critical determinant of the success of plant biofortification programs. While iodide often leads to higher iodine accumulation, its potential for phytotoxicity requires careful dose management. Iodate presents a less toxic alternative, which in some cases, can be more effective. Organic iodine compounds are an emerging area with the potential for enhanced uptake and reduced environmental impact. The experimental protocols and pathways outlined in this guide provide a framework for researchers to design and conduct robust studies to further elucidate the mechanisms of iodine biofortification and contribute to addressing global iodine deficiency.

References

Safety Operating Guide

Proper Disposal of 3,5-Diiodosalicylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,5-Diiodosalicylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated organic compound, this chemical requires specific handling procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][5]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][5]

  • Body Protection: A lab coat or a chemical-resistant suit should be worn to protect against skin exposure.[1][5]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[5][7]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4][6] Avoid creating dust when handling the solid material.[4][6]

Step-by-Step Disposal Procedure for this compound

This procedure outlines the steps for the safe disposal of small, laboratory-scale quantities of this compound waste.

  • Segregation: this compound is a halogenated organic compound due to the presence of iodine.[8] It is critical to segregate this waste from non-halogenated organic waste streams. Halogenated wastes are typically collected in specifically designated and clearly labeled containers.[8] Do not mix with incompatible materials such as strong oxidizing agents, bases, or metals.[1]

  • Waste Container: Use a designated, properly labeled, and sealable waste container for halogenated organic solids. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Collection of Solid Waste:

    • Carefully sweep up any solid this compound using appropriate tools to avoid generating dust.[7]

    • Place the solid waste directly into the designated halogenated waste container.

    • Ensure the container is kept closed when not in use.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as weighing paper, gloves, and disposable lab coats, should also be placed in the designated halogenated waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste in the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[7]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The recommended final disposal method for halogenated organic compounds is incineration in a regulated hazardous waste incinerator.[4][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6][9]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.

ParameterValue/InformationSource
CAS Number 133-91-5[1][3]
Molecular Formula C₇H₄I₂O₃[1][5]
Acute Oral Toxicity (LD50) 450 mg/kg (Mouse)[7]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation) - Category 4, Skin Irritation - Category 2, Eye Irritation - Category 2, Specific Target Organ Toxicity (Single Exposure) - Category 3[1][2][3][4][5]
Incompatible Materials Strong reducing agents, metals, metallic powder, strong oxidizers, strong bases[1]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, hydrogen iodide[1][3][4][6]
Recommended Disposal Method Incineration via a licensed hazardous waste disposal company[4][8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Place in Designated Halogenated Waste Container C->D E Include Contaminated Materials (e.g., gloves, paper) D->E F Securely Seal and Label Container E->F G Store in Satellite Accumulation Area F->G H Arrange for EHS/ Contractor Pickup G->H I Final Disposal: Incineration H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,5-Diiodosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 3,5-Diiodosalicylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards, including skin, eye, and respiratory irritation.[1][2][3][4] It is harmful if swallowed, in contact with skin, or inhaled.[1][2][5] Adherence to appropriate safety protocols is therefore critical.

The following table summarizes the recommended PPE for handling this compound:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[6][7]Protects against dust particles and potential splashes that can cause serious eye irritation.[1][2][4]
Hand Protection Nitrile or other compatible chemical-resistant gloves.[8]Prevents skin contact, which can cause irritation and harmful effects if absorbed.[1][2][3]
Body Protection Laboratory coat or a complete chemical-resistant suit.[1][6]Protects against contamination of personal clothing.[8]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for operations that generate significant dust.[3][6][9]Minimizes inhalation of airborne particles that may cause respiratory irritation.[1][2][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[1][2]

2. Handling and Use:

  • All handling should be performed in a well-ventilated area or within a chemical fume hood to avoid dust formation and inhalation.[1][5][6]

  • Use appropriate tools, such as spatulas, to handle the solid material.

  • Avoid contact with skin, eyes, and clothing.[1][2][6]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2][4]

3. Spill and Emergency Procedures:

  • Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[2][5] Clean the area with a suitable solvent.

  • Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using a method that does not generate dust.

  • In Case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][5] Seek medical attention.[1][2][3]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[2][3][5]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2][3][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials, such as gloves, filter paper, or wipes, that come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.

  • Disposal Method: Dispose of waste through a licensed professional waste disposal service.[5][6] Do not allow the product to enter drains.[1][5][6]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Don PPE b Prepare Work Area (Fume Hood) a->b c Weigh/Measure Chemical b->c d Perform Experiment c->d e Clean Work Area d->e h Spill d->h i Exposure d->i f Dispose of Waste e->f g Doff PPE f->g h->f i->g

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diiodosalicylic acid
Reactant of Route 2
3,5-Diiodosalicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.